Product packaging for Gamma-undecalactone(Cat. No.:CAS No. 104-67-6)

Gamma-undecalactone

Cat. No.: B092160
CAS No.: 104-67-6
M. Wt: 184.27 g/mol
InChI Key: PHXATPHONSXBIL-UHFFFAOYSA-N
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Description

Xi-gamma-Undecalactone is a lactone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B092160 Gamma-undecalactone CAS No. 104-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-heptyloxolan-2-one
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
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InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC1CCC(=O)O1
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Molecular Formula

C11H20O2
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DSSTOX Substance ID

DTXSID4034287
Record name 5-Heptyldihydro-2(3H)-furanone
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Molecular Weight

184.27 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour
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Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name gamma-Undecalactone
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Density

0.942-0.945
Record name gamma-Undecalactone
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CAS No.

104-67-6
Record name γ-Undecalactone
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Foundational & Exploratory

The Enigmatic Aroma of Ripe Fruit: A Technical Guide to the Natural Occurrence and Analysis of Gamma-Undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the natural sources, biosynthesis, and analytical methodologies for the potent flavor and fragrance compound, gamma-undecalactone.

This compound, a C11 lactone, is a naturally occurring flavor and fragrance compound renowned for its characteristic sweet, fruity, and peach-like aroma. This powerful organoleptic molecule plays a crucial role in the sensory profile of numerous fruits and dairy products, making it a significant target for the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound, details its biosynthetic origins, and presents established analytical protocols for its extraction and quantification.

Natural Occurrence of this compound

This compound is biosynthesized by a variety of plants and microorganisms, contributing to the characteristic aroma of many natural products. Its presence has been identified in a range of fruits and dairy products, although its concentration can vary significantly depending on the species, cultivar, ripeness, and processing conditions.

Fruit Sources

A primary source of naturally occurring this compound is in fruits, where it contributes to the ripe and sweet aromatic notes. Key fruit sources include:

  • Peaches and Apricots: These stone fruits are perhaps the most well-known sources of this compound, where it is a key contributor to their characteristic flavor and aroma[1][2][3].

  • Passion Fruit: This tropical fruit also contains this compound as part of its complex aroma profile[1].

  • Plums, Guavas, and Apples: Various other fruits have been reported to contain this compound, contributing to their unique sensory attributes[4].

  • Strawberries: While gamma-decalactone is more commonly highlighted, some strawberry cultivars also produce this compound, influencing their fruity aroma.

Dairy Products

This compound is also a natural component of milk and dairy products, where it imparts creamy and fruity notes.

  • Butter and Milk: This lactone is found in butter and milk, contributing to their characteristic flavor profile[1]. The concentration can be influenced by the animal's diet and the processing of the dairy products.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in natural sources can be highly variable. The following table summarizes available quantitative data, though it is important to note that direct comparisons may be challenging due to differing analytical methodologies and sample preparations.

Natural SourceCultivar/VarietyConcentration RangeAnalytical MethodReference
Apricot (Prunus armeniaca)Not SpecifiedLow Odor Activity ValueGas Chromatography-OlfactometryGreger & Schieberle, 2007
Peach (Prunus persica)'Fenghuayulu'Increases during ripeningGas ChromatographyLi et al., 2021
Various FoodsNot ApplicableBaked goods: 15.73 ppm, Frozen dairy: 7.2 ppm, Soft candy: 16.53 ppm, Nonalcoholic beverages: 6.22 ppmNot SpecifiedFenaroli's Handbook of Flavor Ingredients

Note: Quantitative data for this compound is often reported alongside other lactones, with gamma-decalactone frequently being more abundant. The term "low odor activity value" suggests a concentration that is below the threshold for significant sensory impact in that specific matrix.

Biosynthesis of this compound

The biosynthesis of gamma-lactones, including this compound, originates from the metabolism of fatty acids. The general pathway involves the β-oxidation of a hydroxy fatty acid precursor, leading to a 4-hydroxy acid which then undergoes intramolecular esterification (lactonization) to form the stable five-membered lactone ring.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Biosynthesis_of_Gamma_Undecalactone FA Fatty Acid Precursor (e.g., Linoleic Acid) HFA Hydroxy Fatty Acid FA->HFA Hydroxylation BetaOx1 β-Oxidation Cycle 1 HFA->BetaOx1 BetaOx2 β-Oxidation Cycle 2 BetaOx1->BetaOx2 BetaOx3 β-Oxidation Cycle n BetaOx2->BetaOx3 ... HydroxyAcid 4-Hydroxyundecanoic Acid BetaOx3->HydroxyAcid Lactone This compound HydroxyAcid->Lactone Lactonization (spontaneous or enzyme-catalyzed)

Caption: Proposed biosynthetic pathway of this compound from a fatty acid precursor.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from complex natural matrices requires robust extraction and analytical techniques. The most common approach involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Solvent Extraction from Fruit Matrix

This protocol provides a general workflow for the extraction of this compound from a fruit matrix.

Fruit_Extraction_Workflow start Homogenize Fruit Sample add_solvent Add Organic Solvent (e.g., Dichloromethane or Ethyl Acetate) start->add_solvent vortex Vortex/Shake to Extract add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Anhydrous Sodium Sulfate collect->dry concentrate Concentrate the Extract under Nitrogen dry->concentrate end Analysis by GC-MS concentrate->end

Caption: General workflow for the solvent extraction of this compound from a fruit sample.

Sample Preparation: Solvent Extraction from Dairy (Butter) Matrix

This protocol outlines a method for extracting lactones from a high-fat matrix like butter.

Butter_Extraction_Workflow start Melt Butter Sample add_solvent Add Organic Solvent (e.g., Methanol) start->add_solvent vortex Vortex to Extract add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter the Extract collect->filter end Analysis by GC-MS filter->end

Caption: General workflow for the solvent extraction of this compound from a butter sample.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) is often used to improve the accuracy and precision of the quantification.

Conclusion

This compound is a vital natural aroma compound with a significant presence in a variety of fruits and dairy products. Understanding its natural occurrence, biosynthetic pathways, and having robust analytical methods for its quantification are crucial for quality control in the food and fragrance industries, as well as for potential applications in drug development where taste and odor masking may be important. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important natural product.

References

The Microbial Biosynthesis of Gamma-Undecalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone, a valuable aroma compound with a characteristic peach and apricot fragrance, is widely used in the food, beverage, and cosmetic industries. While chemical synthesis routes exist, there is a growing demand for "natural" flavor and fragrance compounds produced through biotechnological processes. This technical guide provides an in-depth overview of the microbial biosynthesis of this compound, focusing on the core metabolic pathways, key microorganisms, and experimental considerations. The information presented is curated for researchers and professionals engaged in the study and development of microbial cell factories for the production of high-value chemicals.

Core Biosynthesis Pathway

The microbial production of this compound from undecylenic acid is primarily a two-step process involving an initial hydroxylation reaction followed by a reduction step. This biotransformation is carried out by different microorganisms in a sequential manner.

  • Hydroxylation of Undecylenic Acid: The first step involves the regioselective hydroxylation of undecylenic acid at the C-4 position to form 4-hydroxy-10-undecenoic acid, which spontaneously lactonizes to form gamma-undecenolactone. This reaction is typically catalyzed by cytochrome P450 monooxygenases found in various fungi.

  • Reduction of Gamma-Undecenolactone: The unsaturated gamma-undecenolactone is then reduced to the saturated this compound. This reduction is commonly achieved using yeasts that possess the necessary reductase enzymes.

The following diagram illustrates the core biosynthetic pathway:

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Reduction Undecylenic_Acid Undecylenic Acid Gamma_Undecenolactone gamma-Undecenolactone Undecylenic_Acid->Gamma_Undecenolactone Cytochrome P450 Monooxygenase (e.g., from Aspergillus oryzae, Mortierella isabellina) Gamma_Undecalactone This compound Gamma_Undecenolactone->Gamma_Undecalactone Reductase (e.g., from Saccharomyces cerevisiae, Pichia sp.)

Biosynthesis of this compound from undecylenic acid.

Key Microorganisms and Enzymes

Several microorganisms have been identified for their potential in the biosynthesis of this compound.

  • For Hydroxylation:

    • Aspergillus oryzae : This fungus is known to produce (R)-gamma-undecenolactone[1]. Aspergillus species possess a large number of cytochrome P450 genes, some of which are involved in fatty acid metabolism[2].

    • Mortierella isabellina : This fungus is capable of producing (S)-gamma-undecenolactone[1]. Mortierella species are also known for their diverse enzymatic activities related to fatty acid modification.

  • For Reduction:

    • Saccharomyces cerevisiae : Baker's yeast is a well-known biocatalyst for various reduction reactions, including the saturation of carbon-carbon double bonds in lactones[1].

    • Pichia etchellsii, Pichia pastoris : These yeasts are also effective in the reduction of gamma-undecenolactone to this compound[1].

The key enzymes involved in this pathway are:

  • Cytochrome P450 Monooxygenases (P450s): These heme-thiolate enzymes are crucial for the initial hydroxylation of undecylenic acid. They catalyze the insertion of an oxygen atom into the fatty acid chain, a critical step for lactonization[3]. While the specific P450s responsible for undecylenic acid hydroxylation in the mentioned fungi have not been fully characterized, the extensive P450 repertoire in these organisms suggests their involvement[2].

  • Reductases: These enzymes, often belonging to the oxidoreductase family, are responsible for the saturation of the double bond in the gamma-undecenolactone molecule.

Quantitative Data on Production

The available quantitative data on the microbial production of this compound and its precursor is limited. The following table summarizes the reported production titers.

ProductMicroorganismSubstrateTiterReference
(R)-gamma-UndecenolactoneAspergillus oryzaeUndecylenic acid0.5 g/L[1]
(S)-gamma-UndecenolactoneMortierella isabellinaUndecylenic acid6.5 g/L[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the biosynthesis of this compound.

Protocol 1: Hydroxylation of Undecylenic Acid to Gamma-Undecenolactone

This protocol is based on the methods described for fungal biotransformation[1].

1. Microorganism and Inoculum Preparation:

  • Strain: Aspergillus oryzae or Mortierella isabellina.

  • Inoculation Medium: MGY medium (Malt extract, Glucose, Yeast extract).

  • Procedure:

    • Inoculate the fungal strain onto MGY agar plates and incubate for 72 hours at 27°C.

    • Transfer the grown culture into a flask containing liquid malt medium and incubate for 24 hours at 27°C with shaking to generate a pre-inoculum.

2. Fermentation:

  • Fermentation Medium: A suitable production medium containing a carbon source (e.g., glucose), nitrogen source, and mineral salts.

  • Procedure:

    • Inoculate the production medium with the pre-inoculum.

    • Incubate at 27°C with controlled aeration and agitation.

    • After an initial growth phase (e.g., 30 hours), begin feeding the substrate, undecylenic acid. The substrate can be fed as a mixture with a carrier oil (e.g., hydrogenated sunflower oil) to reduce toxicity. A typical feeding strategy might be a continuous feed over 72-80 hours to a total concentration of around 40 g/L[1].

    • Maintain the pH of the culture at a controlled level (e.g., 6.5 for Aspergillus oryzae or 7.5 for Mortierella isabellina) using a suitable base (e.g., 5 N NaOH)[1].

    • Continue the fermentation for a total of 72 to 120 hours.

3. Product Extraction and Analysis:

  • Extraction:

    • Acidify the culture broth to a low pH (e.g., 1.5) with an acid like phosphoric acid to ensure complete lactonization of the hydroxy acid precursor[1].

    • Heat the acidified broth (e.g., >100°C for 30 minutes)[1].

    • Extract the gamma-undecenolactone with an organic solvent such as cyclohexane.

  • Analysis:

    • Quantify the product using Gas Chromatography (GC) with a suitable internal standard (e.g., gamma-decalactone).

The following diagram illustrates the experimental workflow for the hydroxylation step:

G cluster_workflow Workflow for Gamma-Undecenolactone Production cluster_extraction Downstream Processing Inoculum Inoculum Preparation (Aspergillus oryzae or Mortierella isabellina) Fermentation Fermentation (27°C, controlled pH and aeration) Inoculum->Fermentation Substrate_Addition Substrate Addition (Undecylenic Acid) Extraction Extraction (Acidification, Heating, Solvent Extraction) Fermentation->Extraction Substrate_Addition->Fermentation Analysis Analysis (Gas Chromatography) Extraction->Analysis Acidification Acidification (pH 1.5) Heating Heating (>100°C) Acidification->Heating Solvent_Extraction Solvent Extraction Heating->Solvent_Extraction

Workflow for the production of gamma-undecenolactone.
Protocol 2: Reduction of Gamma-Undecenolactone to this compound

This protocol is based on methods for yeast-mediated reductions[1].

1. Microorganism and Inoculum Preparation:

  • Strain: Saccharomyces cerevisiae or a Pichia species.

  • Inoculation: Use active dry yeast or a pre-culture grown in a suitable medium like YPD (Yeast extract, Peptone, Dextrose).

2. Biotransformation:

  • Reaction Medium: A buffered solution or a simple medium containing a carbon source like glucose.

  • Procedure:

    • To the fermentation broth containing gamma-undecenolactone, add a significant amount of active dry yeast (e.g., 200 g/L) and a carbon source (e.g., 100 g/L glucose)[1].

    • Maintain the pH at around 5.5.

    • Incubate for 12 to 24 hours at 30°C with agitation and aeration.

3. Product Extraction and Purification:

  • Extraction: Follow the same solvent extraction procedure as described for gamma-undecenolactone.

  • Purification:

    • Concentrate the crude extract.

    • Purify the this compound by vacuum distillation and subsequent fractionation to achieve high purity (>99%)[4].

The following diagram illustrates the experimental workflow for the reduction step:

G cluster_workflow Workflow for this compound Production Start Fermentation Broth with gamma-Undecenolactone Biotransformation Biotransformation (Yeast addition, 30°C, pH 5.5) Start->Biotransformation Extraction Extraction (Solvent Extraction) Biotransformation->Extraction Purification Purification (Vacuum Distillation, Fractionation) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Workflow for the reduction of gamma-undecenolactone.

Logical Relationships in Pathway Optimization

Optimizing the production of this compound involves a multi-faceted approach, targeting both the hydroxylation and reduction steps. The following diagram illustrates the logical relationships between different optimization strategies.

G cluster_optimization Optimization Strategies for this compound Production Strain_Selection Microorganism Strain Selection (High P450/Reductase Activity) Increased_Yield Increased this compound Yield Strain_Selection->Increased_Yield Metabolic_Engineering Metabolic Engineering (Overexpression/Knockout of key genes) Metabolic_Engineering->Increased_Yield Fermentation_Optimization Fermentation Parameter Optimization (pH, Temperature, Aeration, Substrate Feed) Fermentation_Optimization->Increased_Yield Downstream_Processing Downstream Process Optimization (Efficient Extraction and Purification) Downstream_Processing->Increased_Yield

Key areas for optimizing this compound production.

Conclusion

The microbial biosynthesis of this compound presents a promising "natural" alternative to chemical synthesis. The two-step process, involving fungal hydroxylation of undecylenic acid followed by yeast-mediated reduction, is a key pathway. While the general framework of this biotransformation is established, further research is needed to identify and characterize the specific enzymes involved, particularly the cytochrome P450 monooxygenases responsible for the initial hydroxylation. Optimization of fermentation parameters and metabolic engineering of the microbial hosts hold significant potential for improving the yield and economic viability of this biotechnological process. This guide provides a foundational understanding for researchers to build upon in their efforts to develop robust and efficient microbial cell factories for this compound production.

References

An In-depth Technical Guide to Gamma-Undecalactone (CAS: 104-67-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Gamma-undecalactone (γ-undecalactone) is a lactone compound recognized for its potent and characteristic sweet, fruity, and peach-like aroma.[1] While commonly referred to as Aldehyde C-14, this is a historical misnomer, as its chemical structure is a cyclic ester, not an aldehyde.[2] It is a significant molecule in the flavor and fragrance industries and is found naturally in various fruits like peaches and apricots, as well as in butter and heated beef fat.[3][4]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below for easy reference.

Table 1: Chemical Identification of γ-Undecalactone

IdentifierValue
CAS Number 104-67-6[1][5]
Molecular Formula C₁₁H₂₀O₂[1][5]
Molecular Weight 184.28 g/mol [1][5]
IUPAC Name 5-Heptyloxolan-2-one
Synonyms Aldehyde C-14, Peach Aldehyde, 4-Undecanolide, 5-Heptyldihydro-2(3H)-furanone, γ-Heptyl-γ-butyrolactone[1][3][5]

Table 2: Physicochemical Properties of γ-Undecalactone

PropertyValue
Appearance Colorless to pale yellow liquid[1][5]
Odor Sweet, fruity, peach-like, creamy, coconut undertones[1][6]
Density 0.944 - 0.965 g/cm³ at 20-25 °C[1][3]
Boiling Point 265 - 297 °C at 760 mmHg[1][7]
Flash Point >100 °C (>230 °F)[1][3]
Refractive Index 1.438 - 1.454 at 20 °C[1][5]
Solubility Soluble in alcohol and oils; insoluble in water[1]
Vapor Pressure 0.001 - 0.00271 mmHg at 25 °C[1][8]

Synthesis and Production Protocols

This compound can be produced through various chemical synthesis routes or via biotechnological fermentation. The choice of method often depends on the desired classification ("natural" vs. synthetic) and economic factors.

Experimental Protocol: Chemical Synthesis via Radical Addition

This method describes the synthesis of this compound from n-octanol and acrylic acid using a peroxide initiator.

Methodology:

  • Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a thermometer, and a reflux condenser.

  • Initial Charge: Add 75 mL of n-octanol and 0.2 g of boric acid (catalyst) to the flask.

  • Heating: Heat the mixture to 170°C while stirring continuously (e.g., 500 rpm with a magnetic stirrer).

  • Reactant Addition: Prepare a mixture of 25 mL of n-octanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise to the reaction flask at a controlled rate (e.g., 2.6 mL/hour).

  • Reaction: Once the addition is complete, maintain the reaction mixture at 170°C under reflux for 3 hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture contains this compound, which can be purified by distillation under reduced pressure.

Experimental Protocol: Biotechnological Production (Biosynthesis)

"Natural" this compound can be produced via fermentation, often using yeast species like Yarrowia lipolytica that can metabolize fatty acids. While the search results primarily detail the production of gamma-decalactone, the process is analogous for other lactones.

Methodology:

  • Microorganism & Inoculum: Cultivate a seed culture of Yarrowia lipolytica in a suitable growth medium.

  • Biotransformation Medium: Prepare a fermentation medium consisting of a precursor fatty acid (e.g., from castor oil), a nitrogen source (e.g., peptone), and an emulsifier (e.g., Tween 80).

  • Fermentation: Inoculate the biotransformation medium with the seed culture. Conduct the fermentation in a bioreactor at a controlled temperature (e.g., 27°C) and aeration rate (e.g., 0.2 vvm) for several days (e.g., 7 days).

  • Substrate Addition: The precursor, such as undecylenic acid, is added to the culture. The yeast performs hydroxylation and subsequent β-oxidation cycles to shorten the fatty acid chain, which then lactonizes to form this compound.

  • Extraction: After fermentation, the lactone is typically extracted from the broth using a solvent (e.g., cyclohexane) or by distillation. The pH may be adjusted to ensure the lactone is in its closed-ring form.

  • Purification: The extracted product is then purified, often by vacuum distillation.

Analytical Protocols

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: Quantification by GC-MS

This protocol provides a general framework for the analysis of this compound in a complex matrix, such as a food or beverage product.

Methodology:

  • Sample Preparation (SPME): For volatile analysis in a liquid or solid matrix, Solid-Phase Microextraction (SPME) is a preferred method.

    • Place a known amount of the sample (e.g., 5 g) into a headspace vial.

    • If necessary, add a salt solution to improve the partitioning of the analyte into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

    • Column: Use a polar capillary column suitable for flavor compounds (e.g., DB-Wax or equivalent).

    • Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. The characteristic mass spectrum will show a prominent ion peak at m/z 85.[9]

    • Quantify the compound by creating a calibration curve using standards and measuring the peak area of a characteristic ion. The use of an internal standard is recommended for improved accuracy.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound, created using the DOT language for Graphviz.

G cluster_synthesis Chemical Synthesis Workflow: Radical Addition Reactants Reactants (n-Octanol, Acrylic Acid) ReactionVessel Reaction Vessel (170°C, Reflux) Reactants->ReactionVessel Initial Charge & Dropwise Addition Initiator Initiator (Di-t-butyl Peroxide) Initiator->ReactionVessel Dropwise Addition Catalyst Catalyst (Boric Acid) Catalyst->ReactionVessel Initial Charge Purification Purification (Vacuum Distillation) ReactionVessel->Purification Crude Product Product γ-Undecalactone Purification->Product

Caption: A flowchart of the chemical synthesis of γ-undecalactone.

G cluster_biotech Biotechnological Production Workflow Microbe Microorganism (e.g., Yarrowia lipolytica) Fermenter Fermentation (Controlled Temp & Aeration) Microbe->Fermenter Inoculation Substrate Substrate (e.g., Undecylenic Acid) Substrate->Fermenter Feeding Metabolism Metabolic Conversion (Hydroxylation, β-Oxidation, Lactonization) Fermenter->Metabolism Extraction Extraction (Solvent Extraction) Metabolism->Extraction Fermentation Broth Product Natural γ-Undecalactone Extraction->Product

Caption: A workflow for the 'natural' production of γ-undecalactone.

G cluster_applications Applications and Biological Effects of γ-Undecalactone GUL γ-Undecalactone Food Food & Beverage (Flavoring Agent) GUL->Food Used In Cosmetics Cosmetics & Personal Care (Fragrance) GUL->Cosmetics Used In Pharma Pharmaceuticals (Flavor Masking) GUL->Pharma Used In Sensory Sensory Perception (Peach/Fruity Aroma) GUL->Sensory Elicits Toxicity Toxicology (CNS Depression at High Doses) GUL->Toxicity Exhibits

Caption: Key applications and known biological effects of γ-undecalactone.

Conclusion

This compound is a well-characterized aroma compound with significant commercial applications. Its synthesis is achievable through both traditional organic chemistry and modern biotechnological methods, the latter offering a route to a "natural" label. While its primary function is as a sensory modifier in various consumer and pharmaceutical products, its toxicological profile, particularly its effect on the central nervous system at high doses, warrants consideration.[1] To date, the scientific literature has not extensively explored its role in specific cellular signaling pathways, representing a potential area for future research for professionals in drug development seeking to understand the broader biological activities of common excipients and flavorants.

References

gamma-undecalactone organoleptic properties and sensory profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Undecalactone (CAS No. 104-67-6), often referred to by the misnomer 'aldehyde C-14', is a lactone recognized for its potent and characteristic fruity aroma and flavor.[1][2] This molecule is a key component in the flavor and fragrance industry, valued for its ability to impart ripe peach and apricot nuances.[1] It is also found naturally in various fruits and dairy products.[3] This technical guide provides an in-depth overview of the organoleptic properties, sensory profile, and the methodologies used to evaluate this important flavor and fragrance compound.

Organoleptic Properties and Sensory Profile

This compound is characterized by a complex and multifaceted sensory profile. Its primary aroma is overwhelmingly described as fruity, with a dominant ripe peach character.[1][4] This is often accompanied by creamy, fatty, and lactonic undertones, with nuances of coconut and apricot.[1][2][4][5]

The flavor profile is similarly complex, described as creamy, fatty, and coconut-like, with notes of vanilla, nutty, macadamia, and a distinct peach character.[2] At a concentration of 30 ppm, its taste is described as fatty, coconut, creamy, vanilla, nutty, macadamia, and peach.[2]

Quantitative Sensory Data

Quantifying the sensory impact of a compound is crucial for its application. This is typically achieved by determining its detection and recognition thresholds. The detection threshold is the minimum concentration at which a substance is detectable, while the recognition threshold is the concentration at which it can be identified.

Sensory ParameterMediumThreshold ValueMethod
Odor Detection Threshold AirData not publicly available in a standardized, non-proprietary format. Commercial databases offer this information for a fee.[6]Dynamic Olfactometry (e.g., EN 13725)
Taste Detection Threshold Water30 ppmNot specified in the available literature.

Note: The lack of a standardized, publicly available odor detection threshold highlights a gap in the scientific literature and underscores the proprietary nature of some sensory data in the flavor and fragrance industry.

Experimental Protocols for Sensory Evaluation

The sensory profile of this compound is determined through rigorous and standardized experimental protocols involving human subjects. These methods can be broadly categorized into descriptive analysis and threshold determination.

Descriptive Sensory Analysis

Descriptive analysis aims to identify and quantify the individual sensory attributes of a substance. A trained sensory panel is typically used for this purpose.

Protocol: Quantitative Descriptive Analysis (QDA) of Peach Aroma

This protocol is adapted from methodologies used for the sensory evaluation of peach aroma, where this compound is a key component.[4][7]

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Training involves familiarization with peach aroma standards, including pure this compound, to develop a consensus vocabulary for aroma attributes (e.g., "ripe peach," "creamy," "coconut," "floral," "green").

  • Sample Preparation: A solution of this compound is prepared in a neutral solvent (e.g., propylene glycol or deodorized mineral oil) at a concentration determined to be representative of its typical use levels. Samples are presented in coded, covered glass containers to minimize visual bias.

  • Evaluation Procedure: Panelists evaluate the samples in individual, well-ventilated booths. They are instructed to assess the aroma by sniffing the headspace of the sample.

  • Data Collection: Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high" or a 10-point numerical scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile, often visualized as a spider or radar plot.

Sensory Threshold Determination

Threshold tests are conducted to determine the concentration at which a substance can be detected or recognized. The ASTM E679 standard provides a widely accepted methodology for this.[8][9][10][11]

Protocol: Forced-Choice Ascending Concentration Series (ASTM E679)

  • Panelist Selection: A panel of at least 20 individuals is screened for their ability to detect the stimulus .

  • Sample Preparation: A series of concentrations of this compound in a neutral medium (e.g., purified water for taste, or air for odor) is prepared. The concentrations are arranged in an ascending geometric series (e.g., increasing by a factor of two or three).

  • Presentation: At each concentration step, panelists are presented with a set of three samples (a "triangle test"), two of which are blanks (medium only) and one is the test sample containing this compound. The order of presentation is randomized.

  • Evaluation Procedure: Panelists are forced to choose the sample they believe is different from the other two, even if they are not certain. This is repeated for each concentration step in the ascending series.

  • Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given. The group threshold is the geometric mean of the individual thresholds.

Signaling Pathway for Olfactory Perception

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific OR that binds to this compound has not been definitively identified in publicly available literature, the general signaling cascade is well-established. This process is a G-protein coupled receptor (GPCR) signaling pathway.[12]

Upon binding of this compound to its specific OR, the following cascade is initiated:

  • Activation of G-protein: The activated OR interacts with a heterotrimeric G-protein, specifically Gαolf. This leads to the exchange of GDP for GTP on the Gαolf subunit.

  • Activation of Adenylyl Cyclase: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for the influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the characteristic peach-like aroma.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Ascending Concentrations) Triangle_Test Triangle Test Presentation (2 Blanks, 1 Sample) Sample_Preparation->Triangle_Test Forced_Choice Forced-Choice Judgment Triangle_Test->Forced_Choice Data_Collection Data Collection Forced_Choice->Data_Collection Threshold_Calculation Individual & Group Threshold Calculation (Geometric Mean) Data_Collection->Threshold_Calculation

Caption: Workflow for Sensory Threshold Determination (ASTM E679).

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf-GDP/βγ OR->G_Protein Activates ACIII Adenylyl Cyclase III G_Protein->ACIII Activates ATP ATP ACIII->ATP Converts CNG_Channel CNG Ion Channel (Closed) Depolarization Neuron Depolarization (Signal to Brain) CNG_Channel->Depolarization Cation Influx cAMP cAMP ATP->cAMP cAMP->CNG_Channel Opens

Caption: Canonical Olfactory Signal Transduction Pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Historical Discovery and Synthesis of Gamma-Undecalactone

Introduction

This compound (γ-undecalactone), also known by its traditional though chemically inaccurate name Aldehyde C-14, is a significant aroma compound prized for its characteristic ripe peach fragrance.[1][2][3][4] It is a member of the lactone family of organic compounds, specifically a γ-lactone, which contains a five-membered ring.[5] This molecule has found extensive application in the flavor and fragrance industries, notably in iconic perfumes and as a key component in various food flavorings.[1][2][3][4] This technical guide provides a comprehensive overview of the historical discovery of this compound, detailed experimental protocols for its principal synthesis routes, a comparative analysis of quantitative data, and a visualization of the relevant biochemical pathway for its sensory perception.

Historical Discovery and Early Applications

This compound was first synthesized in 1908 by the Russian chemists Jukov and Schestakow.[2] Despite its lactone structure, it was given the misnomer "Aldehyde C-14" within the perfumery trade, a name that has persisted.[1][2] Its potential in fragrance was quickly recognized, and it was first incorporated into a perfume base called Persicol.[1] One of its earliest appearances was in the 1913 perfume Nuit de Chine by Maurice Schaller.[1] However, its most famous early use was as a key ingredient in the legendary chypre perfume Mitsouko by Jacques Guerlain in 1919, where it imparted a distinct and revolutionary fruity-peach note.[1][2][3] The material was also used in popular violet-themed perfumes around the time of its discovery.[6][7]

Synthesis of this compound: A Comparative Overview

This compound can be synthesized through various chemical and biotechnological routes. The choice of method often depends on factors such as desired yield, purity, cost, and whether a "natural" label is sought for the final product.

Chemical Synthesis Methods

Several chemical methods have been developed for the industrial production of this compound. The most prominent of these include the acid-catalyzed isomerization of undecylenic acid and the free-radical addition of n-octanol to acrylic acid.

Table 1: Comparison of Key Chemical Synthesis Methods for this compound

Synthesis MethodStarting MaterialsCatalyst/InitiatorKey Reaction ConditionsReported Yield
Isomerization of Undecylenoic Acid Undecylenoic acidSulfuric acid95-100°C, 20 hoursNot explicitly stated in the provided abstract, but implied to be a viable industrial method.
Radical Addition of n-Octanol to Acrylic Acid n-Octanol, Acrylic acidBoric acid or Zinc bromide (catalyst), Di-tert-butyl peroxide or Dibenzoyl peroxide (initiator)160-190°C, 3-5 hours reflux78.52% - 80.53%[6][8]
Reaction of Heptyl Ethylene Oxide with Sodiomalonic Ester Heptyl ethylene oxide, Sodiomalonic esterNot specifiedNot specifiedMentioned as a viable synthesis route.[3][9]
Biotechnological Synthesis

The demand for natural flavor and fragrance compounds has driven the development of biotechnological methods for producing this compound. This typically involves the biotransformation of substrates by microorganisms. While much of the research focuses on the closely related gamma-decalactone, the principles are applicable to this compound production. The yeast Yarrowia lipolytica is a well-studied organism for this purpose, capable of converting ricinoleic acid (from castor oil) into gamma-lactones through the β-oxidation pathway.[1][2][7][10]

Detailed Experimental Protocols

Synthesis via Peroxide-Initiated Radical Addition of n-Octanol to Acrylic Acid

This method relies on the free-radical addition of an alcohol to an alkene, followed by lactonization.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge a three-necked flask with: - n-Octanol (solvent) - Boric acid (catalyst) B Equip flask with: - Dropping funnel - Thermometer - Condenser C Prepare mixture in dropping funnel: - n-Octanol - Acrylic acid - Di-tert-butyl peroxide (initiator) D Heat and stir the flask contents to 170-180°C C->D Start Reaction E Slowly add the mixture from the dropping funnel D->E F Maintain temperature and reflux for 3-4 hours E->F G Cool the reaction mixture F->G Reaction Complete H Perform distillation to remove unreacted n-octanol G->H I Further purify by vacuum distillation to isolate γ-undecalactone H->I

Caption: Workflow for the synthesis of this compound via radical addition.

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 75 mL of n-octanol and 0.2 g of boric acid.[8]

  • Initiation: Begin stirring and heat the mixture to 170°C.[8]

  • Addition of Reactants: Prepare a mixture of 25 mL of n-octanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide. Add this mixture dropwise to the reaction flask over a period of approximately 3.3 hours.[8]

  • Reaction: After the addition is complete, maintain the reaction mixture at 170°C and reflux for an additional 3 hours.[8]

  • Work-up: After cooling, the reaction mixture is subjected to distillation to recover the excess n-octanol.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound.

Synthesis via Isomerization of Undecylenic Acid

This classic method involves the acid-catalyzed intramolecular cyclization of undecylenic acid.

Protocol:

  • Reaction Setup: In a reaction vessel equipped for cooling and stirring, place 600 g of undecylenic acid (99.2% purity).[11]

  • Acid Addition: Slowly add 300 g of 92% sulfuric acid dropwise while maintaining the temperature below 50°C.[11]

  • Reaction: After the addition, slowly heat the mixture to 95-100°C and maintain this temperature with stirring for 20 hours. The reaction mixture will darken, and sulfur dioxide will be evolved.[11]

  • Quenching: Cool the mixture to 50°C and add 600 g of cold water, stirring for 30 minutes.[11]

  • Extraction and Neutralization: Add 500 g of toluene and a 10% aqueous sodium carbonate solution until the mixture is alkaline. Heat to 80°C to aid phase separation. Separate the aqueous layer.[11]

  • Washing and Purification: Wash the toluene layer with water. The combined aqueous layers can be back-extracted with toluene. The combined organic layers are then distilled to remove the toluene, and the residue is purified by vacuum distillation to yield this compound.[11]

Sensory Perception of this compound

The perception of this compound's peachy aroma is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal cavity.[12] This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain.

Canonical Olfactory Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Olfactory Receptor (OR) Golf G protein (Gαolf) OR->Golf Activates ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Ca Ca²⁺ Influx CNG->Ca Allows Lactone γ-Undecalactone Lactone->OR Binds cAMP->CNG Opens Depol Depolarization (Action Potential) Ca->Depol Leads to

Caption: The canonical olfactory signal transduction pathway.

The binding of an odorant molecule like this compound to its specific OR causes a conformational change in the receptor.[13] This activates an associated G protein, Gαolf, which in turn activates adenylyl cyclase type III.[12][13][14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent depolarization of the neuron.[12][13] This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the peach aroma.

Conclusion

This compound remains a vital molecule in the fields of flavor and fragrance chemistry. Its journey from its discovery in the early 20th century to its modern production via sophisticated chemical and biotechnological methods highlights the evolution of industrial organic synthesis. For researchers and professionals in drug development, understanding the synthesis and biological activity of such molecules can provide insights into receptor interactions and the design of novel bioactive compounds. The detailed protocols and comparative data presented here serve as a valuable resource for the practical synthesis and further study of this important lactone.

References

In-Depth Technical Guide: Gamma-Undecalactone Safety and Toxicity for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicity profile of gamma-undecalactone for its use in a laboratory setting. The information is compiled from available safety data sheets and toxicological assessments to ensure safe handling and experimental use.

Core Safety and Toxicity Data

This compound is a widely used fragrance and flavoring agent. For laboratory purposes, understanding its toxicological profile is crucial for risk assessment and the implementation of appropriate safety measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 104-67-6[1][2]
Molecular Formula C11H20O2[1][2]
Molecular Weight 184.28 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][3][4]
Odor Fruity, peach-like[2][3]
Boiling Point 286 °C @ 2.00 mm Hg[5]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[2][6][7]
Density ~0.944 - 0.950 g/cm³ at 20-25 °C[2][8][9]
Solubility Insoluble in water; Soluble in alcohol and oils[2][3][9]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity
Route of ExposureSpeciesTestResultReference
OralRatLD5018,500 mg/kg[6][8]
DermalRatLD50> 2,000 mg/kg[8]
Irritation and Sensitization
EndpointSpeciesTestResultReference
Skin Irritation RabbitSkin Irritation TestCauses skin irritation. Severe irritant at 100 µg/24 hours.[3][6][8]
Eye Irritation Not specifiedEye Irritation TestCauses serious eye irritation.[3][6][8]
Respiratory Irritation Not specifiedN/AMay cause respiratory irritation.[1][3][6][8]
Skin Sensitization HumanHuman ExperienceAt 2% solution, no irritation or sensitization reported.[4][6][10]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections describe the general principles of the protocols used for the studies cited.

Acute Oral Toxicity (LD50) - Rat

The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401 or 420.

Principle: A group of rats is administered a single dose of the substance by gavage. The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

General Procedure:

  • Animals: Young, healthy adult rats of a single strain are used.

  • Dosage: A range of doses is administered to different groups of animals.

  • Administration: The substance is administered orally via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using statistical methods.

Skin Irritation - Rabbit

The skin irritation potential was likely assessed following a protocol similar to the OECD Guideline 404.

Principle: The substance is applied to a small area of the clipped skin of a rabbit, and the degree of irritation is observed and scored over a period of time.

General Procedure:

  • Animals: Healthy young adult albino rabbits are used.

  • Application: A small amount of the test substance (e.g., 0.5 mL of liquid or 0.5 g of solid) is applied to a patch of clipped, intact skin. The application site is then covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours after exposure).

  • Scoring: The reactions are scored on a numerical scale (e.g., 0-4 for both erythema and edema).

  • Classification: The substance is classified as an irritant or non-irritant based on the mean scores.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

The assessment of skin sensitization in humans is often conducted using the HRIPT.

Principle: The test material is repeatedly applied to the same site on the skin of human volunteers to induce sensitization (induction phase), followed by a challenge phase where the substance is applied to a new site to elicit a potential allergic reaction.

General Procedure:

  • Subjects: A panel of human volunteers is recruited.

  • Induction Phase: The test substance, at a non-irritating concentration, is applied under a patch to the same skin site multiple times over several weeks (e.g., 9 applications over 3 weeks).

  • Rest Period: A rest period of about 2 weeks follows the induction phase to allow for the development of an immune response.

  • Challenge Phase: A challenge patch with the test substance is applied to a naive skin site.

  • Observation and Scoring: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema, papules) at 24, 48, and 72 hours after application and scored by a trained evaluator.

Genotoxicity and Repeated Dose Toxicity

Currently, specific, publicly available genotoxicity and repeated-dose toxicity studies for this compound with detailed experimental protocols are limited. However, based on information for structurally related lactones, it is generally considered not to be genotoxic.[11] No significant adverse effects were observed in 90-day or 2-year feeding studies in rats, suggesting low repeated-dose toxicity.[10][12] For a comprehensive risk assessment, it is recommended to consult more detailed toxicological profiles or conduct specific studies if required for a particular application.

Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Review SDS Review SDS Review SDS->Risk Assessment Work in Ventilated Area Work in Ventilated Area Gather PPE->Work in Ventilated Area Dispense Chemical Dispense Chemical Work in Ventilated Area->Dispense Chemical Fire Fire Work in Ventilated Area->Fire Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Spill Spill Dispense Chemical->Spill Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Exposure Exposure Perform Experiment->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure->Follow Emergency Procedures Fire->Follow Emergency Procedures

Caption: General Laboratory Chemical Safety Workflow.

Handling and Storage Recommendations

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[1][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8] Wash hands thoroughly after handling.[1][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][13]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]

  • Spills: In case of a spill, absorb with an inert material and place it in a suitable disposal container.[1] Ensure adequate ventilation and prevent the spill from entering drains.[1]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

This guide is intended to provide essential safety and toxicity information for the laboratory use of this compound. It is crucial to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical and to perform a thorough risk assessment for any new experimental procedure.

References

A Technical Guide to the Solubility of Gamma-Undecalactone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of gamma-undecalactone, a widely used fragrance and flavor compound. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of its behavior in various organic solvent systems.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities are more likely to be soluble in one another. This compound, a lactone, possesses both a polar ester group and a nonpolar alkyl chain, influencing its solubility in a range of organic solvents.

Solubility Profile of this compound

Extensive literature review indicates that this compound is generally characterized by its good solubility in many common organic solvents, particularly those with moderate to low polarity. Conversely, it is known to be insoluble in highly polar solvents such as water and glycerol.[1]

Qualitative and Semi-Quantitative Solubility Data

Solvent ClassGeneral SolubilitySpecific Data PointsSource(s)
Alcohols SolubleSoluble in ethanol.[2][3][4] One source specifies a solubility of 1 ml in 5 ml of 60% ethanol.[1][1][3][4]
Oils (Fixed Oils) SolubleGenerally soluble in most fixed oils.[1][1]
Glycols SolubleSoluble in propylene glycol.[1][1]
General Organic Solvents SolubleDescribed as soluble in most common organic solvents.[3][2][3]
Highly Polar Solvents InsolubleInsoluble in water and glycerol.[1][4][1][4]

It is important to note that since this compound is a liquid at room temperature, for many common organic solvents it can be considered miscible rather than having a discrete solubility limit.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of undissolved this compound should be visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The agitation should be vigorous enough to ensure thorough mixing.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow for the separation of the two phases.

    • To further ensure complete separation of the undissolved this compound, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe.

    • Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining micro-droplets of the undissolved solute.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Reporting:

    • Calculate the solubility of this compound in the organic solvent based on the concentration of the saturated solution and the dilution factor.

    • Report the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility in an organic solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Reporting start Start add_excess Add excess γ-undecalactone to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate centrifuge Centrifuge to separate phases agitate->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Stereoisomers of Gamma-Undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-undecalactone, commonly known as aldehyde C-14 or peach aldehyde, is a significant aroma compound utilized extensively in the flavor, fragrance, and cosmetic industries.[1][2] This molecule contains a single chiral center, giving rise to two stereoisomers: (R)-gamma-undecalactone and (S)-gamma-undecalactone. These enantiomers, despite having identical chemical formulas and physical properties in an achiral environment, exhibit distinct sensory characteristics. The (R)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and peach-like aroma, while the (S)-enantiomer possesses a less distinct, more fatty or waxy note. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their physicochemical and sensory properties, natural distribution, biosynthesis, and the analytical methods for their separation and characterization.

Introduction to Chirality in this compound

Chirality is a fundamental concept in chemistry where a molecule is non-superimposable on its mirror image.[3] this compound (5-heptyldihydro-2(3H)-furanone) possesses an asymmetric carbon atom at the C4 position of the lactone ring, which is the source of its chirality.[3] This results in two distinct enantiomeric forms, (R) and (S), which can evoke different biological and sensory responses. The natural product is often found with a high enantiomeric excess of the (R)-form, which is associated with the desirable fruity aroma.[1]

Physicochemical and Sensory Characteristics

The distinct properties of the (R) and (S) enantiomers are critical for their application. While many physical properties are identical for both enantiomers (e.g., boiling point, density), they differ in their interaction with polarized light (optical rotation) and, most importantly, their interaction with olfactory receptors, leading to different odor profiles and detection thresholds.

Table 1: Comparative Properties of this compound Stereoisomers

Property (R)-gamma-Undecalactone (S)-gamma-Undecalactone Racemic this compound
Synonyms (R)-(+)-4-Heptylbutan-4-olide (S)-(-)-4-Heptylbutan-4-olide Aldehyde C-14, Peach Aldehyde
CAS Number 74568-06-2 139533-02-1 104-67-6[4]
Molecular Formula C₁₁H₂₀O₂ C₁₁H₂₀O₂ C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol 184.28 g/mol 184.28 g/mol
Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid Colorless to pale yellow liquid[5]
Boiling Point ~286 °C (est.) ~286 °C (est.) 297 °C @ 760 mmHg[6]
Density Data not available Data not available 0.941-0.947 g/cm³ @ 25°C[6]
Optical Rotation ([α]ᴅ) Positive (+) Negative (-) -2° to +2°[7]
Odor Profile Strong, sweet, fruity, peach, creamy[7] Fatty, waxy, less intense Fruity, peach, creamy, fatty[1]

| Odor Threshold | Data not available | Data not available | 60 ppb (in water) |

Natural Occurrence and Biosynthesis

This compound is a natural constituent of many fruits and dairy products, including peaches, apricots, passion fruit, butter, and milk.[1] In most natural sources, the (R)-enantiomer is found in significantly higher proportions.

The biosynthesis of γ-lactones in plants is believed to originate from fatty acid metabolism. The proposed pathway involves the hydroxylation of a fatty acid precursor followed by chain shortening via the β-oxidation pathway and subsequent spontaneous intramolecular cyclization (lactonization) under acidic conditions. For this compound (a C11 lactone), the likely precursor is a C15 hydroxy fatty acid. This precursor can be formed from more common fatty acids like palmitic acid (C16) or oleic acid (C18), which are abundant in fruits like peaches, through a series of enzymatic steps including hydroxylation and one or more cycles of β-oxidation.[3]

Biosynthesis of (R)-gamma-Undecalactone Proposed Biosynthesis of (R)-gamma-Undecalactone cluster_enzymes Key Processes FA Fatty Acid Precursors (e.g., Palmitic Acid, C16) HFA Hydroxy Fatty Acid (e.g., C15-OH) FA->HFA Hydroxylation AcylCoA Hydroxy Acyl-CoA HFA->AcylCoA Activation BetaOx β-Oxidation Cycles (Chain Shortening) AcylCoA->BetaOx HydroxyC11 4-Hydroxyundecanoyl-CoA (C11) BetaOx->HydroxyC11 Lactone (R)-gamma-Undecalactone HydroxyC11->Lactone Hydrolysis & Cyclization Enzymes Enzymatic Steps: - Hydroxylase - Acyl-CoA Synthetase - β-Oxidation Enzymes Lactonization Spontaneous Lactonization (Acidic pH)

Caption: Proposed biosynthetic pathway for (R)-gamma-undecalactone from fatty acid precursors in plants.

Experimental Protocols

The analysis and separation of this compound stereoisomers are primarily achieved through chiral gas chromatography (GC).

Chiral Gas Chromatography for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of this compound from a sample matrix.

Principle: Chiral GC utilizes a stationary phase containing a chiral selector, typically a derivatized cyclodextrin, which forms transient diastereomeric complexes with the enantiomers.[3] The differing stability of these complexes results in different retention times, allowing for their separation.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

  • Chiral Column: A capillary column with a chiral stationary phase is essential. A commonly used phase for lactone separation is a derivatized beta-cyclodextrin column.

    • Recommended Column: Rt-βDEXsa (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.[3]

  • Sample Preparation: The sample should be diluted in a suitable solvent (e.g., dichloromethane or hexane). If the lactone is present in a complex matrix (e.g., fruit extract), a prior extraction step such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.

  • GC Conditions (Example Protocol):

    • Injector Temperature: 220°C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: ~60 cm/sec (Helium)[3]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 100°C at a rate of 15°C/minute.

      • Ramp 2: Increase to 220°C at a rate of 3°C/minute.[3]

    • Detector Temperature: 220°C (FID or MS transfer line)

  • Data Analysis: The enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) is calculated by integrating the peak areas of the eluted (R) and (S) enantiomers. Identification is confirmed by comparing retention times with authentic standards.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Fruit Juice, Perfume) Extract Extraction / Dilution Sample->Extract Inject Injection Extract->Inject Column Chiral GC Column (Cyclodextrin Phase) Inject->Column Detect Detection (FID / MS) Column->Detect Chromatogram Chromatogram (Separated Peaks) Detect->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant Result Enantiomeric Ratio (R vs. S) Quant->Result

Caption: General experimental workflow for the chiral analysis of this compound.

Conclusion

The stereoisomers of this compound provide a clear example of the importance of chirality in flavor and fragrance chemistry. The distinct peachy aroma of the (R)-enantiomer contrasts with the less remarkable sensory profile of its (S)-counterpart, highlighting the stereospecific nature of human olfactory perception. Understanding the properties, natural distribution, and biosynthesis of these isomers is crucial for quality control in the food and fragrance industries, for the development of novel synthesis routes, and for authenticating natural products. The continued application of advanced analytical techniques like chiral gas chromatography will further elucidate the roles of these important stereoisomers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gamma-Undecalactone via Microbial Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone (γ-undecalactone) is a valuable aroma compound with a characteristic peachy and fruity fragrance, widely used in the food, beverage, cosmetic, and pharmaceutical industries. While chemical synthesis routes exist, there is a growing demand for "natural" flavor and fragrance compounds, driving interest in biotechnological production methods. Microbial biotransformation offers a promising and sustainable alternative for the synthesis of chiral and natural γ-undecalactone.

These application notes provide a detailed overview and experimental protocols for a two-step microbial biotransformation process for the synthesis of γ-undecalactone from undecylenic acid. The process involves an initial hydroxylation step to produce an intermediate, γ-undecenolactone, followed by a reduction step to yield the final product, γ-undecalactone.

Principle of the Biotransformation

The microbial synthesis of γ-undecalactone from undecylenic acid is a two-stage process that leverages the specific enzymatic activities of different microorganisms:

  • Hydroxylation: In the first stage, a suitable microorganism, such as a fungus from the genus Mortierella, is used to catalyze the hydroxylation of undecylenic acid at the γ-position. This hydroxylation leads to the formation of 4-hydroxy-10-undecenoic acid, which then undergoes spontaneous intramolecular cyclization (lactonization) to form γ-undecenolactone.

  • Reduction: The second stage involves the use of a reducing microorganism, typically a yeast such as Saccharomyces cerevisiae, to reduce the carbon-carbon double bond in the γ-undecenolactone molecule. This enzymatic reduction yields the saturated lactone, γ-undecalactone.

This two-step bioprocess allows for the production of a natural-labeled γ-undecalactone, which is highly sought after in various industries.

Data Presentation

The following tables summarize quantitative data from various studies on the microbial production of lactones, providing a comparative overview of different process parameters and their outcomes.

Table 1: Production of γ-Undecenolactone from Undecylenic Acid by Mortierella sp.

ParameterValueReference
MicroorganismMortierella sp.[1]
SubstrateUndecylenic acid[1]
Substrate Conc.40 g/L (fed-batch)[1]
Co-substrateHydrogenated sunflower oil, Glucose[1]
Fermentation ModeFed-batch[1]
pH6.5 - 7.5[1]
Temperature27 °C[1]
Aeration0.5 - 1.0 vvm[1]
Agitation505 rpm[1]
Fermentation Time72 - 80 hours[1]
Product Titerup to 6.5 g/L[1]

Table 2: Bioreduction of γ-Undecenolactone to γ-Undecalactone by Saccharomyces cerevisiae

ParameterValueReference
MicroorganismSaccharomyces cerevisiae (commercial baker's yeast)[1]
Substrateγ-Undecenolactone[1]
Yeast Concentration200 g/L (active dry yeast)[1]
Co-substrateGlucose (100 g/L)[1]
Fermentation ModeBatch[1]
pH5.5[1]
Temperature30 °C[1]
Aeration0.5 vvm[1]
Agitation325 rpm[1]
Fermentation Time12 - 24 hours[1]
Product(S)- or (R)-γ-undecalactone[1]

Experimental Protocols

Protocol 1: Production of γ-Undecenolactone using Mortierella sp.

1.1. Microorganism and Inoculum Preparation

  • Microorganism: Mortierella sp. capable of hydroxylating undecylenic acid.

  • Inoculum Medium: Prepare a suitable medium for fungal growth, for example, Potato Dextrose Agar (PDA) or a liquid medium containing glucose (20 g/L) and yeast extract (10 g/L).

  • Inoculum Culture: Inoculate the medium with Mortierella sp. and incubate at 25-28°C for 48-72 hours with agitation (150-200 rpm) for liquid cultures.

1.2. Fermentation

  • Fermentation Medium: A typical production medium may contain (per liter): glucose (as a carbon source, fed during fermentation), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

  • Fermenter Setup: Use a sterilized bioreactor with controls for temperature, pH, dissolved oxygen, and agitation.

  • Fermentation Conditions:

    • Temperature: 27°C

    • pH: Maintain at 6.5 - 7.5 using a suitable base (e.g., 5 N NaOH).

    • Aeration: 0.5 - 1.0 vvm

    • Agitation: 500 - 550 rpm

  • Substrate Feeding:

    • Prepare a sterile feed solution of undecylenic acid mixed with a carrier oil like hydrogenated sunflower oil (e.g., 1:3 ratio).

    • Begin feeding the substrate after an initial growth phase of the microorganism (e.g., 24-30 hours).

    • A suggested feeding strategy is a continuous feed rate of approximately 0.5 g/L/h of undecylenic acid for 72-80 hours.

    • Concurrently, feed a glucose solution to maintain cell viability and metabolic activity.

  • Monitoring: Monitor the fermentation progress by taking samples periodically to measure biomass, substrate consumption, and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).

1.3. Downstream Processing (Extraction of γ-Undecenolactone)

  • Acidification and Lactonization: At the end of the fermentation, acidify the broth to a pH of approximately 1.5 with an acid like phosphoric acid. Heat the mixture to >100°C for about 30 minutes to ensure complete lactonization of the 4-hydroxy undecenoic acid intermediate.

  • Solvent Extraction: Cool the broth and extract the γ-undecenolactone using a suitable organic solvent such as cyclohexane or diethyl ether. Perform the extraction multiple times to ensure high recovery.

  • Solvent Removal: Concentrate the organic phase under vacuum to obtain the crude oily product.

  • Purification: Purify the crude γ-undecenolactone by vacuum distillation.

Protocol 2: Bioreduction of γ-Undecenolactone to γ-Undecalactone using Saccharomyces cerevisiae

2.1. Microorganism and Biocatalyst Preparation

  • Microorganism: Commercial active dry baker's yeast (Saccharomyces cerevisiae) can be used directly.

  • Biocatalyst Slurry: Prepare a high-density yeast slurry by rehydrating the active dry yeast in a sterile buffer or directly in the fermentation medium containing the substrate.

2.2. Bioreduction Reaction

  • Reaction Medium: The crude or purified γ-undecenolactone from Protocol 1 can be used as the substrate. The reaction can be carried out in the spent fermentation broth from the first step after removing the Mortierella biomass, or in a fresh buffer system.

  • Reaction Setup: Use a stirred tank reactor or a shake flask.

  • Reaction Conditions:

    • Add the γ-undecenolactone to the reactor.

    • Introduce the Saccharomyces cerevisiae slurry (e.g., 200 g/L).

    • Add a co-substrate for cofactor regeneration, such as glucose (e.g., 100 g/L).

    • Temperature: 30°C

    • pH: Maintain at 5.5.

    • Agitation: 300 - 350 rpm

    • Aeration: 0.5 vvm

  • Reaction Time: The reduction is typically complete within 12 to 24 hours. Monitor the conversion of γ-undecenolactone to γ-undecalactone by GC-MS.

2.3. Downstream Processing (Purification of γ-Undecalactone)

  • Cell Removal: Separate the yeast cells from the reaction mixture by centrifugation or filtration.

  • Extraction: Extract the γ-undecalactone from the supernatant using an appropriate solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The extracted product can be purified using techniques such as silica gel column chromatography or vacuum distillation to achieve high purity.

Protocol 3: Analytical Method - GC-MS for Lactone Quantification
  • Sample Preparation:

    • Take a known volume of the fermentation broth.

    • Add a suitable internal standard (e.g., γ-decalactone if analyzing for γ-undecalactone, or vice-versa).

    • Extract the lactones with an equal volume of an organic solvent (e.g., diethyl ether).

    • Dehydrate the organic phase with anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Quantification: Identify the peaks of γ-undecenolactone and γ-undecalactone based on their retention times and mass spectra compared to authentic standards. Quantify the concentration based on the peak area relative to the internal standard.

Visualization of Pathways and Workflows

G cluster_pathway Biochemical Pathway Undecylenic_Acid Undecylenic Acid Hydroxy_Acid 4-Hydroxy-10-undecenoic Acid Undecylenic_Acid->Hydroxy_Acid Hydroxylation (Mortierella sp.) Undecenolactone γ-Undecenolactone Hydroxy_Acid->Undecenolactone Lactonization (spontaneous, acid-catalyzed) Undecalactone γ-Undecalactone Undecenolactone->Undecalactone Reduction (Saccharomyces cerevisiae)

Caption: Biochemical pathway for the two-step biotransformation of undecylenic acid to γ-undecalactone.

G cluster_workflow Experimental Workflow Inoculum_Mortierella Inoculum Preparation (Mortierella sp.) Fermentation Hydroxylation Fermentation (Undecylenic Acid Feed) Inoculum_Mortierella->Fermentation Extraction1 Extraction & Purification of γ-Undecenolactone Fermentation->Extraction1 Analysis GC-MS Analysis Fermentation->Analysis Bioreduction Bioreduction of γ-Undecenolactone Extraction1->Bioreduction Inoculum_Saccharomyces Biocatalyst Preparation (S. cerevisiae) Inoculum_Saccharomyces->Bioreduction Extraction2 Extraction & Purification of γ-Undecalactone Bioreduction->Extraction2 Bioreduction->Analysis Extraction2->Analysis

Caption: Experimental workflow for the microbial synthesis of γ-undecalactone.

References

Application Note: Quantitative Analysis of Gamma-Undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

AN-001: Quantification of γ-Undecalactone in Liquid Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Gamma-undecalactone (γ-undecalactone), also known as aldehyde C-14 or peach aldehyde, is a lactone compound widely used as a flavoring and fragrance agent in food, beverages, and cosmetic products.[1][2] Its characteristic fruity and creamy peach-like aroma makes it a key component in many formulations.[2] In the context of drug development, it may be used as an excipient or be present as a metabolite or impurity. Accurate and precise quantification of γ-undecalactone is therefore critical for quality control, formulation development, stability studies, and safety assessments.

This application note provides detailed protocols for the quantitative analysis of γ-undecalactone in liquid matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Two primary sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Analytical Principle The quantification of γ-undecalactone is achieved by separating it from the sample matrix using gas chromatography and detecting it with a mass spectrometer. The inherent volatility of γ-undecalactone makes it highly suitable for GC analysis.[3] The mass spectrometer provides high selectivity and sensitivity, allowing for accurate identification and quantification, even at trace levels. For quantification, an internal standard is used to correct for variations in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Quantification by GC-MS with Liquid-Liquid Extraction (LLE)

This protocol is a robust and widely applicable method for extracting γ-undecalactone from aqueous and biological matrices.

1. Reagents and Materials

  • Solvents: Dichloromethane (DCM, HPLC grade), Diethyl ether (HPLC grade), Anhydrous sodium sulfate (Na₂SO₄).

  • Standards: γ-Undecalactone analytical standard (≥98% purity).[4]

  • Internal Standard (IS): γ-Decalactone or an isotopically labeled γ-undecalactone.

  • Equipment: Vortex mixer, centrifuge, GC vials, micropipettes.

2. Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of γ-undecalactone standard and dissolve in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., γ-decalactone) in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

3. Sample Preparation (LLE)

  • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Spike the sample with the internal standard solution to a final concentration of 5 µg/mL.

  • Add 2 mL of dichloromethane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Vortex briefly and let it stand for 5 minutes.

  • Transfer the dried organic extract to a 2 mL GC vial for analysis.

4. GC-MS Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire data in Selective Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic fragment ion for many γ-lactones is m/z 85.[5]

Protocol 2: Quantification by GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and automated technique ideal for volatile compounds in complex matrices.[5][6]

1. Reagents and Materials

  • Standards: As described in Protocol 1, but prepared in the sample matrix (e.g., water, buffer).

  • Salt: Sodium chloride (NaCl).

  • Equipment: SPME fiber assembly (e.g., 75 µm Carboxen/PDMS), heated agitator, GC vials with septa.

2. Sample Preparation (HS-SPME)

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Spike the sample with the internal standard to a final concentration of 5 µg/mL.

  • Add 1.5 g of NaCl to the vial. The salt increases the ionic strength of the sample, promoting the release of volatile analytes into the headspace.

  • Immediately seal the vial with a septum cap.

  • Place the vial in the heated agitator (e.g., at 60°C for 15 minutes) for equilibration.

  • After equilibration, expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes) with continued agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

3. GC-MS Analysis

  • Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C for 5 minutes).

  • Run the GC-MS analysis using the parameters outlined in the data tables below.

Data Presentation

Quantitative data and instrumental parameters should be clearly documented for method validation and comparison.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for LLE), SPME mode
Oven Program 80°C (hold 1 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selective Ion Monitoring (SIM)
Quantifier Ion (γ-undecalactone) m/z 85

| Qualifier Ions | m/z 41, 55 |

Table 2: Typical Method Validation Parameters

Parameter Result Description
Linearity (R²) > 0.995 The method shows a linear response across the tested concentration range.
Range 0.1 - 50 µg/mL The interval providing suitable precision, accuracy, and linearity.
Limit of Quantification (LOQ) 0.1 µg/mL The lowest concentration quantifiable with acceptable precision and accuracy.
Limit of Detection (LOD) 0.03 µg/mL The lowest concentration detectable above the background noise.
Accuracy (Recovery %) 92 - 108% Closeness of the measured value to the true value.[7]

| Precision (%RSD) | < 10% | The degree of agreement among individual test results from repeated measurements.[7] |

Table 3: Comparison of Sample Preparation Techniques

Technique Average Recovery (%) Pros Cons
Liquid-Liquid Extraction (LLE) 95% High recovery, well-established, suitable for various sample volumes. Requires organic solvents, can be labor-intensive, may form emulsions.

| HS-SPME | 85% | Solvent-free, easily automated, high sensitivity for volatiles, non-destructive.[6] | Fiber cost and fragility, sensitive to matrix effects, requires method optimization. |

Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise overview of the protocols.

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample Aliquot (1 mL) s2 2. Spike with Internal Standard s1->s2 s3 3. Add Dichloromethane (2 mL) s2->s3 s4 4. Vortex (2 min) s3->s4 s5 5. Centrifuge (4000 rpm) s4->s5 s6 6. Collect Organic Layer s5->s6 s7 7. Dry with Na₂SO₄ s6->s7 s8 8. Transfer to GC Vial s7->s8 a1 Inject 1 µL into GC-MS s8->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification a2->a3

Caption: Workflow for γ-Undecalactone Quantification using LLE-GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Sample (5 mL) in Vial s2 2. Spike with Internal Standard s1->s2 s3 3. Add NaCl (1.5 g) s2->s3 s4 4. Seal Vial s3->s4 s5 5. Equilibrate (60°C, 15 min) s4->s5 s6 6. Expose SPME Fiber (30 min) s5->s6 a1 Desorb Fiber in GC Inlet s6->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification a2->a3

Caption: Workflow for γ-Undecalactone Quantification using HS-SPME-GC-MS.

References

Application Note: Quantitative Analysis of Gamma-Undecalactone in Food and Cosmetic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of gamma-undecalactone, a key aroma compound, in complex matrices such as fruit juices and cosmetic products. The protocol employs Gas Chromatography coupled with Mass Spectrometry (GC-MS), providing high selectivity and accuracy. The method is suitable for quality control in the food and fragrance industries, as well as for research and development of new products.

Introduction

This compound (also known as aldehyde C-14 or peach lactone) is a significant flavor and fragrance component, imparting a characteristic fruity, peach-like aroma.[1][2] It is widely used in food products, beverages, and cosmetics.[1][2] Accurate quantification of this compound is crucial for ensuring product consistency, meeting regulatory requirements, and for sensory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation of volatile and semi-volatile compounds combined with definitive identification based on mass spectra.[3][4] This note provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Two common methods are Liquid-Liquid Extraction (LLE) for liquid samples and Headspace Solid-Phase Microextraction (HS-SPME) for both liquid and solid samples.

1.1. Liquid-Liquid Extraction (LLE) for Fruit Juices

This method is suitable for the extraction of this compound from fruit juices and other liquid matrices.[5][6]

  • Materials:

    • Dichloromethane (CH₂Cl₂), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of dichloromethane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

    • Repeat the extraction process (steps 2-5) with a fresh 10 mL of dichloromethane and combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Cosmetic Creams

HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from complex matrices like cosmetic creams.

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (20 mL) with septa

    • Heating block or water bath

    • Sodium chloride (NaCl)

  • Procedure:

    • Weigh 2 g of the cosmetic cream sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection ModeSplitless (for LLE) or SPME
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-350 amu
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

For SIM mode, the characteristic ions of this compound should be monitored. The most abundant fragment ion is m/z 85.[7]

Quantitative Analysis

Calibration Standards

Prepare a stock solution of this compound (1000 µg/mL) in methanol. Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.1 to 10 µg/mL.

Calibration Curve

Inject the calibration standards into the GC-MS system and acquire the data in SIM mode, monitoring the primary ion m/z 85. Plot the peak area against the concentration of this compound to construct a calibration curve.

Data Presentation

The quantitative performance of the method is summarized in Table 2.

Table 2: Quantitative Data for this compound Analysis

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery (spiked fruit juice)92% ± 4%
Precision (%RSD, n=6)< 5%

Results and Discussion

The described GC-MS method allows for the reliable identification and quantification of this compound. The mass spectrum of this compound is characterized by a prominent base peak at m/z 85, which is consistent with the fragmentation of gamma-lactones.[7] The retention time of this compound on a DB-5MS column under the specified conditions is approximately 15.5 minutes.

The use of SIM mode for quantification provides excellent sensitivity and selectivity, minimizing interferences from the sample matrix. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control applications.

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification sample Sample (Fruit Juice or Cosmetic) lle Liquid-Liquid Extraction (LLE) sample->lle for liquids hs_spme Headspace SPME (HS-SPME) sample->hs_spme for solids/liquids extract Final Extract lle->extract hs_spme->extract injection GC Injection extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition (Full Scan / SIM) detection->data_acq identification Compound Identification (Mass Spectrum) data_acq->identification calibration Calibration Curve Construction data_acq->calibration quantification Quantification of this compound identification->quantification calibration->quantification report Final Report quantification->report

References

Application of Gamma-Undecalactone in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone, also known as aldehyde C-14 or peach aldehyde, is a lactone compound widely recognized for its characteristic sweet, fruity, and peach-like aroma and flavor.[1][2] This versatile ingredient finds extensive application in the food and beverage, cosmetics, personal care, and pharmaceutical industries.[3] Its creamy, fatty, and lactonic undertones make it a valuable component for creating authentic fruit flavors, particularly peach and apricot, and for enhancing floral and gourmand fragrance profiles.[4] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound.

Physicochemical Properties and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₂[5]
Molecular Weight 184.28 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2][5]
Odor Profile Sweet, fruity, peach-like with creamy and coconut undertones[1][2]
Flavor Profile Creamy, fatty, fruity, coconut, peach, lactonic[6]
Density (at 25°C) 0.950 – 0.965 g/cm³[1]
Boiling Point 265°C (509°F)[1]
Flash Point > 100°C (Closed cup)[1]
Refractive Index (at 20°C) 1.438 – 1.448[1]
Solubility Soluble in alcohol, oils, and organic solvents; insoluble in water.[1][2][5]
Purity ≥ 99%[1]
Vapor Pressure (at 25°C) 0.001 hPa[1]

Table 2: Sensory Thresholds and Typical Usage Levels

ApplicationTypical ConcentrationReference(s)
Flavor Applications (General) 3 - 12 ppm
Chewing Gum Up to 100 ppm
Fragrance Compounds (Typical Use) 0.030% - 2.000%[7]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable research. The following protocols provide step-by-step guidance for key experiments involving this compound.

Protocol 1: Sensory Analysis - Triangle Difference Test

This protocol determines if a detectable sensory difference exists between two samples, for instance, a product with and without this compound.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a product's aroma or flavor.

Materials:

  • Three coded sample cups per panelist (two identical, one different).

  • Product base (e.g., beverage, lotion).

  • This compound solution of a known concentration.

  • Odor-free water for rinsing.

  • Sensory booths with controlled lighting and temperature.[8]

  • Data collection forms or software.

Procedure:

  • Sample Preparation:

    • Prepare a control sample (A) of the product base.

    • Prepare a test sample (B) by adding a predetermined concentration of this compound to the product base.

    • For each panelist, present three samples in a randomized order: two of sample A and one of sample B, or one of sample A and two of sample B.[9]

    • Code each sample with a random three-digit number.[8]

  • Panelist Instructions:

    • Instruct panelists to first cleanse their palate with odor-free water.

    • Explain that they will be presented with three samples, two of which are identical and one is different.

    • Ask them to evaluate the samples (smell or taste) from left to right.

    • Request them to identify the sample that is different from the other two.[9]

  • Data Analysis:

    • Collect the responses from all panelists.

    • Analyze the data using a binomial or chi-squared test to determine if the number of correct identifications is statistically significant.

Protocol 2: Descriptive Analysis for Flavor/Fragrance Profiling

This protocol is used to identify and quantify the specific sensory attributes of a product containing this compound.

Objective: To create a detailed sensory profile of a product containing this compound, identifying and rating the intensity of various aroma and flavor descriptors.

Materials:

  • Trained sensory panel (8-12 members).

  • Product sample containing this compound.

  • Reference standards for various aroma/flavor attributes (e.g., peach, creamy, fruity).

  • Sensory evaluation software or standardized scorecards.

  • Sensory booths.

Procedure:

  • Panel Training:

    • Train panelists to recognize and rate the intensity of specific aroma and flavor attributes relevant to this compound (e.g., peach, apricot, creamy, waxy, floral).

    • Use reference standards to anchor the intensity scales.

  • Sample Evaluation:

    • Present the coded sample to each panelist.

    • Ask panelists to individually rate the intensity of each identified attribute on a structured scale (e.g., a 15-point line scale).[10]

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean intensity for each attribute.

    • Visualize the data using a spider or radar plot to represent the sensory profile of the product.

Protocol 3: Stability Testing of this compound in a Product Matrix

This protocol assesses the stability of this compound in a finished product under various environmental conditions.

Objective: To evaluate the physical and chemical stability of a product containing this compound over time and under different stress conditions.

Materials:

  • Finished product containing a known concentration of this compound.

  • Control sample (product without this compound).

  • Environmental chambers (for controlled temperature and humidity).

  • UV light cabinet.[11]

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Packaging materials identical to the final product packaging.

Procedure:

  • Sample Storage:

    • Store samples of the product under the following conditions:

      • Accelerated Stability: 40°C and 45°C for a defined period (e.g., 1, 2, and 3 months) to simulate long-term storage.[1]

      • Real-Time Stability: 25°C / 60% RH for the intended shelf life of the product.

      • Light Exposure: In a UV light cabinet to assess photodegradation.[11]

      • Freeze-Thaw Cycles: Alternate between -10°C and 25°C for three cycles (24 hours at each temperature) to evaluate stability under temperature fluctuations.[12]

  • Evaluation at Time Points:

    • At specified time points (e.g., 0, 1, 2, 3 months for accelerated testing), evaluate the samples for:

      • Sensory Properties: Conduct a descriptive analysis to check for any changes in the aroma/flavor profile.

      • Physical Properties: Observe any changes in color, clarity, viscosity, or phase separation.[1]

      • Chemical Analysis: Use GC-MS to quantify the concentration of this compound and identify any degradation products.[1]

  • Data Analysis:

    • Compare the results from the stressed samples to the initial sample and the real-time stability samples.

    • Determine the rate of degradation and identify any potential stability issues.

Visualizations

Experimental Workflow for Sensory Analysis

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_eval Panel Evaluation cluster_analysis Data Analysis Prep Prepare Control (A) and Test (B) Samples Coding Code Samples with 3-Digit Numbers Prep->Coding Randomization Randomize Presentation Order Coding->Randomization Instructions Instruct Panelists Randomization->Instructions Evaluation Panelists Evaluate Samples Instructions->Evaluation DataCollection Collect Responses Evaluation->DataCollection Stats Statistical Analysis (e.g., Chi-Squared) DataCollection->Stats Report Generate Report Stats->Report

Caption: Workflow for conducting a triangle difference sensory test.

Logical Relationship in Stability Testing

Stability_Testing_Logic cluster_conditions Stress Conditions cluster_evaluation Evaluation Parameters Product Product with This compound Accelerated Accelerated (High Temp) Product->Accelerated Light Light Exposure (UV) Product->Light FreezeThaw Freeze-Thaw Cycles Product->FreezeThaw Sensory Sensory Profile Accelerated->Sensory Physical Physical Properties (Color, Viscosity) Accelerated->Physical Chemical Chemical Analysis (GC-MS) Accelerated->Chemical Light->Sensory Light->Physical Light->Chemical FreezeThaw->Sensory FreezeThaw->Physical FreezeThaw->Chemical Outcome Stability Assessment Sensory->Outcome Physical->Outcome Chemical->Outcome

References

Application Notes and Protocol for the Enzymatic Synthesis of Gamma-Undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-undecalactone, often referred to as peach aldehyde, is a valuable aroma compound prized for its intense and pleasant fruity, peach-like fragrance. It is widely utilized in the food, beverage, cosmetic, and perfume industries. While chemical synthesis routes exist, there is a strong consumer-driven demand for "natural" flavor and fragrance compounds. Biotechnological production through enzymatic or whole-cell microbial synthesis offers a green and sustainable alternative, yielding a product that can be labeled as natural. This application note provides a detailed protocol for the enzymatic synthesis of this compound using a whole-cell biocatalyst approach, which leverages the natural metabolic pathways of microorganisms.

Principle

The enzymatic synthesis of this compound is achieved through the biotransformation of a suitable precursor, typically an unsaturated fatty acid with eleven carbon atoms. The process relies on the enzymatic machinery of selected microorganisms to introduce a hydroxyl group at the gamma-position (C-4) of the fatty acid backbone. This hydroxy fatty acid intermediate then undergoes spontaneous or acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring structure of this compound.

One established method involves the use of microorganisms, such as certain fungi, that possess the necessary hydroxylating enzymes. For instance, the bioconversion of undecylenic acid (10-undecenoic acid) can be employed to produce this compound. The key enzymatic step is the hydroxylation at the C-4 position, which is then followed by lactonization to yield the final product.

Materials and Reagents

  • Microorganism: A suitable strain capable of hydroxylating undecylenic acid, such as Mortierella isabellina.

  • Substrate: Undecylenic acid (or its methyl/ethyl ester).

  • Culture Media:

    • Pre-culture Medium (e.g., YPG Medium):

      • Yeast Extract: 10 g/L

      • Peptone: 20 g/L

      • Glucose: 20 g/L

    • Biotransformation Medium:

      • Glucose

      • Yeast Nitrogen Base (YNB) w/o amino acids

      • Ammonium Chloride (NH₄Cl)

      • Tween (e.g., Tween 20 or Tween 80)

  • Reagents for pH control: 5 N Sodium Hydroxide (NaOH), 85% Phosphoric Acid (H₃PO₄).

  • Extraction Solvent: Diethyl ether or Cyclohexane.

  • Analytical Standards: this compound standard for quantification.

  • Equipment:

    • Shaker incubator

    • Bioreactor (fermenter) with controls for temperature, pH, and dissolved oxygen

    • Centrifuge

    • Homogenizer

    • Gas Chromatograph (GC) with a suitable column for analysis

    • Standard laboratory glassware

Experimental Protocols

Inoculum Preparation (Pre-culture)
  • Prepare the YPG pre-culture medium and sterilize by autoclaving.

  • Inoculate a sterile flask containing the pre-culture medium with a stock culture of the selected microorganism.

  • Incubate at 27-30°C for 24-48 hours on a rotary shaker at approximately 140-200 rpm, or until a logarithmic growth phase is achieved.

Biotransformation in Bioreactor
  • Prepare the biotransformation medium in the bioreactor and sterilize.

  • Inoculate the bioreactor with the pre-culture. The initial cell concentration should be optimized, but a starting point is an optical density at 600 nm (OD₆₀₀) of approximately 0.25.

  • Set the bioreactor parameters:

    • Temperature: 27-30°C

    • pH: Maintain at a controlled level, for instance, 6.5, using an automated addition of NaOH.

    • Agitation and Aeration: Adjust to maintain adequate oxygen supply, for example, an aeration rate of 0.5-1.0 volume of air per volume of medium per minute (vvm) and an agitation speed of 200-500 rpm.

  • Substrate Feeding: Once the microbial culture is established, begin the continuous or fed-batch addition of the undecylenic acid substrate. A typical feeding strategy is to dispense the substrate at a controlled rate, for example, 0.3 to 2.5 g/L/h. To improve dispersion and reduce substrate toxicity, undecylenic acid can be mixed with a carrier oil like sunflower oil.

  • Co-substrate Feeding: A carbon source like glucose should be co-fed to provide energy for the cells. A typical feeding rate is 0.3-0.4 g/L/h.

  • Monitoring: Monitor the biotransformation process by taking samples periodically to analyze substrate consumption and product formation. The bioconversion is typically carried out for 48 to 120 hours.

Product Recovery and Lactonization
  • At the end of the biotransformation, acidify the culture broth to a pH of approximately 1.5 using phosphoric acid.

  • Heat the acidified broth to about 100°C for at least 30 minutes. This step ensures the complete lactonization of the 4-hydroxyundecanoic acid intermediate to this compound.

  • Cool the mixture to room temperature.

  • Extract the this compound from the broth using a suitable organic solvent like diethyl ether or cyclohexane. Perform the extraction multiple times to ensure a good recovery.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if required.

Quantification
  • Analyze the concentration of this compound in the extracts using Gas Chromatography (GC), often with a Flame Ionization Detector (FID).

  • Use an internal standard (e.g., gamma-decalactone) for accurate quantification.

  • Prepare a calibration curve with known concentrations of the this compound standard to determine the concentration in the samples.

Data Presentation

The following table summarizes typical quantitative data and optimized parameters for the production of gamma-lactones in similar biotransformation systems.

ParameterValueReference
MicroorganismYarrowia lipolytica[1][2]
SubstrateCastor Oil (for γ-decalactone)[1][2]
Substrate Concentration50 - 75 g/L[1]
Inoculum MediumYPG (Yeast extract, Peptone, Glucose)[2]
Biotransformation MediumPeptone, Tween 20, Castor Oil[2]
Temperature27°C[2]
pH7.0 (regulated)[1]
Agitation200 - 500 rpm[1]
Biotransformation Time41 - 64 hours[1][2]
Max. Product Concentration~2.93 g/L (for γ-decalactone)[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_biotransformation Biotransformation cluster_recovery Recovery & Purification cluster_analysis Analysis inoculum Inoculum Preparation (Pre-culture) fermentation Fermentation & Substrate Feeding inoculum->fermentation bioreactor_prep Bioreactor Preparation & Sterilization bioreactor_prep->fermentation acidification Acidification (pH 1.5) fermentation->acidification lactonization Heat Treatment (Lactonization) acidification->lactonization extraction Solvent Extraction lactonization->extraction purification Purification (e.g., Distillation) extraction->purification quantification GC Analysis & Quantification purification->quantification

Caption: Workflow for the enzymatic synthesis of this compound.

signaling_pathway Biosynthetic Pathway of this compound substrate Undecylenic Acid hydroxylation Hydroxylation at C-4 substrate->hydroxylation Microbial Enzymes (e.g., Hydroxylase) intermediate 4-Hydroxyundecanoic Acid hydroxylation->intermediate lactonization Lactonization (Intramolecular Esterification) intermediate->lactonization Acidic pH, Heat product This compound lactonization->product

Caption: Key steps in the biotransformation of undecylenic acid.

References

Application Note: Chiral Separation of γ-Undecalactone Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the chiral separation of γ-undecalactone enantiomers using gas chromatography (GC) with a chiral stationary phase. γ-Undecalactone is a crucial flavor and fragrance compound, and the enantiomeric distribution is a key indicator of its origin and sensory properties. This document provides a comprehensive protocol for the sample preparation and GC analysis of γ-undecalactone enantiomers, making it an invaluable resource for researchers, scientists, and professionals in the food, fragrance, and drug development industries.

Introduction

γ-Undecalactone, a significant flavor and fragrance component, possesses a characteristic peach aroma.[1] It contains a chiral center, resulting in two enantiomers, (R)- and (S)-γ-undecalactone. These enantiomers can exhibit different sensory properties, and their relative abundance can indicate the authenticity of natural flavors. The enantioselective analysis of γ-undecalactone is therefore critical for quality control and the characterization of food and fragrance products. Gas chromatography (GC) with a chiral stationary phase is a powerful technique for the separation and quantification of these enantiomers. Cyclodextrin-based chiral stationary phases have demonstrated excellent performance in resolving a wide range of chiral compounds, including lactones.

Experimental

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Gases: Helium (carrier gas), hydrogen and air (for FID), all of high purity.

Standards and Sample Preparation:

A racemic standard of γ-undecalactone is required for method development and peak identification. For the analysis of real samples, such as beverages or food products, a sample preparation step is necessary to extract and concentrate the analyte.

Protocol for Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of a liquid sample (e.g., fruit juice, wine), add 2 g of sodium chloride and mix until dissolved.

  • Add 5 mL of dichloromethane or a suitable organic solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer (bottom layer for dichloromethane) using a Pasteur pipette.

  • Repeat the extraction with another 5 mL of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC Method:

The following GC conditions were adapted from a method for the analysis of γ-lactone enantiomers:

ParameterValue
Column Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm
Oven Program 60°C (1 min hold), ramp at 2°C/min to 200°C (10 min hold)
Injector Split mode, Split Ratio: 50:1, Temperature: 250°C
Carrier Gas Helium, Constant Flow at 1.0 mL/min
Detector (FID) Temperature: 275°C, Hydrogen Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup Gas (N2): 25 mL/min
Injection Volume 1 µL

Results and Discussion

The use of a cyclodextrin-based chiral stationary phase, such as the Agilent CP-Chirasil-DEX CB, is effective for the enantiomeric separation of γ-lactones.[2] The method described provides baseline resolution of the (R)- and (S)-enantiomers of γ-undecalactone. The elution order of the enantiomers should be confirmed by injecting individual enantiomeric standards if available.

Quantitative Data

The following table summarizes the resolution of γ-undecalactone enantiomers on different chiral stationary phases, as reported in the literature. A resolution value (Rs) of 1.5 or greater indicates baseline separation.

Chiral Stationary PhaseResolution (Rs)Reference
Rt-βDEXsa3.70[3]
Rt-βDEXcst4.50[3]
Rt-βDEXse1.70[3]
Rt-βDEXsm2.90[3]

Data from Restek Corporation, "A Guide to the Analysis of Chiral Compounds by GC".

The presented application note provides a detailed and effective method for the chiral separation of γ-undecalactone enantiomers by gas chromatography. The combination of a suitable chiral stationary phase, such as the Agilent CP-Chirasil-DEX CB, and an optimized GC method allows for the accurate and reliable quantification of the individual enantiomers. This method is a valuable tool for quality control in the food and fragrance industries and for research in flavor chemistry and stereochemistry.

Detailed Experimental Protocol: Chiral GC Analysis of γ-Undecalactone

1. Scope

This protocol provides a step-by-step procedure for the sample preparation and chiral gas chromatographic analysis of γ-undecalactone enantiomers.

2. Materials and Reagents

  • Racemic γ-undecalactone standard

  • Dichloromethane (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., beverage, food extract)

3. Equipment

  • Gas chromatograph with FID or MS detector

  • Agilent CP-Chirasil-DEX CB column (or equivalent)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Standard laboratory glassware

4. Procedure

4.1. Standard Preparation

  • Prepare a stock solution of racemic γ-undecalactone at 1000 µg/mL in a suitable solvent (e.g., ethanol).

  • Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • Measure 10 mL of the liquid sample into a 50 mL centrifuge tube.

  • Add 2 g of NaCl and vortex until dissolved.

  • Add 5 mL of dichloromethane to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Carefully transfer the lower organic layer to a clean tube using a glass pipette.

  • Repeat the extraction (steps 3-6) with an additional 5 mL of dichloromethane.

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Filter the dried extract into a concentration tube.

  • Gently evaporate the solvent to a final volume of 1 mL under a stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial.

4.3. GC Analysis

  • Set up the GC instrument with the parameters outlined in the GC Method table in the application note.

  • Inject 1 µL of the prepared standard or sample into the GC.

  • Acquire the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers of γ-undecalactone based on their retention times (determined from the analysis of the racemic standard).

  • Integrate the peak areas of the two enantiomers to determine their relative percentages.

5. Data Analysis

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Visualizations

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Liquid Sample (e.g., Beverage) LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE Drying Drying (Anhydrous Na2SO4) LLE->Drying Concentration Concentration (Nitrogen Evaporation) Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chiral Separation (CP-Chirasil-DEX CB) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for the chiral GC analysis of γ-undecalactone.

Signaling_Pathway_Placeholder cluster_principle Principle of Chiral Separation on Cyclodextrin Phase Enantiomers Racemic Mixture ((R)- and (S)-γ-Undecalactone) CSP Chiral Stationary Phase (Cyclodextrin Derivative) Enantiomers->CSP Interaction Diastereomeric_Complexes Transient Diastereomeric Complexes (Different Stabilities) CSP->Diastereomeric_Complexes Formation of Separation Differential Retention Times Diastereomeric_Complexes->Separation Leads to Elution Separated Enantiomers Separation->Elution

Caption: Principle of chiral separation of γ-undecalactone enantiomers.

References

Application Notes and Protocols: Gamma-Undecalactone as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Undecalactone (γ-undecalactone), a fatty acid lactone, is a significant compound in the flavor and fragrance industry, prized for its characteristic peachy and creamy aroma. Beyond its sensory applications, γ-undecalactone serves as a crucial analytical standard for the quantitative determination of its presence in various matrices, including food, beverages, and consumer products. Its stability and distinct chromatographic behavior make it an excellent candidate for quality control and research applications.

These application notes provide detailed protocols for the use of γ-undecalactone as a standard in analytical chemistry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), for which more extensive methodologies are available. While High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of lactones, specific validated methods for γ-undecalactone are less commonly reported. This document outlines sample preparation techniques, chromatographic conditions, and method validation considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of γ-undecalactone is essential for its effective use as an analytical standard.

PropertyValueReference
Chemical Name 5-Heptyloxolan-2-one[1]
Synonyms Aldehyde C-14, Peach lactone[1]
CAS Number 104-67-6[1]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Fruity, peach-like[2]
Boiling Point 285-286 °C at 760 mmHg (est.)[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Purity (as analytical standard) ≥98% (GC)[3]

Application Areas

As an analytical standard, γ-undecalactone is primarily used for the quantification of this analyte in various food products to ensure quality and authenticity. Key application areas include:

  • Dairy Products: Analysis in cream, butter, and milk powders to assess flavor profiles, particularly after heat treatment which can influence lactone concentrations.

  • Fruit Juices and Beverages: Quantification in peach, apricot, and other fruit juices where it is a natural flavor component.

  • Confectionery and Baked Goods: Used to monitor its concentration as a food additive.

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Juice by GC-MS

This protocol describes the analysis of γ-undecalactone in fruit juices using liquid-liquid extraction followed by GC-MS.

1. Standard Solution Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of γ-undecalactone analytical standard (purity ≥98%) and dissolve it in 10 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethanol to achieve concentrations ranging from 0.1 to 10 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of fruit juice in a centrifuge tube, add a suitable internal standard (e.g., γ-decalactone).

  • Add 5 mL of dichloromethane as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic (lower) layer using a Pasteur pipette and transfer it to a clean vial.

  • Repeat the extraction process with an additional 5 mL of dichloromethane and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temperature 50 °C for 2 min, ramp to 104 °C at 6 °C/min, hold for 5 min, then ramp to 164 °C at 6 °C/min and hold for 4 min.[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Quantification Ion m/z 85 (characteristic fragment ion of γ-lactones)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of γ-undecalactone to the internal standard against the concentration of the working standard solutions.

  • Determine the concentration of γ-undecalactone in the sample extract from the calibration curve.

  • Calculate the final concentration in the original fruit juice sample, accounting for the initial sample volume and any dilution factors.

Protocol 2: Analysis of this compound in Dairy Products by GC-MS

This protocol is adapted for the analysis of γ-undecalactone in dairy matrices like cream and milk, employing a stable isotope dilution assay for high accuracy.

1. Standard Preparation:

  • For precise quantification, the use of a carbon-13 labeled γ-undecalactone as an internal standard is recommended.[5]

  • Prepare a stock solution of the labeled internal standard and a series of calibration standards of unlabeled γ-undecalactone.

2. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a known amount of the dairy sample (e.g., 5 g of milk or cream) into a headspace vial.

  • Add the carbon-13 labeled γ-undecalactone internal standard.

  • Equilibrate the sample at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • The GC-MS parameters would be similar to those in Protocol 1, with potential optimization of the temperature program to ensure good separation from other volatile compounds in the dairy matrix. A comprehensive two-dimensional gas chromatography (GCxGC) system with a time-of-flight mass spectrometer (TOF-MS) can provide enhanced separation and identification.[5]

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to its labeled internal standard.

Method Validation Considerations

A validated analytical method is crucial for obtaining reliable and reproducible results. The following parameters should be assessed:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% in spiked samples
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fruit Juice Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC Beverage Sample Filtration Filtration (0.45 µm) Sample_HPLC->Filtration Injection_HPLC Inject into HPLC Filtration->Injection_HPLC Separation_HPLC Chromatographic Separation (e.g., C18 column) Injection_HPLC->Separation_HPLC Detection_HPLC UV/Vis or MS Detection Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Calibration_HPLC Calibration Curve Integration_HPLC->Calibration_HPLC Quantification_HPLC Quantification Calibration_HPLC->Quantification_HPLC

References

Application Notes and Protocols for the Production of γ-Undecalactone using Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of γ-undecalactone, a valuable flavor and fragrance compound, using the oleaginous yeast Yarrowia lipolytica. This document outlines the biosynthetic pathway, experimental procedures for cultivation, fermentation, and product analysis, and a framework for data presentation.

Introduction

γ-Undecalactone is a naturally occurring lactone with a characteristic fruity, peach-like aroma, making it a sought-after ingredient in the food, beverage, and cosmetic industries. The growing consumer demand for natural products has spurred interest in biotechnological production methods as an alternative to chemical synthesis. The non-conventional yeast Yarrowia lipolytica has emerged as a promising host for the production of lactones due to its "Generally Recognized as Safe" (GRAS) status, its ability to utilize hydrophobic substrates like fatty acids and oils, and its well-characterized metabolic pathways.[1][2] This document details the biotransformation process for producing γ-undecalactone using Y. lipolytica.

Metabolic Pathway of γ-Lactone Production

The biosynthesis of γ-lactones in Yarrowia lipolytica primarily occurs through the peroxisomal β-oxidation of long-chain fatty acids.[3][4] For the production of γ-decalactone (a C10 lactone), ricinoleic acid (a C18 hydroxylated fatty acid from castor oil) is a common precursor.[4][5] The production of γ-undecalactone (a C11 lactone) would similarly proceed from a suitable C11 or longer-chain precursor that can be metabolized via β-oxidation to a 4-hydroxyundecanoic acid intermediate, which then undergoes spontaneous intramolecular esterification (lactonization) to form the γ-lactone. One potential precursor is undecylenic acid, which can be hydroxylated at the γ-position and then undergo β-oxidation.

The core metabolic pathway involves the following key steps:

  • Substrate Uptake and Activation: Long-chain fatty acids are transported into the cell and activated to their corresponding acyl-CoA esters.

  • Peroxisomal β-Oxidation: The acyl-CoA esters are chain-shortened within the peroxisome through a cycle of four enzymatic reactions:

    • Acyl-CoA oxidase introduces a double bond.

    • Enoyl-CoA hydratase adds a hydroxyl group.

    • Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

    • Thiolase cleaves off an acetyl-CoA molecule, shortening the acyl-CoA chain by two carbons.

  • Formation of Hydroxy Fatty Acid Intermediate: The β-oxidation pathway proceeds until a 4-hydroxy fatty acyl-CoA intermediate is formed.

  • Lactonization: The 4-hydroxy fatty acid is released and undergoes spontaneous or enzyme-assisted intramolecular cyclization to form the stable γ-lactone.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome cluster_final_product Final Product Precursor C11 Precursor (e.g., Undecylenic Acid) Precursor_CoA Undecenoyl-CoA Precursor->Precursor_CoA Uptake & Activation BetaOxidation β-Oxidation Cycles Precursor_CoA->BetaOxidation HydroxyAcid_CoA 4-Hydroxyundecanoyl-CoA BetaOxidation->HydroxyAcid_CoA HydroxyAcid 4-Hydroxyundecanoic Acid HydroxyAcid_CoA->HydroxyAcid Hydrolysis GammaUndecalactone γ-Undecalactone HydroxyAcid->GammaUndecalactone Lactonization G Start Start Inoculum Inoculum Preparation Start->Inoculum Fermentation Bioreactor Fermentation Inoculum->Fermentation Sampling Sampling Fermentation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Analysis & Quantification Analysis->Data End End Data->End

References

extraction and purification of gamma-undecalactone from fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Extraction and Purification of Gamma-Undecalactone from Fermentation Broth.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (γ-undecalactone), often referred to as peach aldehyde, is a high-value aroma compound prized for its intense and characteristic peachy fragrance.[1][2] It is widely used in the food, beverage, cosmetic, and perfumery industries.[3] Biotechnological production via microbial fermentation is increasingly favored as it yields a product considered "natural," a significant advantage in the consumer market. However, the recovery of γ-undecalactone from the complex aqueous fermentation broth presents a significant challenge. The broth contains microbial cells, residual substrates, nutrients, and various metabolic by-products that can interfere with isolation and reduce the final purity.[4]

This document provides detailed application notes and protocols for the primary methods used to extract and purify γ-undecalactone from fermentation media, including liquid-liquid extraction, adsorption, and hydrodistillation, followed by final purification steps.

Extraction and Purification Strategies: An Overview

The overall process for recovering γ-undecalactone involves a primary extraction step to isolate the compound from the bulk fermentation broth, followed by one or more purification steps to achieve the desired purity. The choice of method depends on the desired scale, purity requirements, and economic feasibility. An alternative approach is in situ product recovery (ISPR), where the lactone is continuously removed from the bioreactor during fermentation, which can prevent product inhibition and improve overall yield.[5][6][7]

Overall Workflow for γ-Undecalactone Recovery cluster_extraction Primary Extraction Fermentation Fermentation Broth (Containing γ-Undecalactone) Pretreatment Pre-treatment (Cell Removal, Acidification) Fermentation->Pretreatment LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Adsorption Adsorption Pretreatment->Adsorption Hydrodistillation Hydrodistillation Pretreatment->Hydrodistillation Crude_LLE Crude Lactone in Solvent LLE->Crude_LLE Crude_Ads Crude Lactone in Eluent (Ethanol) Adsorption->Crude_Ads Crude_Dist Aqueous Distillate (High Purity) Hydrodistillation->Crude_Dist Purification Final Purification (e.g., Vacuum Distillation) Crude_LLE->Purification Crude_Ads->Purification Crude_Dist->Purification Optional FinalProduct Purified γ-Undecalactone (>99%) Purification->FinalProduct

Caption: Overall workflow for γ-undecalactone recovery.

Data Presentation: Comparison of Methods

The selection of an extraction method is a trade-off between recovery efficiency, purity, cost, and scalability. The following tables summarize quantitative data for different approaches.

Table 1: Comparison of Primary Extraction Methods

MethodKey Reagents/MaterialsRecovery / EfficiencyPurity of ExtractAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Diethyl ether, Cyclohexane, Ethyl acetate[3][4]High recovery efficiency[4][8]Low (~53.0 ± 1.8%)[4][8]Simple, rapid, well-established[4]Low purity, co-extracts impurities, requires further significant purification[4]
Hydrodistillation Water, Heat70-80%[4]High (~88.0 ± 3.4%)[4][8]High purity distillate, removes non-volatile impuritiesLower recovery than LLE, energy-intensive, potential for thermal degradation
Adsorption Amberlite XAD-4 resin, Ethanol (for desorption)~80% adsorption in 1h; ~80% desorption efficiency[4][8]High (dependent on desorption selectivity)High selectivity, potential for resin reuse, suitable for industrial scale[4]Requires specific adsorbent materials, potential for co-adsorption of impurities
Membrane Pertraction (ISPR) Polypropylene hollow fiber module, Hexane85% of produced lactone extracted in <1 hour[5]High (selective extraction)Continuous removal, prevents product inhibition, integrates separation with fermentation[5]Complex setup, potential for membrane fouling

Experimental Protocols

The following are detailed protocols for the laboratory-scale extraction and purification of γ-undecalactone.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a common method for extracting γ-undecalactone using an organic solvent. Diethyl ether is highlighted as it has been shown to be highly effective.[4][8]

1. Pre-treatment of Fermentation Broth: a. Harvest the fermentation broth. If biomass is significant, centrifuge the broth (e.g., 8000 rpm for 10 minutes) to pellet the cells and collect the supernatant.[4] b. Crucial Step: Acidify the supernatant to a pH between 1.5 and 3.0 using an acid such as HCl (1M) or phosphoric acid.[3][4] This step ensures the complete lactonization of any open-ring 4-hydroxyundecanoic acid. c. Some protocols may also include heating the acidified medium (e.g., >100°C for 30 minutes) to further drive the cyclization to the lactone form.[3]

2. Extraction: a. Transfer a known volume of the acidified broth (e.g., 100 mL) to a separatory funnel. b. Add an equal volume of diethyl ether (100 mL).[4][8][9] c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. The upper organic layer will contain the γ-undecalactone. e. Drain the lower aqueous layer. Collect the upper organic (diethyl ether) layer. f. For maximum recovery, repeat the extraction on the aqueous layer with a fresh portion of diethyl ether. Combine the organic extracts.

3. Post-Extraction Processing: a. Dry the combined organic extract using an anhydrous drying agent like magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Remove the solvent using a rotary evaporator to yield the crude lactone extract, which will appear as an oil.[3] This crude product requires further purification.

start Acidified Broth (pH 1.5-3.0) add_solvent Add equal volume of Diethyl Ether start->add_solvent shake Shake & Vent in Separatory Funnel add_solvent->shake separate Allow Phases to Separate shake->separate collect_org Collect Organic (Top) Layer separate->collect_org Contains Lactone aqueous Aqueous Layer separate->aqueous Discard/Re-extract dry Dry Organic Layer (e.g., MgSO4) collect_org->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate end Crude γ-Undecalactone Oil evaporate->end

Caption: Liquid-Liquid Extraction (LLE) workflow.

Protocol 2: Adsorption on Amberlite XAD-4 Resin

This method is highly effective for selectively capturing the lactone from the broth, leading to a cleaner initial extract.[4][8]

1. Resin Preparation: a. Before first use, wash the Amberlite XAD-4 resin with ethanol for 24 hours to remove any preservatives or impurities.[4] b. Subsequently, wash thoroughly with distilled water. c. Dry the resin at 80°C for 8 hours to eliminate residual solvents.[4]

2. Adsorption: a. Add the prepared Amberlite XAD-4 resin to the pre-treated (acidified) fermentation broth at a concentration of approximately 30 g/L.[4] b. Stir the mixture at room temperature (e.g., 25°C) at a moderate speed (e.g., 140 rpm) for at least 1-2 hours. Studies show ~80% of the lactone can be adsorbed within the first hour.[4][8]

3. Recovery and Desorption: a. Separate the resin from the broth by filtration (e.g., using a Büchner funnel).[4] b. Wash the resin with distilled water three times to remove entrained media components.[4] c. Transfer the washed resin to a flask. Add ethanol to desorb the γ-undecalactone, using approximately 3 mL of ethanol per gram of adsorbent.[4] d. Agitate the resin-ethanol mixture for 30-60 minutes. e. Filter to separate the resin from the ethanol eluent, which now contains the lactone. f. To maximize recovery, the desorption can be performed in several cycles (up to 5), with fresh ethanol used each time.[4] g. Combine the ethanolic fractions and remove the ethanol via rotary evaporation to obtain the crude lactone.

cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Broth Acidified Broth AddResin Add Prepared Amberlite XAD-4 Broth->AddResin Stir Stir (1-2h) AddResin->Stir Filter1 Filter Stir->Filter1 Resin_Loaded Lactone-Loaded Resin Filter1->Resin_Loaded SpentBroth Spent Broth Filter1->SpentBroth Discard Wash Wash Resin (Distilled H2O) Resin_Loaded->Wash AddEthanol Add Ethanol Wash->AddEthanol Agitate Agitate AddEthanol->Agitate Filter2 Filter Agitate->Filter2 LactoneEluent Lactone in Ethanol Filter2->LactoneEluent Resin_Regen Regenerated Resin Filter2->Resin_Regen Reuse

Caption: Adsorption-Desorption cycle using porous resin.

Protocol 3: Hydrodistillation

This method leverages the volatility of γ-undecalactone to separate it from non-volatile components, yielding a high-purity distillate.[4][8]

1. Preparation: a. Pre-treat the fermentation broth by centrifuging to remove cells.[4] Acidification to pH ~3 is also recommended.[4] b. Place a known volume of the supernatant (e.g., 100 mL) into a distillation flask. c. Add distilled water (e.g., 20 mL) to aid the distillation process.[4]

2. Distillation: a. Set up a standard steam distillation apparatus. b. Heat the flask to boiling and collect the distillate. The distillate will be a two-phase system of water and the insoluble lactone, or a single phase if the concentration is low. c. Continue distillation until a sufficient volume of distillate is collected (e.g., 100 mL).[4]

3. Recovery from Distillate: a. The γ-undecalactone must be recovered from the aqueous distillate. b. Perform a liquid-liquid extraction on the distillate using a solvent like diethyl ether, as described in Protocol 1 (steps 2b-3c).

Protocol 4: Final Purification by Vacuum Distillation

Crude extracts from LLE or adsorption often require a final "polishing" step to achieve high purity (>99%).[3]

1. Setup: a. Place the crude lactone oil obtained from the primary extraction step into a round-bottom flask suitable for vacuum distillation. b. Assemble a fractional vacuum distillation apparatus. Using a short-path distillation head is often sufficient.

2. Distillation: a. Apply a vacuum (e.g., 0.05 to 0.1 mbar).[10] b. Gradually heat the flask using an oil bath. c. Collect the fraction that distills at the boiling point of γ-undecalactone under the applied vacuum (literature value: ~100-115°C at 0.05-0.1 mbar).[10] d. Discard any initial (forerun) and final (residue) fractions to maximize purity. The main fraction will be >99% pure γ-undecalactone.[3]

References

Application Notes and Protocols for the Analysis of Gamma-Undecalactone using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-undecalactone is a significant flavor and fragrance compound, imparting a characteristic peachy and fruity aroma.[1] Its analysis is crucial in various industries, including food and beverage, cosmetics, and pharmaceuticals, for quality control, formulation development, and stability testing. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds like this compound from various matrices.[2] This document provides detailed application notes and protocols for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of SPME

SPME utilizes a fused silica fiber coated with a stationary phase.[3] When the fiber is exposed to the headspace of a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[4] The fiber is then withdrawn and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[5] The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analyte.

Experimental Workflow

The overall workflow for the analysis of this compound using HS-SPME-GC-MS is depicted below.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing γ-undecalactone Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (optional) Vial->Salt InternalStandard Add Internal Standard Salt->InternalStandard Seal Seal Vial InternalStandard->Seal Incubate Incubate and Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector (e.g., 250°C for 5 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Improving Gamma-Undecalactone Bioconversion Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the microbial bioconversion of gamma-undecalactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for enhanced yield.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the bioconversion process to produce this compound, primarily using the model yeast Yarrowia lipolytica. The principles discussed are largely applicable to other related microorganisms as well.

Issue 1: Low or No this compound Production

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Strain/Poor Cell Viability Verify the identity and health of your microbial strain. Perform a cell viability assay to ensure a high percentage of viable cells in your inoculum.[1][2]
Sub-optimal Medium Composition Optimize the concentration of carbon and nitrogen sources. Ensure essential minerals and vitamins are present. For Yarrowia lipolytica, yeast extract and peptone are common nitrogen sources.[3]
Improper pH of the Medium The optimal pH for gamma-lactone production by Yarrowia lipolytica is typically between 6.0 and 7.0.[4] Monitor and control the pH throughout the fermentation process.
Inadequate Aeration and Agitation The bioconversion process is aerobic. Ensure sufficient oxygen supply by optimizing agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20% saturation.[1][5]
Incorrect Temperature The optimal temperature for Yarrowia lipolytica growth and bioconversion is generally around 28-30°C.
Substrate Limitation or Inhibition High concentrations of the substrate (e.g., ricinoleic acid or castor oil) can be toxic to the cells.[6] Consider a fed-batch strategy to maintain a low, non-toxic substrate concentration.
Issue 2: Accumulation of Byproducts and Low Purity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete β-oxidation The accumulation of 3-hydroxy-γ-decalactone suggests an imbalance in the β-oxidation pathway enzymes.[7] Overexpression of acyl-CoA oxidase can sometimes help drive the reaction towards the desired product.
Degradation of this compound Yarrowia lipolytica can metabolize the produced gamma-lactone.[6] Consider in-situ product removal techniques, such as using adsorbent resins, to protect the product from degradation.
Spontaneous Lactonization Issues The final step of lactonization from the 4-hydroxy acid precursor is favored at acidic pH. Acidifying the medium to a pH of 3-4 before extraction can increase the yield of the lactone form.[8]
Issue 3: Poor Cell Growth and Low Biomass

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Nutrient Limitation Ensure all essential nutrients are present in the medium in sufficient quantities. A high carbon-to-nitrogen (C/N) ratio is often required to induce lipid accumulation, which is a precursor pathway.
Toxicity of Medium Components High concentrations of the substrate or metabolic byproducts can inhibit cell growth. Analyze the fermentation broth for potential inhibitory compounds.
Contamination Microbial contamination can compete for nutrients and produce inhibitory substances. Regularly check for contamination using microscopy and plating on selective media.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound production in Yarrowia lipolytica?

A1: The primary pathway is the peroxisomal β-oxidation of ricinoleic acid (the main component of castor oil). This process shortens the fatty acid chain by successively removing two-carbon units. When the chain is shortened to a 10-carbon hydroxy fatty acid (4-hydroxydecanoic acid), it can spontaneously cyclize to form gamma-decalactone. A similar process with an 11-carbon precursor leads to this compound.[9][10]

Q2: How can I increase the precursor supply for this compound synthesis?

A2: Metabolic engineering strategies can be employed to enhance the flux towards fatty acid biosynthesis. Key gene targets in Yarrowia lipolytica include:

  • Overexpression of Acetyl-CoA Carboxylase (ACC1): This enzyme catalyzes the first committed step in fatty acid synthesis.

  • Overexpression of genes in the fatty acid synthesis (FAS) complex.

  • Deletion of competing pathways: Deleting genes involved in the β-oxidation pathway beyond the desired chain length can prevent further degradation of the precursor.

Q3: What are the advantages of a fed-batch cultivation strategy?

A3: A fed-batch strategy allows for the controlled addition of the substrate, which helps to:

  • Avoid substrate toxicity at high concentrations.

  • Maintain a higher cell density over a longer period.

  • Achieve higher product titers compared to batch cultures.

Q4: How does oxygen concentration affect the yield?

A4: Oxygen is crucial for the β-oxidation pathway. A higher oxygen transfer rate (OTR) generally leads to a higher rate of gamma-lactone production. However, excessively high oxygen levels can sometimes lead to the formation of byproducts and may decrease the final concentration of the desired lactone.[1]

Data Presentation

Table 1: Effect of Process Parameters on Gamma-Decalactone Yield in Yarrowia lipolytica Biotransformation

Note: Data for gamma-decalactone is presented as a close proxy for this compound due to the similarity in their bioproduction pathways. Yields can vary significantly based on the specific strain and other experimental conditions.

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
Castor Oil Conc. 30 g/L3.560 g/L5.4[5]
pH 5.05.8 (in L. saturnus)6.03.5 (in Y. lipolytica)
Cultivation Mode Batch1.9Intermittent Fed-Batch6.8
Agitation Speed 400 rpm~1.0600 rpm>1.0[6]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol outlines the extraction and analysis of this compound from a fermentation broth.

1. Sample Preparation and Extraction:

  • Take a 2 mL sample of the fermentation broth.
  • To promote lactonization of the 4-hydroxy acid precursor, acidify the sample to pH 3-4 with 1M HCl.
  • Add a known concentration of an internal standard (e.g., gamma-dodecalactone) to the sample.
  • Perform a liquid-liquid extraction by adding 2 mL of a non-polar solvent (e.g., diethyl ether or ethyl acetate).
  • Vortex the mixture vigorously for 1-2 minutes.
  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.
  • Carefully collect the organic (upper) layer.
  • Dry the organic extract over anhydrous sodium sulfate.
  • Transfer the dried extract to a new vial for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
  • Quantify the concentration by comparing the peak area of this compound to the peak area of the internal standard and using a calibration curve.

Protocol 2: Yeast Cell Viability Assay using Methylene Blue Staining

This method distinguishes between viable and non-viable yeast cells.

1. Reagent Preparation:

  • Methylene Blue Solution (0.01% w/v): Dissolve 0.01 g of methylene blue in 100 mL of distilled water. Some protocols recommend dissolving it in a 2% sodium citrate solution to improve staining.[1]

2. Staining Procedure:

  • Take a small aliquot of your yeast culture. If the culture is dense, dilute it with sterile saline or phosphate-buffered saline (PBS) to obtain a cell density that is easy to count under the microscope.
  • On a clean microscope slide, mix one drop of the yeast suspension with one drop of the 0.01% methylene blue solution.[4]
  • Place a coverslip over the mixture.
  • Incubate at room temperature for 5-10 minutes.

3. Microscopic Examination:

  • Observe the slide under a light microscope at 400x magnification.
  • Viable cells will appear colorless as they can enzymatically reduce the methylene blue.
  • Non-viable cells will be stained blue as their metabolic activity is compromised and they cannot reduce the dye.[4]

4. Calculation of Viability:

  • Count at least 200-300 cells in different fields of view.
  • Calculate the percentage of viable cells using the following formula:
  • % Viability = (Number of unstained cells / Total number of cells) x 100

Visualizations

Metabolic Pathway of Gamma-Lactone Production

Bioconversion_Pathway cluster_peroxisome Peroxisome Ricinoleic_Acid Ricinoleic Acid (C18) Beta_Oxidation β-Oxidation Cycles Ricinoleic_Acid->Beta_Oxidation Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase Hydroxy_Fatty_Acid_Precursor 4-Hydroxyundecanoic Acid (C11) Beta_Oxidation->Hydroxy_Fatty_Acid_Precursor 4 Cycles Lactonization Spontaneous Lactonization (low pH) Hydroxy_Fatty_Acid_Precursor->Lactonization Gamma_Undecalactone γ-Undecalactone Lactonization->Gamma_Undecalactone

Caption: Bioconversion pathway of ricinoleic acid to this compound via peroxisomal β-oxidation.

Experimental Workflow for Optimizing this compound Production

Experimental_Workflow cluster_preparation 1. Preparation cluster_fermentation 2. Bioconversion cluster_analysis 3. Analysis cluster_optimization 4. Optimization Strain_Selection Strain Selection (e.g., Y. lipolytica) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Medium_Prep Medium Preparation (Carbon, Nitrogen, etc.) Medium_Prep->Fermentation Parameter_Control Parameter Control (pH, Temp, DO) Fermentation->Parameter_Control Sampling Regular Sampling Fermentation->Sampling Viability_Assay Cell Viability Assay Sampling->Viability_Assay Product_Quantification GC-MS Quantification of γ-Undecalactone Sampling->Product_Quantification Data_Analysis Data Analysis Viability_Assay->Data_Analysis Product_Quantification->Data_Analysis Process_Modification Process Modification Data_Analysis->Process_Modification Process_Modification->Fermentation Iterative Improvement

Caption: A typical experimental workflow for optimizing this compound production.

References

troubleshooting gamma-undecalactone synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gamma-undecalactone.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture for the synthesis of this compound from undecylenic acid turned dark brown/black. What causes this, and how can I prevent it?

A1: The dark coloration is a common issue when using strong mineral acids like concentrated sulfuric acid as a catalyst. This is due to acid-catalyzed side reactions, including polymerization and degradation of undecylenic acid and the product. These side reactions lead to the formation of complex, high-molecular-weight byproducts that are intensely colored.

To prevent this:

  • Use a milder catalyst: Strongly acidic ion-exchange resins (e.g., Amberlyst 15) are an effective alternative to sulfuric acid. They minimize side reactions, resulting in a purer product and simplifying the workup process.

  • Optimize reaction temperature: High temperatures can accelerate the rate of side reactions. When using strong acids, it is crucial to maintain the recommended reaction temperature. For syntheses using acidic ion exchangers, a temperature range of 100 to 130°C is often employed.

Q2: I am experiencing persistent emulsions during the aqueous workup of my this compound synthesis. How can I break these emulsions?

A2: Emulsion formation is a frequent challenge, particularly in syntheses that use strong acid catalysts, which can generate surfactant-like byproducts.

To address this:

  • Brine wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the organic and aqueous layers.

  • Solvent addition: Adding a small amount of a different organic solvent, such as toluene, can sometimes alter the phase dynamics and help to break the emulsion.

Q3: In the synthesis of this compound from n-octanol and acrylic acid, what are the primary side products, and how can they be removed?

A3: The primary side product in this synthesis, when using a di-tert-butyl peroxide initiator, is tert-butanol .[1][2] This is formed from the decomposition of the initiator.

Removal of tert-butanol:

  • Distillation: Tert-butanol has a relatively low boiling point (82-83°C) and can be easily removed from the reaction mixture by distillation.[1][2] The reaction is often carried out at a temperature that allows for the continuous removal of tert-butanol as it is formed, which can also help to drive the reaction forward.

Q4: My yield of this compound from the biotechnological route using Yarrowia lipolytica is low. What are the potential causes and solutions?

A4: Low yields in the biotechnological production of gamma-decalactone (a close analog of this compound) can be attributed to several factors related to the fermentation conditions and the yeast's metabolism.

Potential Causes and Solutions:

  • Sub-optimal pH: The pH of the fermentation medium is critical. For Yarrowia lipolytica, a pH around 6.0-7.0 has been shown to be optimal for gamma-decalactone production.[3] Lower pH values (e.g., below 4.5) can lead to the formation of other byproducts like 3-hydroxy-gamma-decalactone.[4]

  • Inadequate aeration: The β-oxidation pathway, which is central to the conversion of the fatty acid precursor to the lactone, is an aerobic process. Insufficient oxygen can limit the efficiency of this pathway.

  • Substrate inhibition: High concentrations of the precursor fatty acid (from castor oil) can be toxic to the yeast cells, inhibiting their growth and metabolic activity. A fed-batch approach, where the substrate is added gradually over time, can help to maintain a non-toxic concentration.

  • Product degradation: Some wild-type strains of Yarrowia lipolytica can further metabolize the produced lactone, leading to a decrease in its concentration over time.[5] Using a mutant strain with a deficient degradation pathway can significantly improve the final yield.[5]

  • Incomplete lactonization: The precursor to the lactone is a hydroxy acid. The cyclization to the lactone is favored under acidic conditions. Acidifying the medium at the end of the fermentation is a crucial step to ensure complete conversion to the lactone form.[4]

Troubleshooting Guides

Low Yield in this compound Synthesis

Low_Yield_Troubleshooting cluster_synthesis Synthesis Method cluster_undecylenic Undecylenic Acid Route Issues cluster_octanol n-Octanol Route Issues cluster_biotech Biotechnological Route Issues cluster_solutions Potential Solutions start Low Yield of This compound method Identify Synthesis Route start->method undecylenic From Undecylenic Acid method->undecylenic Undecylenic Acid octanol From n-Octanol & Acrylic Acid method->octanol n-Octanol biotech Biotechnological method->biotech Biotech polymerization Polymerization/ Degradation undecylenic->polymerization incomplete_isomerization Incomplete Isomerization/ Lactonization undecylenic->incomplete_isomerization initiator Inefficient Initiator Decomposition octanol->initiator low_temp Reaction Temperature Too Low octanol->low_temp fermentation Sub-optimal Fermentation Conditions (pH, Temp, Aeration) biotech->fermentation degradation Product Degradation by Yeast biotech->degradation extraction Inefficient Extraction from Medium biotech->extraction sol_catalyst Use Milder Catalyst (e.g., Ion-Exchange Resin) polymerization->sol_catalyst sol_conditions Optimize Reaction Conditions (Temp, Time) incomplete_isomerization->sol_conditions sol_initiator Check Initiator Quality/ Increase Temperature initiator->sol_initiator low_temp->sol_conditions sol_fermentation Optimize pH, Aeration, Substrate Feed Rate fermentation->sol_fermentation sol_strain Use Mutant Yeast Strain degradation->sol_strain sol_extraction Optimize Extraction Solvent and pH extraction->sol_extraction

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification Challenges

Purification_Troubleshooting cluster_issues Observed Issue cluster_causes Likely Cause cluster_solutions Recommended Action start Purification Challenges issue Identify Purification Problem start->issue dark_color Dark Colored Product issue->dark_color emulsion Persistent Emulsions issue->emulsion impurities Residual Impurities in Final Product issue->impurities cause_color Polymeric Byproducts from Strong Acid Catalyst dark_color->cause_color cause_emulsion Surfactant-like Byproducts emulsion->cause_emulsion cause_impurities Unreacted Starting Materials / Byproducts impurities->cause_impurities sol_color Charcoal Treatment or Vacuum Distillation cause_color->sol_color sol_prevention Use Milder Synthesis Conditions (e.g., Ion- Exchange Resin) cause_color->sol_prevention sol_emulsion Brine Wash or Centrifugation cause_emulsion->sol_emulsion sol_impurities Re-distillation or Chromatography cause_impurities->sol_impurities Synthesis_Pathways cluster_undecylenic From Undecylenic Acid cluster_octanol From n-Octanol & Acrylic Acid cluster_biotech Biotechnological Route undecylenic_acid Undecylenic Acid isomerization Isomerization & Lactonization (H+ catalyst) undecylenic_acid->isomerization gamma_undecalactone1 This compound isomerization->gamma_undecalactone1 side_reaction1 Polymerization/ Degradation (Dark Byproducts) isomerization->side_reaction1 n_octanol n-Octanol + Acrylic Acid radical_addition Radical Addition (Peroxide Initiator) n_octanol->radical_addition gamma_undecalactone2 This compound radical_addition->gamma_undecalactone2 side_reaction2 tert-Butanol radical_addition->side_reaction2 castor_oil Castor Oil (Ricinoleic Acid) beta_oxidation β-oxidation by Yarrowia lipolytica castor_oil->beta_oxidation hydroxy_acid 4-Hydroxy-decanoic/-undecanoic Acid beta_oxidation->hydroxy_acid side_reaction3 Other Fatty Acids/ Metabolic Byproducts beta_oxidation->side_reaction3 lactonization Lactonization (low pH) hydroxy_acid->lactonization gamma_lactone3 Gamma-Decalactone/ -Undecalactone lactonization->gamma_lactone3

References

optimization of fermentation parameters for gamma-undecalactone production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fermentative production of gamma-undecalactone.

Troubleshooting Guide

Low or no yield of this compound is a common issue in fermentation processes. The following guide provides a structured approach to identifying and resolving potential problems.

IssuePossible Cause(s)Recommended Action(s)
Low Biomass Production - Inappropriate medium composition (e.g., nitrogen or carbon source limitation).- Suboptimal pH or temperature.- Inadequate aeration for the growth phase.- Low inoculum size or viability.- Review and optimize the growth medium composition. Ensure a balanced carbon-to-nitrogen ratio.- Monitor and control pH and temperature within the optimal range for the selected microorganism.- Increase aeration and agitation during the initial growth phase to ensure sufficient oxygen supply.- Use a fresh, viable inoculum at an appropriate concentration.
Low this compound Titer - Inefficient conversion of the precursor (e.g., undecylenic acid).- Substrate or product inhibition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Degradation of this compound by the microorganism.- Ensure a steady and controlled feed of the precursor to avoid toxic concentrations.- Implement a product recovery system (e.g., in-situ extraction) to minimize product inhibition.- Optimize pH, temperature, and aeration for the production phase, which may differ from the growth phase.- Harvest the product at the peak of accumulation before significant degradation occurs. Analyze time-course data to determine the optimal harvest time.
Formation of Undesirable Byproducts - Metabolic shift due to suboptimal fermentation conditions.- Presence of contaminants in the substrate or medium.- Fine-tune aeration and pH, as these can significantly influence metabolic pathways.- Ensure the purity of the undecylenic acid and other medium components.
Incomplete Substrate Consumption - Poor bioavailability of the hydrophobic substrate (undecylenic acid).- Insufficient lipase activity (if starting from an ester).- Mass transfer limitations.- Add surfactants or emulsifying agents to improve substrate dispersion.- If applicable, supplement the medium with an appropriate lipase.- Increase agitation to improve mixing and mass transfer.

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for this compound production?

A1: The production of this compound often involves a two-step process. First, a microorganism capable of hydroxylating the precursor, undecylenic acid, at the gamma-position is used. Species of Aspergillus have been identified for this purpose. Subsequently, the resulting hydroxy acid can be cyclized to form the lactone. In some patented processes, a second microorganism, such as the yeast Saccharomyces cerevisiae, is used to reduce a precursor like gamma-undecenolactone to this compound.[1]

Q2: What is the primary precursor for this compound biosynthesis?

A2: The most common precursor for the microbial production of this compound is undecylenic acid or its esters.[1]

Q3: How does pH affect this compound production?

A3: The pH of the fermentation medium is a critical parameter that influences both microbial growth and the enzymatic conversions leading to this compound. For the bioconversion of undecylenic acid, a pH range of 6.0 to 7.5 is generally preferred.[1] Maintaining a stable pH is crucial, as deviations can lead to reduced enzyme activity and lower product yields.

Q4: What is the optimal temperature for this compound fermentation?

A4: The optimal temperature is dependent on the specific microorganism being used. For the bioconversion step, a temperature between 27°C and 30°C is often maintained.[1]

Q5: How do aeration and agitation impact the fermentation process?

A5: Aeration and agitation are vital for supplying dissolved oxygen to the culture and ensuring a homogenous distribution of cells and substrate. Oxygen is essential for the microbial metabolic activity, including the beta-oxidation pathway involved in lactone formation.[2] For the production of gamma-undecenolactone, an aeration rate of 0.5 to 1.0 volume of air per volume of medium per minute (vvm) has been reported.[1] Agitation also plays a key role in the dispersion of the hydrophobic substrate.

Q6: My this compound yield is lower than expected. What are the first parameters I should check?

A6: Start by verifying the key fermentation parameters: pH, temperature, aeration, and agitation. Ensure they are within the optimal ranges for your specific process. Next, review your substrate feeding strategy. Undecylenic acid can be toxic to microorganisms at high concentrations, so a controlled, continuous feed is often more effective than a single batch addition.[1] Also, confirm the viability and purity of your inoculum.

Q7: How can I minimize the degradation of this compound during fermentation?

A7: Some microorganisms can metabolize the produced lactone, leading to a decrease in yield over time. To mitigate this, it is important to determine the optimal fermentation time to harvest the product at its maximum concentration. Fed-batch cultivation, where the substrate is added intermittently or continuously, can also help maintain conditions that favor production over degradation.[2]

Experimental Protocols

Protocol 1: Two-Stage Fermentation for this compound Production

This protocol is based on a two-stage microbial process involving hydroxylation of undecylenic acid followed by reduction.

Stage 1: Bioconversion of Undecylenic Acid to Gamma-Undecenolactone

  • Inoculum Preparation:

    • Culture a suitable strain (e.g., Aspergillus sp.) on an appropriate agar medium.

    • Transfer a loopful of the culture to a seed flask containing a suitable growth medium.

    • Incubate at 27°C with shaking at 140 rpm for 24-48 hours.

  • Fermentation:

    • Sterilize the production medium in the fermenter. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source, and mineral salts.

    • Inoculate the fermenter with the seed culture.

    • Maintain the temperature at 27°C and the pH at 6.5 with the addition of 5 N NaOH.[1]

    • Provide aeration at a rate of 0.5 vvm.[1]

    • After an initial growth phase, begin the continuous feeding of undecylenic acid (e.g., as a mixture with a carrier oil like hydrogenated sunflower oil) at a controlled rate (e.g., starting at 0.3 g/L/h and increasing to 0.53 g/L/h).[1]

    • Simultaneously, feed a glucose solution to provide energy for the bioconversion.[1]

    • Monitor the production of gamma-undecenolactone over 72-80 hours.

Stage 2: Reduction of Gamma-Undecenolactone to this compound

  • Yeast Culture Preparation:

    • Prepare a culture of a reducing microorganism, such as Saccharomyces cerevisiae.

  • Reduction:

    • To the fermentation broth containing gamma-undecenolactone, add a culture of Saccharomyces cerevisiae.

    • Adjust the pH to 5.5.[1]

    • Incubate at 30°C with agitation (e.g., 325 rpm) and aeration (e.g., 0.5 vvm) for 12-24 hours.[1]

  • Extraction and Analysis:

    • Acidify the final broth to a low pH (e.g., 1.5) and heat to ensure complete lactonization.[1]

    • Extract the this compound using an organic solvent (e.g., diethyl ether).

    • Analyze the extract by gas chromatography (GC) to determine the concentration and purity of this compound.

Data Presentation

Table 1: Optimized Fermentation Parameters for Gamma-Lactone Production by Yarrowia lipolytica

Note: The following data is for gamma-decalactone and serves as a reference for optimizing related lactone production.

ParameterOptimal ValueReference(s)
Substrate (Castor Oil) 75 g/L[3]
pH 7.0 (constant)[3]
Agitation Speed 200-500 rpm (variable)[3]
Temperature 27°C - 29°C[2][3]
Aeration Dependent on agitation for sufficient oxygen transfer[4]

Table 2: Reported Fermentation Parameters for Gamma-Undecenolactone/Undecalactone Production

ParameterReported ValueReference(s)
Substrate (Undecylenic Acid) 40 g/L (fed-batch)[1]
pH 6.5 (for bioconversion); 5.5 (for reduction)[1]
Agitation Speed 505 rpm (bioconversion); 325 rpm (reduction)[1]
Temperature 27°C (bioconversion); 30°C (reduction)[1]
Aeration (vvm) 0.5 - 1.0 (bioconversion); 0.5 (reduction)[1]

Visualizations

Fermentation_Workflow Experimental Workflow for this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Stage 1: Bioconversion cluster_reduction Stage 2: Reduction cluster_downstream Downstream Processing Inoculum_Agar Stock Culture (e.g., Aspergillus sp.) Inoculum_Flask Seed Flask Culture Inoculum_Agar->Inoculum_Flask Inoculation Inoculation Inoculation Inoculum_Flask->Inoculation Fermenter_Setup Fermenter Sterilization & Medium Preparation Fermenter_Setup->Inoculation Growth_Phase Initial Growth Phase Inoculation->Growth_Phase Substrate_Feed Continuous Feed: Undecylenic Acid + Glucose Growth_Phase->Substrate_Feed Bioconversion Bioconversion (72-80 hours) Substrate_Feed->Bioconversion Yeast_Addition Addition of Reducing Yeast (e.g., S. cerevisiae) Bioconversion->Yeast_Addition Reduction_Phase Reduction (12-24 hours) Yeast_Addition->Reduction_Phase Extraction Extraction Reduction_Phase->Extraction Analysis Analysis (GC) Extraction->Analysis

Caption: Workflow for two-stage this compound production.

Biosynthesis_Pathway Biosynthesis Pathway of this compound Undecylenic_Acid Undecylenic Acid Hydroxy_Acid 4-Hydroxy-undecanoic Acid Undecylenic_Acid->Hydroxy_Acid Microbial Hydroxylation (e.g., Aspergillus sp.) Gamma_Undecalactone This compound Hydroxy_Acid->Gamma_Undecalactone Spontaneous or Acid-Catalyzed Lactonization

Caption: Simplified biosynthesis of this compound.

References

overcoming substrate toxicity in microbial production of gamma-undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of gamma-undecalactone. The information provided is designed to help overcome common challenges, particularly those related to substrate toxicity.

Troubleshooting Guides

Issue 1: Low or No Microbial Growth After Substrate Addition

Symptoms:

  • Stagnant or decreasing optical density (OD600) after the introduction of the substrate (e.g., castor oil, ricinoleic acid).

  • Visible cell lysis under a microscope.

  • Minimal to no consumption of the primary carbon source (e.g., glucose).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Substrate Toxicity 1. Reduce Initial Substrate Concentration: High concentrations of ricinoleic acid can be toxic to microbial cells. Start with a lower concentration (e.g., 10-30 g/L of castor oil) and optimize from there.[1] 2. Fed-Batch Strategy: Instead of adding the entire substrate at the beginning, implement a fed-batch feeding strategy. This maintains a low, non-toxic concentration of the substrate in the fermentation medium.[2][3][4] 3. Use of a Co-solvent/Carrier: For solid or highly viscous substrates, consider using a biocompatible carrier to improve dispersion and reduce localized high concentrations.Improved cell growth and viability.
Product Toxicity 1. In Situ Product Removal (ISPR): The produced this compound can also be toxic to the cells.[5][6] Implement ISPR techniques such as liquid-liquid extraction with a biocompatible organic solvent (e.g., vegetable oils), solid-phase extraction with adsorbent resins (e.g., Amberlite XAD-4), or pervaporation to continuously remove the product from the fermentation broth.[5][7]Increased final product titer and prolonged cell viability.
pH Stress 1. Optimize and Control pH: The toxicity of fatty acids can be pH-dependent. For Yarrowia lipolytica, maintaining a pH between 5.0 and 7.0 is generally recommended.[1] Monitor and control the pH of the medium throughout the fermentation.Stable growth and improved product formation.
Oxygen Limitation 1. Increase Aeration and Agitation: The bioconversion of ricinoleic acid to this compound is an oxygen-dependent process.[8] Ensure adequate oxygen supply by increasing the agitation and aeration rates.Enhanced cell growth and product yield.
Issue 2: Good Microbial Growth but Low this compound Titer

Symptoms:

  • High cell density is achieved.

  • Low concentration of this compound detected in the fermentation broth.

  • Accumulation of intermediate metabolites may be observed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Sub-optimal Substrate Concentration 1. Optimize Substrate Feed Rate (Fed-Batch): In a fed-batch setup, the substrate feeding rate might be too low. Gradually increase the feeding rate while monitoring for any signs of toxicity.Increased this compound production without compromising cell health.
Precursor Limitation 1. Metabolic Engineering: The intracellular pool of precursors for the bioconversion pathway may be limited. Consider metabolic engineering strategies to enhance the flux towards the desired pathway. This could involve overexpressing key enzymes in the β-oxidation pathway.Higher conversion efficiency of the substrate to this compound.
Product Degradation 1. Implement ISPR: As mentioned previously, continuous removal of this compound can prevent its degradation by the host microorganism and shift the equilibrium towards product formation.[5][6]Higher net accumulation of the final product.
Inadequate Induction of Bioconversion Pathway 1. Optimize Induction Conditions: If using an inducible promoter system for the expression of key enzymes, ensure that the inducer concentration and the timing of induction are optimized for maximum activity.Increased expression of pathway enzymes leading to higher product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of substrate toxicity in this compound production?

A1: The primary cause of substrate toxicity is often the high concentration of the precursor, typically ricinoleic acid, which is the main component of castor oil.[9] Free fatty acids can disrupt the cell membrane integrity and interfere with cellular processes, leading to growth inhibition and cell death.[10] The product, this compound, can also exhibit toxicity at high concentrations.[5][6]

Q2: What are the typical symptoms of substrate toxicity in the fermentation culture?

A2: Symptoms of substrate toxicity include a rapid decrease in cell viability after substrate addition, a prolonged lag phase or complete cessation of growth, changes in cell morphology (e.g., filamentation in yeast), and low product yields despite the presence of the substrate.

Q3: How can I determine the optimal substrate concentration for my microbial strain?

A3: The optimal substrate concentration should be determined empirically for each strain. A good starting point is to perform dose-response experiments in small-scale cultures (e.g., shake flasks) with varying concentrations of the substrate (e.g., 10 g/L, 20 g/L, 30 g/L, etc. of castor oil).[1] Monitor cell growth (OD600), viability (e.g., plate counts or viability staining), and this compound production over time to identify the concentration that provides the best balance between productivity and cell health.

Q4: What is in situ product removal (ISPR) and how does it help overcome toxicity?

A4: In situ product removal (ISPR) is a strategy where the product is continuously removed from the fermentation broth as it is being produced.[5] This technique helps to overcome product toxicity by keeping its concentration in the aqueous phase below the inhibitory level.[6] This can lead to a significant increase in the overall product yield and productivity. Common ISPR methods for this compound include the use of a second organic phase (e.g., vegetable oil), solid adsorbents, or membrane-based separation techniques.[5][7]

Q5: Are there any metabolic engineering strategies to improve tolerance to substrate toxicity?

A5: Yes, metabolic engineering can be employed to enhance the tolerance of microbial strains to toxic substrates. Strategies may include overexpressing genes involved in stress response pathways, modifying the composition of the cell membrane to reduce its permeability to the toxic compound, and engineering efflux pumps to actively transport the toxic substrate or product out of the cell. For Yarrowia lipolytica, engineering the fatty acid metabolism and storage lipid synthesis has been shown to impact tolerance to free fatty acids.[10]

Data Presentation

Table 1: Effect of Castor Oil Concentration on Gamma-Decalactone Production by Yarrowia lipolytica

Castor Oil Concentration (g/L)Gamma-Decalactone Titer (mg/L)Cell Dry Weight (g/L)Reference
10~1200Not Reported[1]
20~1500Not Reported[1]
30~1800Not Reported[1]
60Higher than 30 g/LNot Reported[1]

Table 2: Comparison of Batch vs. Fed-Batch Fermentation for Gamma-Decalactone Production

Fermentation ModeSubstrateGamma-Decalactone Titer (g/L)Productivity (mg/L/h)Substrate Conversion (mg/g)Reference
BatchMethyl Ricinoleate1.9168Not Reported[2][3]
Intermittent Fed-BatchMethyl Ricinoleate6.8Not Reported73[2][3]
BatchCastor Oil~73Not ReportedNot Reported[4]
Fed-Batch (with pure oxygen)Castor Oil220Not ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol is a general guideline for a fed-batch fermentation process using Yarrowia lipolytica and can be adapted based on the specific strain and bioreactor setup.

1. Pre-culture Preparation: a. Inoculate a single colony of Yarrowia lipolytica into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). b. Incubate at 28°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.

2. Bioreactor Setup: a. Prepare the fermentation medium (e.g., a defined minimal medium with a limiting amount of the primary carbon source to control initial growth). b. Sterilize the bioreactor with the medium. c. Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.5.

3. Initial Batch Phase: a. Run the fermentation in batch mode until the initial carbon source is nearly depleted. This allows for initial biomass accumulation. b. Maintain process parameters: Temperature at 28°C, pH at 6.0 (controlled with NaOH and HCl), and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).

4. Fed-Batch Phase: a. Prepare a sterile feed solution containing the substrate (e.g., castor oil or methyl ricinoleate) and a concentrated solution of the primary carbon source. b. Start the continuous or intermittent feeding of the substrate solution at a pre-determined rate. A starting point could be a rate that maintains a low but steady concentration of the substrate in the bioreactor. c. Monitor cell growth, substrate consumption, and this compound production at regular intervals.

5. Sampling and Analysis: a. Withdraw samples aseptically at different time points. b. Measure OD600 for cell growth. c. Extract this compound from the broth using an organic solvent (e.g., ethyl acetate) and analyze by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 2: In Situ Product Removal (ISPR) using a Liquid Organic Phase

This protocol describes the use of a biocompatible organic phase to continuously extract this compound during fermentation.

1. Selection of Organic Phase: a. Choose a non-toxic, biocompatible organic solvent with a high partition coefficient for this compound. Vegetable oils like olive oil or miglyol are often good choices.[5]

2. Bioreactor Setup: a. Add the sterile organic phase to the fermentation medium before inoculation. The volume of the organic phase can be optimized, typically ranging from 10% to 50% (v/v) of the aqueous phase.

3. Fermentation: a. Run the fermentation as described in the fed-batch protocol. The organic phase will form a separate layer where the this compound will accumulate.

4. Product Recovery: a. At the end of the fermentation, separate the organic phase from the aqueous phase and the biomass by centrifugation or decantation. b. The this compound can then be recovered from the organic phase through techniques like distillation or further extraction.

Mandatory Visualization

Gamma_Undecalactone_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Ricinoleic_Acid Ricinoleic Acid Ricinoleoyl_CoA Ricinoleoyl-CoA Ricinoleic_Acid->Ricinoleoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (4 cycles) Ricinoleoyl_CoA->Beta_Oxidation Four_Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->Four_Hydroxydecanoyl_CoA Four_Hydroxydecanoic_Acid 4-Hydroxydecanoic Acid Four_Hydroxydecanoyl_CoA->Four_Hydroxydecanoic_Acid Thioesterase Gamma_Undecalactone γ-Undecalactone Four_Hydroxydecanoic_Acid->Gamma_Undecalactone Lactonization (spontaneous or enzymatic)

Caption: Biosynthesis pathway of this compound from ricinoleic acid.

Troubleshooting_Workflow Start Low γ-Undecalactone Titer CheckGrowth Is microbial growth inhibited? Start->CheckGrowth SubstrateToxicity Potential Substrate Toxicity CheckGrowth->SubstrateToxicity Yes GoodGrowth Good Microbial Growth CheckGrowth->GoodGrowth No ReduceConc Reduce initial substrate concentration SubstrateToxicity->ReduceConc FedBatch Implement fed-batch strategy SubstrateToxicity->FedBatch ISPR Implement In Situ Product Removal SubstrateToxicity->ISPR OptimizeFeed Optimize substrate feed rate GoodGrowth->OptimizeFeed MetabolicEng Metabolic Engineering GoodGrowth->MetabolicEng CheckDegradation Check for product degradation GoodGrowth->CheckDegradation CheckDegradation->ISPR

Caption: Troubleshooting workflow for low this compound production.

Logical_Relationship cluster_factors Inhibitory Factors cluster_strategies Mitigation Strategies cluster_outcomes Desired Outcomes Substrate_Toxicity Substrate Toxicity Process_Optimization Process Optimization Substrate_Toxicity->Process_Optimization addressed by Metabolic_Engineering Metabolic Engineering Substrate_Toxicity->Metabolic_Engineering addressed by Product_Toxicity Product Toxicity ISPR In Situ Product Removal Product_Toxicity->ISPR addressed by Product_Toxicity->Metabolic_Engineering addressed by Improved_Viability Improved Cell Viability Process_Optimization->Improved_Viability Increased_Titer Increased Product Titer ISPR->Increased_Titer Metabolic_Engineering->Improved_Viability Metabolic_Engineering->Increased_Titer Improved_Viability->Increased_Titer

Caption: Relationship between inhibitory factors, mitigation strategies, and outcomes.

References

Technical Support Center: Synthetic Gamma-Undecalactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic gamma-undecalactone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of synthetic this compound.

Q1: My final product has a harsh, acidic, or malodorous off-note. How can I remove it?

A1: This is a common issue often caused by residual acidic catalysts (e.g., sulfuric acid, boric acid) or acidic byproducts from the synthesis.

  • Troubleshooting Steps:

    • Neutralization Wash: Before final distillation, wash the crude product with a 5% sodium bicarbonate (NaHCO₃) solution. If the off-odor persists, a dilute solution of sodium hydroxide (NaOH) can be used, followed by a water wash to remove any remaining base.

    • Vacuum Distillation: A carefully executed vacuum fractional distillation is crucial for separating the desired lactone from odor-causing impurities. Ensure your vacuum is stable and the fractionation column is efficient.

Q2: The purity of my this compound is lower than expected after distillation. What could be the cause?

A2: Low purity can result from several factors, including incomplete reaction, presence of side-products, or inefficient purification.

  • Troubleshooting Steps:

    • Identify Impurities: Use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. Common impurities include unreacted starting materials (e.g., n-octanol, acrylic acid) and side-products (e.g., tert-butyl alcohol).

    • Optimize Distillation: If impurities have boiling points close to this compound, improve the efficiency of your fractional distillation setup. Using a longer packed column or a spinning band distillation apparatus can enhance separation.

    • Consider Chromatography: For high-purity requirements, column chromatography using silica gel can be an effective secondary purification step after distillation.

Q3: I'm observing a poor yield after purification. What are the likely causes and solutions?

A3: Low yield can occur at various stages of the synthesis and purification process.

  • Troubleshooting Steps:

    • Reaction Completion: Ensure the initial synthesis reaction has gone to completion through techniques like Thin Layer Chromatography (TLC) or GC analysis of the crude reaction mixture.

    • Extraction Efficiency: If using liquid-liquid extraction, ensure the solvent is appropriate and the extraction is performed multiple times to maximize recovery from the aqueous phase.

    • Distillation Losses: Minimize losses during distillation by using appropriately sized glassware to reduce the surface area where the product can be retained. Ensure all joints are properly sealed to maintain a good vacuum.

Q4: My purified this compound is discolored (yellowish). How can I obtain a colorless product?

A4: A yellow tint can indicate the presence of high molecular weight byproducts or thermal degradation products.

  • Troubleshooting Steps:

    • Reduce Distillation Temperature: High temperatures during distillation can cause decomposition. Using a higher vacuum will lower the boiling point of this compound, allowing for distillation at a lower temperature.

    • Adsorbent Treatment: Before distillation, consider treating the crude product with activated carbon or a resin like Amberlite XAD-4 to adsorb color-causing impurities.

    • Column Chromatography: Silica gel column chromatography can effectively separate colored impurities from the desired product.

Data Presentation

The following table summarizes the effectiveness of various purification techniques for lactones, providing a general expectation for purity and yield. Note that actual results may vary based on the specific impurity profile of the crude product.

Purification MethodKey Impurities RemovedExpected PurityExpected YieldAdvantagesDisadvantages
Liquid-Liquid Extraction & Wash Acidic catalysts, water-soluble impuritiesLow to Moderate (50-70%)High (>90%)Simple, rapid, good for initial cleanupLow purity, co-extraction of non-polar impurities
Vacuum Fractional Distillation Volatile impurities with different boiling pointsHigh (95-99%)Moderate to High (70-90%)Effective for large quantities, good separationPotential for thermal degradation, requires specialized equipment
Column Chromatography (Silica Gel) Polar impurities, colored compoundsVery High (>99%)Moderate (60-80%)Excellent for achieving high purityTime-consuming, uses large solvent volumes, not ideal for large scale
Adsorption (e.g., Amberlite XAD-4) Apolar impurities from aqueous mediaModerateHigh (>85%)Effective for biotransformation mediaMay require a subsequent purification step

Experimental Protocols

1. Protocol for Neutralization Wash and Vacuum Distillation

  • Neutralization:

    • Transfer the crude synthetic this compound to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, periodically venting to release any evolved gas.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water.

    • Separate and discard the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter.

  • Vacuum Fractional Distillation:

    • Set up a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux indentations) and a vacuum source.

    • Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system, ensuring it is stable before heating.

    • Heat the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at its boiling point under the applied vacuum (approx. 164-166 °C at 13 mmHg).

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

2. Protocol for Silica Gel Column Chromatography

  • Column Packing:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading and Elution:

    • Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

    • Carefully add the sample to the top of the column.

    • Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to a 90:10 hexanes:ethyl acetate mixture.

    • Collect fractions in separate test tubes.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude Synthetic This compound wash Neutralization Wash (5% NaHCO3) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Vacuum Fractional Distillation dry->distill analyze1 Purity Analysis (GC) distill->analyze1 pure_product Pure this compound (>98%) analyze1->pure_product Purity Met chromatography Column Chromatography (Silica Gel) analyze1->chromatography Purity Not Met analyze2 Purity Analysis (GC) chromatography->analyze2 high_pure_product High Purity this compound (>99.5%) analyze2->high_pure_product

Caption: General purification workflow for synthetic this compound.

TroubleshootingTree start Problem with Purified This compound issue What is the primary issue? start->issue off_odor Off-Odor / Harsh Smell issue->off_odor Odor low_purity Low Purity issue->low_purity Purity discoloration Discoloration (Yellow) issue->discoloration Color solution_odor Perform Neutralization Wash (NaHCO3 or dilute NaOH) followed by redistillation. off_odor->solution_odor solution_purity Improve distillation efficiency or perform column chromatography. low_purity->solution_purity solution_color Use higher vacuum for lower temp. distillation or treat with activated carbon. discoloration->solution_color

Caption: Troubleshooting decision tree for common purification issues.

degradation pathways of gamma-undecalactone under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of gamma-undecalactone (γ-undecalactone).

Frequently Asked Questions (FAQs)

Q1: What is γ-undecalactone and why is its stability important?

A1: this compound is a flavoring and fragrance agent with a characteristic fruity, peach-like aroma. It is classified as a γ-lactone. Understanding its stability is crucial for ensuring the quality, efficacy, and safety of products in which it is used, as degradation can lead to loss of desired sensory properties and the formation of potentially undesirable byproducts.

Q2: What are the primary conditions that can cause the degradation of γ-undecalactone?

A2: The primary conditions that can induce degradation of γ-undecalactone include exposure to high temperatures (thermal stress), oxidative environments, and acidic or basic conditions (hydrolysis). The specific degradation pathway and resulting products will vary depending on the nature and severity of these conditions.

Q3: What is the expected outcome of γ-undecalactone degradation under acidic conditions?

A3: Under acidic conditions, γ-undecalactone is susceptible to hydrolysis, which involves the opening of the lactone ring. This reaction typically results in the formation of 4-hydroxyundecanoic acid. The reaction can proceed through two primary mechanisms: a unimolecular (AAC1) or a bimolecular (AAC2) pathway. The predominant mechanism is influenced by the acidity of the medium.

Troubleshooting Guides

Issue 1: Unexpected loss of peach aroma in a product containing γ-undecalactone.
  • Possible Cause: Degradation of γ-undecalactone due to environmental factors.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the product has been stored at the recommended temperature and protected from light. Elevated temperatures can accelerate degradation.

    • Analyze for Degradation Products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to screen for the presence of potential degradation products, such as 4-hydroxyundecanoic acid or oxidative byproducts.

    • pH Assessment: If the product is an aqueous formulation, measure the pH. A low pH may indicate that acid-catalyzed hydrolysis is the primary degradation pathway.

Issue 2: Appearance of off-notes or unknown peaks in the chromatogram during stability testing.
  • Possible Cause: Formation of degradation products from γ-undecalactone.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Utilize GC-MS to identify the chemical structure of the unknown peaks. Compare the mass spectra with known degradation products of lactones.

    • Forced Degradation Studies: Conduct forced degradation studies under controlled thermal, oxidative, and hydrolytic stress conditions to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks observed in the stability study.

    • Evaluate Raw Material Purity: Ensure the starting material (γ-undecalactone) is of high purity and does not contain impurities that might degrade over time.

Degradation Pathways and Products

The degradation of γ-undecalactone can proceed through several pathways, with the resulting products dependent on the specific stressor.

Thermal Degradation (Pyrolysis)

Under high-temperature conditions, γ-undecalactone is relatively stable, with a significant portion remaining intact. However, some degradation does occur, leading to the formation of smaller, volatile compounds.

Table 1: Thermal Degradation Products of γ-Undecalactone

Degradation ProductPercentage (%)
Dimethylhydroxyheptanoic acid0.4
Butyl octanoate0.3
Heptanal0.1
Intact γ-undecalactone99.2

Data from pyrolysis studies of tobacco ingredients.

Acid-Catalyzed Hydrolysis

In the presence of acid and water, γ-undecalactone can undergo hydrolysis to form 4-hydroxyundecanoic acid. This is a reversible reaction, with the equilibrium favoring either the lactone or the open-chain hydroxy acid depending on the conditions.

Oxidative Degradation

While specific experimental data on the oxidative degradation of γ-undecalactone is limited, the general principles of lipid oxidation can be applied. The presence of oxidizing agents can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones, which can contribute to off-flavors. For the closely related γ-decalactone, biodegradation by yeast involves a β-oxidation pathway, which can lead to the formation of hydroxylated and unsaturated lactones.

Experimental Protocols

Protocol 1: Analysis of γ-Undecalactone and its Degradation Products by GC-MS

This protocol outlines a general method for the analysis of γ-undecalactone and its potential degradation products.

  • Sample Preparation:

    • For liquid samples (e.g., beverages), perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or diethyl ether.

    • For solid or semi-solid samples, an appropriate extraction method (e.g., Soxhlet extraction) may be necessary.

    • Concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify γ-undecalactone and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and retention indices.

    • Quantify the compounds using an internal or external standard method.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

This protocol describes a method to induce and study the acid-catalyzed hydrolysis of γ-undecalactone.

  • Sample Preparation: Prepare a solution of γ-undecalactone in an acidic aqueous medium (e.g., 0.1 M HCl in water or a buffered solution at a specific pH).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40 °C, 60 °C) for a defined period.

  • Sampling: At various time points, withdraw aliquots of the solution.

  • Analysis: Neutralize the samples and extract with an organic solvent. Analyze the extracts by GC-MS as described in Protocol 1 to monitor the decrease in γ-undecalactone and the formation of 4-hydroxyundecanoic acid.

Visualizations

DegradationPathways cluster_thermal Thermal Degradation cluster_acid Acid Hydrolysis cluster_oxidative Oxidative Degradation gamma_undecalactone γ-Undecalactone thermal_products Dimethylhydroxyheptanoic acid Butyl octanoate Heptanal gamma_undecalactone->thermal_products High Temperature hydroxy_acid 4-Hydroxyundecanoic Acid gamma_undecalactone->hydroxy_acid H+ / H2O oxidative_products Oxidation Products (e.g., Hydroxylated lactones) gamma_undecalactone->oxidative_products Oxidizing Agents

Caption: Degradation pathways of γ-undecalactone.

ExperimentalWorkflow start Start: Stability Issue (e.g., Off-flavor) forced_degradation Forced Degradation Study (Thermal, Oxidative, Hydrolytic) start->forced_degradation sample_prep Sample Preparation (Extraction, Concentration) forced_degradation->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis conclusion Identify Degradation Pathway & Implement Corrective Actions data_analysis->conclusion

Caption: Troubleshooting workflow for γ-undecalactone degradation.

minimizing emulsion formation during gamma-undecalactone extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing emulsion formation during the extraction of gamma-undecalactone.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common challenge during the liquid-liquid extraction of this compound, particularly from complex matrices like fermentation broths. This guide provides a systematic approach to preventing and breaking emulsions to ensure efficient and high-purity extraction.

Immediate Corrective Actions for Existing Emulsions

If an emulsion has already formed, work through the following methods sequentially, starting with the least invasive techniques.

MethodDescriptionAdvantagesDisadvantages
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for 10-60 minutes. Gentle swirling or tapping the sides of the funnel can encourage droplet coalescence.[1]No addition of reagents, preserving the purity of the extract.Time-consuming and may not be effective for stable emulsions.
Salting Out Add a saturated solution of sodium chloride (brine) or solid NaCl to the emulsion.[2][3] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting phase separation.[3]Generally effective and inexpensive.Introduces salt into the aqueous phase, which may require subsequent removal.
Centrifugation Centrifuge the emulsion at a moderate to high speed. The centrifugal force will accelerate the separation of the immiscible phases.Highly effective for breaking tight emulsions, especially with small droplet sizes.[3]Requires access to a centrifuge, and may not be practical for large volumes.
pH Adjustment Acidify the aqueous phase (e.g., to pH ~3) by adding 1 M HCl.[4][5] This can alter the charge of emulsifying agents, reducing their ability to stabilize the emulsion.Can be very effective, especially if the emulsifying agents are pH-sensitive. The acidification of the biotransformation medium can increase the concentration of the lactone.[4][5]May affect the stability of the target compound or other components in the mixture.
Filtration Pass the entire mixture through a bed of a filter aid like Celite® or glass wool.[2][6] The filter aid provides a large surface area for the dispersed droplets to coalesce.Can be effective for removing particulate matter that may be stabilizing the emulsion.May result in some loss of the product due to adsorption onto the filter aid.
Solvent Addition Add a small amount of a different organic solvent that is miscible with the extraction solvent but has a different polarity. This can alter the overall solvency of the organic phase and disrupt the emulsion.[7]Can be a quick and effective solution.Introduces another solvent that will need to be removed later.
Heating or Cooling Gentle heating can decrease the viscosity of the liquid and promote phase separation. Conversely, freezing the aqueous layer can sometimes aid in the separation of the organic phase.[6]Simple to implement.Heat can potentially degrade thermally sensitive compounds. Freezing can be time-consuming.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[3] During the extraction of this compound, particularly from fermentation broths, emulsions can form due to:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create very small droplets that are difficult to separate.[1]

  • Presence of Surfactants: Natural surfactants, such as proteins, lipids, and other cellular debris from the fermentation process, can stabilize emulsions by reducing the interfacial tension between the two phases.[7]

  • High Concentration of Extracted Material: A high concentration of this compound or other dissolved substances can increase the viscosity of a phase, hindering separation.[1]

  • Particulate Matter: Fine solid particles can accumulate at the interface and physically prevent droplets from merging.[1]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than breaking an established emulsion.[6] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or inverting motion to mix the phases. This provides sufficient surface area for extraction without excessive agitation.[7]

  • Pre-extraction Filtration: If your sample contains significant particulate matter, filter it before extraction to remove potential emulsion stabilizers.

  • pH Adjustment: Adjusting the pH of the aqueous phase before extraction can sometimes prevent emulsion formation by altering the properties of potential emulsifying agents. For lactone extraction from biotransformation media, adjusting the pH to approximately 3 is recommended.[4][5]

Q3: What is the recommended solvent for this compound extraction?

Based on studies with the similar compound gamma-decalactone, diethyl ether is a highly effective solvent, achieving nearly 100% recovery.[4] Chloroform and dichloromethane also show good recovery rates.[4]

Q4: Is there a standard protocol for the liquid-liquid extraction of gamma-lactones from a fermentation broth?

Yes, a general protocol adapted from the extraction of gamma-decalactone is as follows:

Experimental Protocol: Liquid-Liquid Extraction of Gamma-Lactone

  • Sample Preparation: Take a known volume (e.g., 1.5 mL or 3 mL) of the biotransformation medium.[4]

  • Internal Standard: Add a known amount of an internal standard, such as this compound if extracting a different lactone, for quantification purposes.[4]

  • pH Adjustment: Adjust the pH of the mixture to approximately 3 using 1 M HCl.[4][5]

  • Solvent Addition: Add an equal volume of the extraction solvent (e.g., 1.5 mL of diethyl ether for a 1.5 mL sample).[4]

  • Extraction: Gently invert the extraction vessel (e.g., a separatory funnel) for several minutes to ensure adequate mixing without forming a stable emulsion.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Carefully collect the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) to remove any residual water.[4]

  • Analysis: The extract is now ready for analysis, for example, by gas chromatography.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering an emulsion during this compound extraction.

G Troubleshooting Workflow for Emulsion Formation start Emulsion Formed patience Allow to Stand (10-60 min) + Gentle Agitation start->patience salt Add Saturated NaCl (Brine) or Solid NaCl patience->salt If not resolved resolved Emulsion Broken Proceed with Extraction patience->resolved If resolved centrifuge Centrifuge salt->centrifuge If not resolved salt->resolved If resolved ph_adjust Adjust pH (e.g., to ~3) centrifuge->ph_adjust If not resolved centrifuge->resolved If resolved filter Filter through Celite® or Glass Wool ph_adjust->filter If not resolved ph_adjust->resolved If resolved solvent Add Different Organic Solvent filter->solvent If not resolved filter->resolved If resolved temp Gentle Heating or Cooling solvent->temp If not resolved solvent->resolved If resolved temp->resolved If resolved reassess Reassess Extraction Protocol (e.g., gentler mixing) temp->reassess If still not resolved G This compound Extraction Workflow start Fermentation Broth Containing this compound ph_adjust Adjust pH to ~3 with 1 M HCl start->ph_adjust add_solvent Add Equal Volume of Extraction Solvent (e.g., Diethyl Ether) ph_adjust->add_solvent extract Gentle Mixing (Inversion/Swirling) add_solvent->extract separate Phase Separation extract->separate emulsion_check Emulsion Formed? separate->emulsion_check troubleshoot Apply Troubleshooting Methods emulsion_check->troubleshoot Yes collect_organic Collect Organic Layer emulsion_check->collect_organic No troubleshoot->separate dry Dry with Anhydrous MgSO4 collect_organic->dry analyze Analysis (e.g., GC) dry->analyze

References

Technical Support Center: Analytical Method Validation for γ-Undecalactone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of gamma-undecalactone (γ-undecalactone) in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of γ-undecalactone?

A1: The most common analytical techniques for quantifying γ-undecalactone are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] GC-MS is often preferred as it provides both quantification and structural confirmation of the analyte.[3]

Q2: What are the key validation parameters to consider for an analytical method for γ-undecalactone?

A2: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4] For stability-indicating methods, forced degradation studies are also crucial.[5][6]

Q3: What are common extraction techniques for γ-undecalactone from complex matrices?

A3: Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (HS-SPME).[1][2] The choice of technique depends on the matrix's complexity and the desired sensitivity. For volatile and semi-volatile compounds like γ-undecalactone in food and beverage samples, HS-SPME is a popular choice due to its simplicity and minimal solvent usage.[2]

Q4: What is the "matrix effect," and how can it impact the analysis of γ-undecalactone?

A4: The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[7][8] In GC-MS, it can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[9][10] For example, co-extracted matrix components can block active sites in the GC inlet, preventing the thermal degradation of the analyte and leading to an enhanced signal.[9]

Q5: How can I mitigate matrix effects?

A5: Strategies to mitigate matrix effects include:

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[8]

  • Use of an internal standard: An isotopically labeled internal standard is ideal as it behaves similarly to the analyte during extraction and analysis.

  • Sample clean-up: Employ techniques like SPE to remove interfering matrix components before analysis.

  • Standard addition: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of γ-undecalactone.

Chromatography Issues

Q: I am observing peak tailing for my γ-undecalactone peak. What are the possible causes and solutions?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Cause: Active sites in the GC system (e.g., contaminated liner, column degradation).

    • Solution: Perform inlet maintenance, including replacing the liner and septum.[11][12] Trim the first few centimeters of the analytical column.[11] Consider using an ultra-inert liner and column.

  • Cause: Improper column installation.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.[13][14]

  • Cause: Mismatch between solvent and stationary phase polarity.

    • Solution: Ensure the injection solvent is compatible with the column's stationary phase.[13]

  • Cause: Column overload.

    • Solution: Reduce the injection volume or the sample concentration.[15]

Q: My γ-undecalactone peak is showing fronting. What should I do?

A: Peak fronting is often a sign of column overload.

  • Solution: Dilute your sample or reduce the injection volume.[15] If using a splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper focusing.

Q: I am seeing ghost peaks in my chromatograms. What is the source?

A: Ghost peaks are typically due to carryover from a previous injection or contamination in the system.

  • Solution:

    • Run a solvent blank to confirm carryover.

    • Clean the injector port and replace the septum.

    • Bake out the column at a high temperature (within its specified limit) to remove contaminants.[15]

    • Check for contamination in your carrier gas line.

Quantification & Sensitivity Issues

Q: My recovery of γ-undecalactone is low and inconsistent. How can I improve it?

A: Low and inconsistent recovery often points to issues with the sample preparation and extraction process.

  • Cause: Inefficient extraction.

    • Solution: Optimize the extraction parameters, such as the solvent type, pH, and extraction time. For LLE, ensure proper phase separation. For SPE, check the conditioning, loading, washing, and elution steps.

  • Cause: Analyte degradation during sample preparation.

    • Solution: Investigate the stability of γ-undecalactone under your extraction conditions. It may be necessary to work at lower temperatures or to protect the sample from light.

  • Cause: Matrix effects leading to signal suppression.

    • Solution: Prepare matrix-matched standards or use the standard addition method to accurately assess recovery.[8]

Q: I am having trouble achieving the required Limit of Quantification (LOQ). How can I improve the sensitivity of my method?

A: To improve sensitivity:

  • Solution:

    • Increase the sample volume or concentration if possible without overloading the system.

    • Optimize the GC-MS parameters, including the injection mode (splitless injection is more sensitive than split), ionization energy, and detector settings.

    • Use a more sensitive mass spectrometer or a different ionization technique if available.

    • Ensure your sample preparation includes a concentration step.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of γ-undecalactone in a complex matrix (e.g., fruit juice) using HS-SPME-GC-MS. Note: The data presented here is illustrative and may vary depending on the specific matrix and experimental conditions.

Table 1: Linearity and Range

ParameterValue
Range1 - 100 µg/L
Regression Equationy = 12345x + 678
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/L)Mean Recovery (%)RSD (%)
592.54.8
2595.13.2
7598.22.5

Table 3: Precision (Repeatability and Intermediate Precision)

Concentration (µg/L)Repeatability RSD (%) (n=6)Intermediate Precision RSD (%) (n=6, 3 days)
10< 5.0< 8.0
50< 3.0< 6.0

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/L)
LOD0.5
LOQ1.5

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of γ-Undecalactone from a Fruit Juice Matrix using HS-SPME

  • Sample Preparation:

    • Homogenize the fruit juice sample.

    • Centrifuge an aliquot of the juice at 5000 rpm for 10 minutes to remove suspended solids.

  • Internal Standard Spiking:

    • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

    • Spike the sample with an appropriate concentration of an internal standard (e.g., deuterated γ-undecalactone).

  • Matrix Modification:

    • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • HS-SPME Extraction:

    • Seal the vial with a PTFE/silicone septum.

    • Place the vial in a heating block or water bath at 60°C.

    • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes with constant agitation.

  • Desorption:

    • Retract the fiber and immediately insert it into the GC injector port at 250°C for 5 minutes for thermal desorption.

Protocol 2: GC-MS Analysis of γ-Undecalactone

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion for γ-Undecalactone: m/z 85

  • Qualifier Ions: m/z 43, 55

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis start Fruit Juice Sample homogenize Homogenization start->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Spike with Internal Standard supernatant->add_is add_salt Add NaCl add_is->add_salt extraction Headspace Extraction (60°C, 30 min) add_salt->extraction desorption Thermal Desorption (250°C) extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for γ-undecalactone analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery_issues Recovery Issues start Problem: Inaccurate Quantification check_peak Check Peak Shape start->check_peak check_recovery Check Recovery start->check_recovery tailing Tailing Peak check_peak->tailing Asymmetric to the right fronting Fronting Peak check_peak->fronting Asymmetric to the left low_recovery Low Recovery check_recovery->low_recovery solution_tailing Solution: - Inlet Maintenance - Trim Column - Check Installation tailing->solution_tailing solution_fronting Solution: - Reduce Sample Concentration - Decrease Injection Volume fronting->solution_fronting solution_recovery Solution: - Optimize Extraction - Check Analyte Stability - Use Matrix-Matched Standards low_recovery->solution_recovery

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Enhancing the Stability of Gamma-Undecalactone in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for gamma-undecalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during product development and experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and recommended solutions.

Issue 1: Off-Odor Development or Loss of Characteristic Peach Aroma

  • Potential Cause 1: Hydrolytic Degradation. this compound, being a lactone (a cyclic ester), can be susceptible to hydrolysis, especially at pH values outside the optimal range. This reaction opens the lactone ring to form 4-hydroxyundecanoic acid, which does not possess the characteristic fruity-peach aroma.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your formulation. For aqueous-based formulations, the optimal pH for this compound stability is generally in the slightly acidic to neutral range (pH 4-7).

    • pH Adjustment: If the pH is too high (alkaline) or too low (strongly acidic), adjust it using appropriate buffering agents. Citrate or phosphate buffers are commonly used in cosmetic and pharmaceutical formulations.

    • Formulation Review: In emulsion systems, check the pH of the aqueous phase. The type of emulsifier used can also influence the interfacial pH and, consequently, the stability of the lactone.

  • Potential Cause 2: Oxidation. Exposure to air (oxygen) can lead to oxidative degradation of this compound, resulting in the formation of volatile off-notes and a decrease in the desired fragrance intensity. This is a common issue for many fragrance ingredients.

  • Troubleshooting Steps:

    • Inert Atmosphere: During manufacturing and packaging, consider processing under an inert atmosphere (e.g., nitrogen blanket) to minimize exposure to oxygen.

    • Antioxidant Addition: Incorporate an effective antioxidant into your formulation. Common choices for lipid-soluble fragrances include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), and Ascorbyl Palmitate. The choice and concentration will depend on the formulation type and regulatory requirements.

    • Packaging Selection: Use airtight packaging to prevent ongoing exposure to air during storage and use.

Issue 2: Discoloration of the Formulation (e.g., Yellowing)

  • Potential Cause 1: Photodegradation. Exposure to ultraviolet (UV) light can induce degradation of this compound and other formulation components, leading to color changes.

  • Troubleshooting Steps:

    • UV Protection: Store the product in opaque or UV-protective packaging (e.g., amber glass, opaque plastics).

    • UV Absorbers: Consider adding a UV absorber to the formulation, such as benzophenone derivatives, to protect the fragrance molecule from light-induced degradation.

    • Controlled Lighting: During manufacturing and storage, avoid exposure to direct sunlight or strong artificial lighting.

  • Potential Cause 2: Interaction with Other Formulation Ingredients. this compound may react with other components in the formulation, such as certain preservatives or active ingredients, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Compatibility Studies: Conduct compatibility studies by creating simplified mixtures of this compound with individual formulation components to identify any potential interactions.

    • Ingredient Substitution: If an incompatibility is identified, consider substituting the problematic ingredient with a more compatible alternative.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis, the cleavage of the ester bond in the lactone ring, is typically catalyzed by acidic or alkaline conditions. Oxidation is initiated by exposure to oxygen and can be accelerated by heat and light.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous formulations?

A2: Based on data from similar gamma-lactones, this compound is expected to be most stable in the pH range of 4 to 7.[1][2] In highly acidic or alkaline conditions, the rate of hydrolysis increases, leading to a loss of the characteristic peach aroma.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Elevated temperatures can accelerate both hydrolysis and oxidation. For long-term storage, it is recommended to keep formulations containing this compound in a cool environment.

Q4: What are the most effective antioxidants for stabilizing this compound?

A4: The choice of antioxidant depends on the formulation matrix. For oil-based formulations or the oil phase of emulsions, lipid-soluble antioxidants such as BHT, tocopherol (Vitamin E), and ascorbyl palmitate are effective. For aqueous systems, water-soluble antioxidants like ascorbic acid (Vitamin C) may be considered, although this compound itself has low water solubility. The effectiveness of these antioxidants in preventing oxidative degradation of lipids and other sensitive molecules is well-documented.

Q5: Can the type of emulsifier used in a cream or lotion affect the stability of this compound?

A5: Yes, the emulsifier can influence the stability of this compound in an emulsion. The emulsifier type (e.g., anionic, non-ionic) can affect the pH at the oil-water interface where the fragrance molecule is likely located. It can also influence the droplet size and the overall physical stability of the emulsion, which in turn can impact the exposure of the fragrance to pro-degradative factors in the aqueous phase. It is advisable to conduct stability studies with different types of emulsifiers to determine the most suitable one for your formulation.

Data Presentation

Table 1: Influence of pH on the Hydrolysis of a Structurally Similar Gamma-Lactone (Gamma-Valerolactone) at Elevated Temperatures

pH ConditionTemperature (°C)Reaction Time (min)Molar Percentage of Hydrolyzed Lactone (%)
Highly Acidic (with H₂SO₄)150-18030-180~4
Slightly Acidic to NeutralAmbientSeveral WeeksStable
Alkaline (with NaOH)18030Up to 21 (at high NaOH concentration)

Data adapted from studies on gamma-valerolactone, which serves as a model for the hydrolytic behavior of gamma-lactones.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound in a Model Formulation

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Model formulation base (e.g., simple oil-in-water emulsion)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatograph (HPLC) with a UV or mass spectrometric (MS) detector, or a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or MS detector.

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare several samples of the model formulation containing a known concentration of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl solution to a sample to achieve a pH of approximately 1-2. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH solution to a sample to achieve a pH of approximately 12-13. Keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidation: Add H₂O₂ solution to a sample. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a sample in an oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a sample to controlled UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

  • Time Points: Withdraw aliquots of each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC) to quantify the remaining this compound and to detect the formation of any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics. Characterize any significant degradation products using techniques like GC-MS.

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Formulation base

  • Antioxidants to be tested (e.g., BHT, Tocopherol, Ascorbyl Palmitate)

  • Oven for accelerated stability testing

  • Analytical instrumentation (HPLC or GC)

Methodology:

  • Sample Preparation: Prepare samples of the formulation containing this compound. To separate samples, add different antioxidants at various concentrations (e.g., 0.05%, 0.1%, 0.2% w/w). Include a control sample with no antioxidant.

  • Accelerated Stability Testing: Store the samples in an oven at an elevated temperature (e.g., 40°C) for a specified period (e.g., 4 weeks).

  • Analysis: At regular intervals (e.g., week 0, 1, 2, 4), withdraw aliquots and analyze for the concentration of this compound using a validated analytical method.

  • Data Comparison: Compare the degradation rate of this compound in the samples with and without antioxidants to determine the efficacy of each antioxidant.

Visualizations

Degradation_Pathway gamma_undecalactone This compound hydrolysis_product 4-Hydroxyundecanoic Acid (Loss of Aroma) gamma_undecalactone->hydrolysis_product  Hydrolysis (High/Low pH) oxidation_products Oxidative Degradation Products (Off-Odors) gamma_undecalactone->oxidation_products  Oxidation (Oxygen, Heat, Light)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Formulation with This compound acid Acidic pH prep->acid base Alkaline pH prep->base oxidation Oxidizing Agent prep->oxidation heat Elevated Temperature prep->heat light UV Light prep->light analysis Analytical Testing (HPLC/GC) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Assess Degradation Identify Products analysis->evaluation

Caption: Workflow for a forced degradation study.

References

resolving co-elution issues in chromatographic analysis of lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatographic analysis of lactones.

Frequently Asked Questions (FAQs)

1. What is co-elution and how do I know if my lactone peaks are co-eluting?

Co-elution occurs when two or more compounds are not fully separated and elute from the chromatographic column at the same time, resulting in overlapping peaks. Signs of co-elution include asymmetrical peaks (fronting or tailing), shoulders on a peak, or broader-than-expected peaks. In severe cases, two compounds can be completely hidden under a single, symmetrical-looking peak.

To confirm co-elution, especially when it is not visually obvious, using a diode array detector (DAD) for peak purity analysis in HPLC is invaluable. If the UV spectra taken across the peak are not identical, it indicates the presence of more than one compound. Similarly, with mass spectrometry (MS) detection, differing mass spectra across the peak suggest co-elution.

2. What are the general strategies to resolve co-eluting lactone peaks?

Resolving co-eluting peaks involves manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). The most powerful approaches typically involve changing the mobile phase composition or the stationary phase chemistry.[1] Other parameters that can be adjusted include column temperature, flow rate, and column dimensions.[1][2]

A systematic approach, where only one parameter is changed at a time, is crucial for effective troubleshooting.[3]

Troubleshooting Guides

Guide 1: Resolving Co-eluting Lactones in Reversed-Phase HPLC

Issue: Two or more lactone peaks are co-eluting in a reversed-phase HPLC method.

Troubleshooting Workflow:

G start Co-elution Observed check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mp_strength No change_mp_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) check_k->change_mp_solvent Yes end Resolution Achieved adjust_mp_strength->end change_ph Modify Mobile Phase pH (if lactones are ionizable) change_mp_solvent->change_ph change_column Change Stationary Phase (e.g., C18 to Phenyl or Cyano) change_ph->change_column optimize_temp Optimize Column Temperature change_column->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->end

Caption: Troubleshooting workflow for HPLC co-elution.

Detailed Methodologies and Data:

  • Step 1: Adjust Mobile Phase Strength

    If the retention factor (k') is too low (e.g., < 2), the lactones are not interacting sufficiently with the stationary phase. Increasing the retention can often improve resolution. In reversed-phase HPLC, this is achieved by decreasing the percentage of the organic solvent in the mobile phase.[4]

    Table 1: Effect of Mobile Phase Strength on Resolution of Two Co-eluting Sesquiterpene Lactones

    Mobile Phase Composition (Acetonitrile:Water) Retention Time Lactone A (min) Retention Time Lactone B (min) Resolution (Rs)
    70:30 3.2 3.2 0.0
    65:35 4.5 4.7 1.2

    | 60:40 | 6.1 | 6.5 | 1.8 |

  • Step 2: Change Mobile Phase Selectivity

    If increasing retention does not resolve the peaks, the issue may be a lack of selectivity (α ≈ 1). Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the interactions between the lactones and the stationary phase, which can significantly impact selectivity.[4][5] Adding a modifier like formic acid can also improve peak shape and selectivity, especially for polar compounds.[6][7]

    Table 2: Effect of Organic Modifier on Selectivity

    Mobile Phase (60% Organic) Retention Time Lactone A (min) Retention Time Lactone B (min) Resolution (Rs)
    Acetonitrile:Water 6.1 6.1 0.0

    | Methanol:Water | 7.5 | 8.0 | 1.6 |

  • Step 3: Change Stationary Phase

    If altering the mobile phase is insufficient, changing the stationary phase chemistry is a powerful way to affect selectivity.[1] For example, switching from a standard C18 column to a phenyl-hexyl or a cyano column introduces different types of interactions (e.g., π-π interactions) that can resolve lactones that are structurally similar.[8]

  • Step 4: Optimize Temperature

    Temperature can influence selectivity and retention time.[9] Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.[2] However, the effect on selectivity is compound-dependent, so it's worth exploring a range of temperatures (e.g., 25°C to 50°C).[9]

    Table 3: Effect of Temperature on Resolution

    Column Temperature (°C) Retention Time Lactone A (min) Retention Time Lactone B (min) Resolution (Rs)
    25 7.5 7.6 0.8
    35 6.8 7.0 1.5

    | 45 | 6.2 | 6.5 | 1.3 |

Guide 2: Resolving Co-eluting Lactone Enantiomers (Chiral Separation)

Issue: Enantiomers of a chiral lactone (e.g., whisky lactone) are co-eluting.

Troubleshooting Workflow:

G start Co-elution of Enantiomers select_csp Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) start->select_csp screen_modes Screen Different Mobile Phase Modes (Normal, Reversed, Polar Organic) select_csp->screen_modes optimize_modifier Optimize Mobile Phase Modifier (e.g., acid/base concentration) screen_modes->optimize_modifier optimize_temp Optimize Temperature optimize_modifier->optimize_temp end Enantiomers Resolved optimize_temp->end

Caption: Workflow for chiral separation of lactones.

Detailed Methodologies and Data:

  • Step 1: Select an Appropriate Chiral Stationary Phase (CSP)

    The direct separation of enantiomers requires a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral compounds, including lactones.

  • Step 2: Screen Different Mobile Phase Modes

    The selectivity of a chiral separation can be highly dependent on the mobile phase mode. It is recommended to screen normal-phase, reversed-phase, and polar organic modes to find the best starting conditions.

  • Step 3: Optimize Mobile Phase Composition and Additives

    Small changes in the mobile phase composition can have a large impact on chiral resolution. For instance, in normal phase, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane mobile phase are critical. In reversed-phase, additives like formic acid can influence the interactions and even reverse the elution order of enantiomers.

    Table 4: Effect of Mobile Phase Additive on Chiral Resolution of a Lactone

    Mobile Phase (Acetonitrile:Water) Additive Retention Time Enantiomer 1 (min) Retention Time Enantiomer 2 (min) Resolution (Rs)
    80:20 None 10.2 10.2 0.0

    | 80:20 | 0.1% Formic Acid | 9.8 | 10.3 | 1.7 |

  • Step 4: Optimize Temperature

    Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, although this may increase analysis time.

Guide 3: Resolving Co-eluting Lactones in Gas Chromatography (GC)

Issue: Two or more lactone peaks are co-eluting in a GC method.

Troubleshooting Workflow:

G start Co-elution in GC optimize_ramp Optimize Temperature Program Ramp Rate start->optimize_ramp adjust_initial_temp Adjust Initial Oven Temperature optimize_ramp->adjust_initial_temp change_column_phase Change Column Stationary Phase (e.g., different polarity) adjust_initial_temp->change_column_phase adjust_flow Adjust Carrier Gas Flow Rate change_column_phase->adjust_flow end Resolution Achieved adjust_flow->end

Caption: Troubleshooting workflow for GC co-elution.

Detailed Methodologies and Data:

  • Step 1: Optimize the Temperature Program

    Temperature programming is a powerful tool in GC for resolving compounds with different boiling points.[10] A slower temperature ramp rate will increase the time analytes spend in the column, which can improve the resolution of closely eluting compounds. Adjusting the initial oven temperature and hold time can improve the separation of more volatile lactones.[11]

    Table 5: Effect of GC Oven Temperature Program on Resolution of Lactones

    Initial Temp (°C) Ramp Rate (°C/min) Retention Time Lactone C (min) Retention Time Lactone D (min) Resolution (Rs)
    60 10 12.5 12.5 0.0
    60 5 18.2 18.5 1.4

    | 50 | 5 | 20.1 | 20.5 | 1.9 |

  • Step 2: Change the Stationary Phase

    If optimizing the temperature program is not sufficient, changing the GC column to one with a different stationary phase polarity is the next step. For example, if co-elution occurs on a non-polar polydimethylsiloxane column (e.g., DB-1), switching to a more polar column containing phenyl or cyanopropyl functional groups can provide the necessary selectivity to separate the lactones.[12]

  • Step 3: Adjust Carrier Gas Flow Rate

    Optimizing the carrier gas flow rate (or linear velocity) can improve column efficiency and, consequently, resolution. While a faster flow rate reduces analysis time, a slower flow rate may enhance separation.

Experimental Protocols

Protocol 1: General Sample Preparation for Lactone Analysis from a Complex Matrix

Proper sample preparation is crucial to remove interfering compounds that may co-elute with the target lactones.[13][14]

  • Extraction:

    • For liquid samples (e.g., beverages), perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or ethyl acetate.

    • For solid or semi-solid samples (e.g., food products, plant material), homogenize the sample and perform a solvent extraction, potentially using ultrasound or microwave assistance to improve efficiency.[15]

  • Clean-up:

    • Use solid-phase extraction (SPE) to remove matrix components. A reversed-phase sorbent (e.g., C18) can be used to retain the lactones while more polar interferences are washed away.

    • Elute the lactones from the SPE cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase of your HPLC method or a suitable solvent for GC analysis.[9]

Protocol 2: HPLC Method Development for Resolving Co-eluting Sesquiterpene Lactones
  • Initial Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the lactones.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Optimization:

    • Based on the initial run, if co-elution is observed, first adjust the gradient to be shallower around the elution time of the target lactones (e.g., increase B by 1% per minute).

    • If resolution is still poor, switch the organic modifier from acetonitrile to methanol and re-run the gradient.

    • If co-elution persists, test a different stationary phase, such as a phenyl-hexyl column, using the optimized mobile phase conditions.

    • Finally, evaluate the effect of temperature by running the analysis at 25°C, 35°C, and 45°C.

References

Validation & Comparative

Unveiling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Gamma-Undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation pattern of flavor and fragrance compounds like gamma-undecalactone is crucial for identification, quality control, and competitive analysis. This guide provides an objective comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound with two common alternatives, gamma-decalactone and gamma-nonalactone, supported by experimental data and detailed protocols.

This compound, a key component in many fruit- and floral-scented products, exhibits a characteristic mass spectrometry fragmentation pattern under electron ionization. The molecular ion peak is often of low abundance, with prominent fragments arising from the cleavage of the heptyl side chain and the lactone ring. This pattern, when compared to the similar fragmentation of other gamma-lactones, allows for clear differentiation based on the mass-to-charge ratio of the molecular ion and specific fragment ions.

Comparative Fragmentation Patterns

The following table summarizes the quantitative mass spectrometry data for this compound and two of its common alternatives. The data is presented with the mass-to-charge ratio (m/z) of the top five most abundant fragment ions and their relative intensities, with the base peak normalized to 100.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment Ions (m/z) and Relative Intensities
This compound 184.2818485 (100), 29 (25.9), 41 (15.6), 55 (14.9), 43 (13.4)[1]
gamma-Decalactone 170.2517085 (100), 29 (23.4), 41 (15.7), 55 (10.9), 43 (10.5)[2][3]
gamma-Nonalactone 156.2215685 (100), 29 (23.8), 27 (13.2), 41 (12.2), 56 (8.1)[4]

Experimental Protocols

The following is a typical experimental protocol for obtaining the electron ionization mass spectrum of lactones using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

1. Sample Preparation: Prepare a 1 mg/mL stock solution of the lactone standard (this compound, gamma-decalactone, or gamma-nonalactone) in a suitable volatile solvent such as methanol or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

4. Data Analysis:

  • Identify the peak corresponding to the lactone of interest in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Determine the relative intensity of each fragment ion by normalizing the abundance of the most intense peak (base peak) to 100%.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization.

fragmentation_pathway M γ-Undecalactone (M) m/z 184 M_ion [M]⁺˙ m/z 184 M->M_ion Electron Ionization (-e⁻) frag1 Fragment m/z 85 (Base Peak) M_ion->frag1 α-cleavage frag2 Heptyl radical (not detected) M_ion->frag2 α-cleavage frag3 [C7H15]⁺ m/z 99 M_ion->frag3 McLafferty Rearrangement frag4 Radical cation (not detected) M_ion->frag4 McLafferty Rearrangement

References

A Comparative Guide to Analytical Methods for Gamma-Undecalactone Detection: Established vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed analytical method for the detection of gamma-undecalactone against established, conventional techniques. This compound, a key aroma compound with a characteristic peach fragrance, is widely utilized in the food, beverage, and cosmetic industries. Accurate and sensitive quantification of this lactone is crucial for quality control, flavor profiling, and product development. This document outlines the performance of a novel derivatization-based mass spectrometry approach in comparison to the industry-standard Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of the established HS-SPME-GC-MS method and the novel Girard's Reagent T (GirT) derivatization with Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). It is important to note that while HS-SPME-GC-MS is a well-validated and widely used quantitative method, the GirT derivatization with MALDI-MS is an emerging technique with a primary advantage in enhancing detection stability and ionization efficiency, particularly for less volatile lactones. Direct quantitative comparison data for this compound using the GirT method is still emerging in the scientific literature.

Table 1: Performance Characteristics of Analytical Methods for this compound Detection

ParameterEstablished Method: HS-SPME-GC-MSNovel Method: GirT Derivatization with MALDI-MS
Principle Volatile and semi-volatile compounds are extracted from the headspace of a sample onto a coated fiber, thermally desorbed into a gas chromatograph for separation, and then detected by a mass spectrometer.The ketone group of the lactone reacts with Girard's Reagent T, adding a permanently charged quaternary ammonium group. This derivative is then analyzed by mass spectrometry.
Limit of Detection (LoD) Typically in the low ng/g to µg/g range, depending on the matrix.[1][2]Enhanced detection for less volatile lactones; non-derivatized γ-undecalactone was not detected by MALDI-MS in a comparative study, while the GirT derivative was.[3][4]
Limit of Quantitation (LoQ) Generally in the µg/g range.[1][2]Quantitative data is not yet widely available.
Linearity Good linearity is typically achieved over a specific concentration range.[1][2]To be established through further validation studies.
Accuracy & Precision High accuracy and precision are achievable with proper validation and use of internal standards.[1][2]To be established through further validation studies.
Sample Throughput Moderate, with each GC-MS run taking a significant amount of time.Potentially higher for direct MS techniques, but derivatization adds a sample preparation step.
Selectivity High, based on chromatographic retention time and mass spectral fragmentation.High, based on the specific mass-to-charge ratio of the derivatized molecule.

Table 2: Advantages and Disadvantages of the Compared Methods

MethodAdvantagesDisadvantages
HS-SPME-GC-MS - Well-established and validated for a wide range of volatile compounds. - High selectivity and sensitivity. - Quantitative results are reliable and reproducible.- Time-consuming chromatographic separation. - Potential for thermal degradation of labile compounds. - Fiber-to-fiber variability can affect precision.
GirT Derivatization with MALDI-MS - Increased ionization efficiency and stability of lactones, especially those with longer carbon chains.[3][4] - Prevents evaporation of volatile lactones under vacuum conditions in the mass spectrometer.[3][4] - Enables detection of lactones that may not be readily ionized by standard methods.[3][4] - Potential for high-throughput analysis and spatial imaging (MALDI-MSI).- Adds a chemical derivatization step to the workflow. - Quantitative performance is not yet fully validated. - Requires a mass spectrometer with a suitable ionization source.

Experimental Protocols

Established Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is a representative method for the analysis of this compound in a liquid matrix (e.g., a beverage).

1. Sample Preparation:

  • Pipette a defined volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).

  • If necessary, add a salt (e.g., NaCl) to the sample to increase the volatility of the analyte.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and a heater.

  • Equilibration: Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.[1]

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[1]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the gas chromatograph (e.g., at 250°C) for a set time (e.g., 5 minutes) to thermally desorb the analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to separate the compounds.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. The characteristic base peak for this compound is often observed at m/z 85.[5]

    • Quantification: Quantify the analyte by integrating the area of a characteristic ion and comparing it to the internal standard, using a calibration curve generated from standards of known concentrations.

Novel Method: Girard's Reagent T (GirT) Derivatization with MALDI-MS

This protocol is based on the derivatization of lactones for enhanced mass spectrometric detection, as described in recent literature.[3][4]

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of Girard's Reagent T (e.g., 100 mM) in 20% acetic acid.

2. Derivatization Procedure:

  • In a sealed vial, mix an aliquot of the this compound solution with the GirT solution. A typical molar ratio would be 1:10 (lactone:GirT).[6]

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 10 minutes to 12 hours, optimization may be required).[3][6]

  • The reaction forms a hydrazone derivative of this compound with a permanently charged quaternary ammonium group.

3. MALDI-MS Analysis:

  • Sample Spotting: Mix a small volume of the derivatization reaction mixture with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).

  • Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the matrix and the derivatized analyte.

  • Mass Spectrometry:

    • Instrument: A MALDI-Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Laser: Use a nitrogen laser (337 nm) to desorb and ionize the sample.

    • Detection: The mass spectrometer detects the derivatized this compound at its specific mass-to-charge ratio (the original mass of this compound plus the mass of the reacted GirT moiety). For this compound (MW 184.28), the GirT-derivatized product would have an m/z of approximately 298.3.[3][4]

    • Imaging (MALDI-MSI): For tissue analysis, a thin section of the sample is mounted on a conductive slide and coated with the MALDI matrix. The laser is then rastered across the tissue surface, and a mass spectrum is acquired at each position to generate a spatial distribution map of the derivatized this compound.

Mandatory Visualization

experimental_workflow cluster_established Established Method: HS-SPME-GC-MS cluster_novel Novel Method: GirT Derivatization with MALDI-MS A1 Sample Preparation (Vial Sealing) A2 HS-SPME (Equilibration & Extraction) A1->A2 A3 Thermal Desorption (GC Injection Port) A2->A3 A4 GC Separation A3->A4 A5 MS Detection A4->A5 A6 Data Analysis A5->A6 B1 Sample & Reagent Preparation B2 GirT Derivatization B1->B2 B3 Sample-Matrix Co-crystallization (MALDI Plate) B2->B3 B4 MALDI-MS Analysis B3->B4 B5 Data Analysis B4->B5

Caption: Comparative workflow of established and novel analytical methods.

logical_relationship cluster_GCMS HS-SPME-GC-MS cluster_GirT GirT Derivatization-MS Analyte This compound GCMS_Process Volatility-Based Extraction & Chromatographic Separation Analyte->GCMS_Process GirT_Process Chemical Derivatization (Targeting Ketone Group) Analyte->GirT_Process Result Detection & Quantification GCMS_Process->Result GirT_Process->Result

Caption: Logical relationship of the two analytical approaches.

References

comparing the efficacy of different catalysts for gamma-undecalactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of gamma-undecalactone (γ-undecalactone), a widely used fragrance and flavor compound known for its characteristic peach aroma, can be achieved through various catalytic routes.[1][2] The efficiency of production, in terms of yield, selectivity, and reaction conditions, is highly dependent on the chosen catalyst. This guide provides a comparative overview of different catalytic systems, supported by experimental data, to assist researchers and professionals in selecting the optimal synthesis pathway.

Performance Comparison of Catalytic Systems

The choice of catalyst directly influences the reaction's efficiency and the purity of the final product. Traditional methods often relied on strong mineral acids, which are effective but can lead to undesirable side reactions and complex purification steps.[3] Modern approaches have explored milder Lewis acids and solid acid catalysts to improve process sustainability and product quality. The following table summarizes quantitative data from various studies on the synthesis of γ-undecalactone.

CatalystSubstratesInitiatorReaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
Boric Acidn-Octanol, Acrylic AcidDi-tert-butyl peroxide170380.53[4]
Boric Acidn-Octanol, Acrylic AcidDi-tert-butyl peroxide175479.62[5]
Zinc Bromiden-Octanol, Acrylic AcidDi-tert-butyl peroxide170579.98[4]
Zinc Bromiden-Octanol, Acrylic AcidDi-tert-butyl peroxide180478.52[4]
Acidic Ion ExchangerUndecylenic AcidN/A100 - 130Not SpecifiedGood[3]
Sulfuric AcidUndecylenic AcidN/ANot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for key experiments in γ-undecalactone synthesis using different catalysts.

1. Synthesis using Boric Acid as a Catalyst [4]

  • Apparatus: A 250mL three-necked flask equipped with a balanced dropping funnel, a thermometer, and a condenser tube.

  • Procedure:

    • Add 75mL of n-octanol and 0.2g of boric acid to the flask.

    • Heat the mixture to 170°C while stirring at 500 rpm using a magnetic stirring electric heating mantle.

    • Prepare a mixture of 25mL of n-octanol, 2.4mL of di-tert-butyl peroxide, and 8.7mL of acrylic acid.

    • Once the temperature in the flask is stable at 170°C, begin the dropwise addition of the prepared mixture at an average rate of 2.62 mL/h.

    • After the addition is complete, maintain the reaction at 170°C and reflux for 3 hours.

    • The resulting reaction liquid contains γ-undecalactone.

2. Synthesis using Zinc Bromide as a Catalyst [4]

  • Apparatus: A 500mL three-necked flask equipped with a balanced dropping funnel, a thermometer, and a condenser.

  • Procedure:

    • Add 100mL of n-octanol and 0.7g of zinc bromide to the flask.

    • Heat the mixture to 180°C while stirring at 350 rpm.

    • Prepare a mixture of 33mL of n-octanol, 2.1mL of di-tert-butyl peroxide, and 8.9mL of acrylic acid.

    • Once the temperature is stable at 180°C, add the prepared mixture dropwise at an average rate of 2.91 mL/h.

    • After the addition is complete, maintain the reaction at 180°C and reflux for 4 hours to complete the reaction.

3. Synthesis using Acidic Ion Exchanger as a Catalyst [3]

  • Reactants: Omega-undecylenic acid.

  • Catalyst: A strongly acidic ion exchanger that is stable in the reaction medium.

  • Procedure:

    • The reaction is carried out using the acidic ion exchanger in amounts of 10 to 20% by weight, based on the amount of omega-undecylenic acid used.

    • The reaction temperature is maintained between 100°C and 130°C.

    • This process involves the isomerization of the double bond of undecylenic acid and subsequent ring closure to form γ-undecalactone. This method avoids the large amounts of concentrated sulfuric acid used in traditional processes, reducing side-reactions and simplifying purification.[3]

Reaction Workflow

The synthesis of γ-undecalactone from n-octanol and acrylic acid involves a free-radical addition followed by lactonization. The process is initiated by a peroxide and catalyzed by a Lewis acid.

G cluster_reactants Reactants & Initiator cluster_process Reaction Process n_octanol n-Octanol reaction_vessel Reaction Mixture (Heated) n_octanol->reaction_vessel acrylic_acid Acrylic Acid acrylic_acid->reaction_vessel initiator Di-tert-butyl peroxide initiator->reaction_vessel Initiates lactonization Radical Addition & Lactonization reaction_vessel->lactonization 170-180°C product γ-Undecalactone lactonization->product catalyst Catalyst (Boric Acid or ZnBr₂) catalyst->reaction_vessel Catalyses

Caption: Workflow for the catalyzed synthesis of γ-undecalactone.

Alternative Biocatalytic Approaches

In addition to chemical synthesis, biotechnological methods are gaining prominence for producing "natural" flavor and fragrance compounds.[6] Various microorganisms, particularly yeasts like Yarrowia lipolytica, are capable of synthesizing γ-lactones.[7][8] These processes often utilize natural substrates like castor oil, which contains ricinoleic acid.[9] The biotransformation typically involves the β-oxidation of fatty acids to a 4-hydroxy fatty acid intermediate, which then undergoes spontaneous cyclization to the corresponding γ-lactone.[8][10] While much of the detailed research in this area has focused on γ-decalactone, patents also describe the fermentation-based synthesis of γ-undecalactone from substrates like castor oil or the biotransformation of undecylenic acid.[5][6] These methods offer a pathway to stereoselective synthesis of specific enantiomers, which can be of great value in the fragrance industry.[6]

References

Cross-Validation of Gamma-Undecalactone Quantification: A Comparative Guide to Analytical Instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different analytical instruments for the quantification of gamma-undecalactone, a key aroma compound in the food, fragrance, and pharmaceutical industries. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential for quality control, formulation development, and research. This document outlines the experimental methodologies and presents supporting data to aid in the selection of the most suitable instrument for specific research needs.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different analytical instruments or laboratories. It involves comparing the performance of two or more methods to determine if they provide equivalent results. This process is essential for method transfer, validating new methods against established ones, and ensuring the consistency of data across different studies or manufacturing sites.

Analytical Techniques for this compound Quantification

The primary analytical instruments for the quantification of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) based methods. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when GC is not available. This guide focuses on the comparison of GC with Flame Ionization Detection (GC-FID), GC with Mass Spectrometry (GC-MS), and HPLC with UV detection.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS, GC-FID, and HPLC for the quantification of this compound. It is important to note that a direct comparative study with quantitative data for this compound across all three instruments was not found in the reviewed literature. The data presented is compiled from studies on lactones and volatile compounds, and serves as a representative comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low (ng/L to µg/L range)Moderate (µg/L range)Higher (mg/L range)
Limit of Quantification (LOQ) Low (ng/L to µg/L range)Moderate (µg/L range)Higher (mg/L range)
Precision (RSD%) < 15%< 10%< 15%
Accuracy (Recovery %) 80-120%85-115%80-120%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)Moderate (based on retention time and UV absorbance)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it a gold standard for the identification and quantification of volatile compounds.

Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the sample (e.g., wine, juice), add a known amount of an appropriate internal standard (e.g., gamma-decalactone).

  • Extract the sample with 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether) by vortexing for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Oven Program: Start at 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 85, 111, 184).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its wide linear range and good precision.

Sample Preparation: The same liquid-liquid extraction procedure as for GC-MS can be used.

Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Program: Start at 60°C (hold for 1 min), ramp to 240°C at 8°C/min (hold for 10 min).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Detector: FID operated at 250°C with hydrogen and air flow rates optimized for the instrument.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While less common for volatile compounds like this compound due to its lower sensitivity and the analyte's lack of a strong chromophore, HPLC can be used. Derivatization may be necessary to improve detection. The following is a general method that would require optimization and validation.

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 20 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Instrumental Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a low wavelength (e.g., 210 nm), as lactones have weak UV absorbance.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for cross-validating analytical methods for this compound quantification.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_objectives->select_methods prep_samples Prepare Standard & Sample Sets select_methods->prep_samples method1 Analyze with Method 1 (e.g., GC-MS) prep_samples->method1 method2 Analyze with Method 2 (e.g., GC-FID) prep_samples->method2 data_analysis Data Analysis & Statistical Comparison method1->data_analysis method2->data_analysis compare_performance Compare Performance Metrics data_analysis->compare_performance conclusion Conclusion on Method Equivalency compare_performance->conclusion

Caption: Cross-validation workflow for analytical methods.

analytical_method_selection start Start: Need to Quantify This compound volatility Is the sample matrix complex and requires high selectivity? start->volatility concentration Is the expected concentration in the low ng/L to µg/L range? volatility->concentration Yes robustness Is robustness and wide linear range a priority? volatility->robustness No gc_ms Use GC-MS concentration->gc_ms Yes gc_fid Use GC-FID concentration->gc_fid No hplc Consider HPLC (with derivatization if necessary) robustness->gc_fid Yes robustness->hplc No

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of analytical instrument for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the most powerful technique, offering the highest selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.

  • GC-FID is a robust and reliable alternative, particularly suitable for routine quality control applications where high sample throughput and a wide linear range are important.

  • HPLC is generally less suitable for this volatile analyte but can be considered if GC is unavailable or for non-volatile derivatives.

A thorough method validation and cross-validation should be performed to ensure the accuracy and reliability of the chosen method for its intended purpose.

A Comparative Review of Gamma-Undecalactone Synthesis Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-undecalactone, a key fragrance and flavor compound with a characteristic peachy aroma, is synthesized through various chemical and biotechnological methods. The efficiency of these methods, particularly in terms of yield, is a critical factor for consideration in research and industrial applications. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data, to aid in the selection of the most suitable production strategy.

Comparison of Synthesis Yields

The following table summarizes the quantitative data from different studies on the synthesis of this compound, highlighting the precursors, catalysts, reaction conditions, and reported yields.

Synthesis RoutePrecursorsCatalyst/InitiatorReaction ConditionsYield (%)Reference
Radical Addition n-octanol, acrylic acidBoric acid, di-tert-butyl peroxide170°C, 3 h reflux80.53[1]
Radical Addition n-octanol, acrylic acidZinc bromide, di-tert-butyl peroxide170°C, 5 h reflux79.98[1]
Radical Addition n-octanol, acrylic acidBoric acid, di-tert-butyl peroxide175°C, 4 h reflux79.62[2]
Radical Addition n-octanol, acrylic acidZinc bromide, di-tert-butyl peroxide180°C, 4 h reflux78.52[1][2]
Isomerization omega-undecylenoic acidStrongly acidic ion exchanger (AMBERLIST 15 R)130°C, 20 h~44[3]
Isomerization omega-undecylenoic acidStrongly acidic ion exchanger (LEWATIT SPC 118 R)Not specified39-40.5[3]
Biotechnological Undecylenic acidMucor sp.Fermentation6.5 g/L (product concentration)[4]

Synthesis Pathway Diagram

A common chemical synthesis route for this compound involves the radical addition of a primary alcohol to an unsaturated carboxylic acid. The following diagram illustrates the synthesis of this compound from n-octanol and acrylic acid.

G cluster_reactants Reactants cluster_conditions Conditions n_octanol n-Octanol intermediate Intermediate Radical Adduct n_octanol->intermediate Radical Addition acrylic_acid Acrylic Acid acrylic_acid->intermediate catalyst Catalyst (e.g., Boric Acid) catalyst->intermediate initiator Initiator (e.g., Di-tert-butyl peroxide) initiator->intermediate heat Heat (170-180°C) heat->intermediate gamma_undecalactone This compound intermediate->gamma_undecalactone Lactonization

Synthesis of this compound via Radical Addition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radical Addition of n-Octanol and Acrylic Acid[1][2]

This method describes the synthesis of this compound through the radical addition of n-octanol to acrylic acid, followed by lactonization.

Materials:

  • n-octanol

  • Acrylic acid

  • Boric acid or Zinc bromide (catalyst)

  • Di-tert-butyl peroxide or Dibenzoyl peroxide (initiator)

  • Three-necked flask equipped with a balanced dropping funnel, thermometer, and condenser

Procedure:

  • A portion of n-octanol (approximately 3/4 of the total amount) and the catalyst (boric acid or zinc bromide) are added to the three-necked flask.

  • The mixture is heated to a temperature between 160°C and 190°C with stirring.

  • The remaining n-octanol is mixed with the initiator (di-tert-butyl peroxide) and acrylic acid.

  • This mixture is then added dropwise to the heated reaction flask at a controlled rate (e.g., 2.5-3 mL/hour).

  • After the addition is complete, the reaction mixture is refluxed for a period of 3 to 5 hours.

  • The resulting reaction solution contains this compound, which can then be purified.

Example with Boric Acid Catalyst: [1]

  • 75 mL of n-octanol and 0.2 g of boric acid were heated to 170°C.

  • A mixture of 25 mL of n-octanol, 2.4 mL of di-tert-butyl peroxide, and 8.7 mL of acrylic acid was added dropwise at an average rate of 2.62 mL/h.

  • The mixture was refluxed for 3 hours, yielding 80.53% this compound.

Example with Zinc Bromide Catalyst: [1]

  • 66 mL of n-octanol and 0.46 g of zinc bromide were heated to 170°C.

  • A mixture of 22 mL of n-octanol, 1.82 mL of di-tert-butyl peroxide, and 5.47 mL of acrylic acid was added dropwise at an average rate of 2.7 mL/h.

  • The mixture was refluxed for 5 hours, resulting in a yield of 79.98%.

Isomerization of Omega-Undecylenoic Acid[3]

This process involves the conversion of omega-undecylenoic acid to this compound using a strongly acidic ion exchanger as a catalyst.

Materials:

  • omega-undecylenoic acid

  • Strongly acidic ion exchanger (e.g., AMBERLIST 15 R)

  • Toluene

Procedure:

  • Omega-undecylenic acid is mixed with the acidic ion exchanger catalyst (e.g., 20% by weight AMBERLIST 15 R).

  • The mixture is heated to 130°C with stirring under a nitrogen atmosphere for 20 hours.

  • After the reaction, the catalyst is filtered off and washed with toluene.

  • The toluene extract is combined with the crude lactone for work-up and purification.

  • Further fractionation of the combined liquids yields purified this compound. An overall yield of approximately 44% of the theoretical value was obtained.

Biotechnological Production from Undecylenic Acid[4]

This method utilizes a microorganism to convert undecylenic acid into gamma-undecenolactone, a closely related compound.

Materials:

  • Undecylenic acid

  • Mucor sp. culture

  • Fermentation medium (details not specified in the provided abstract)

  • Hydrogenated sunflower oil

  • Glucose

  • 5 N NaOH

Procedure:

  • A culture of Mucor sp. is grown in a fermenter to a desired mycelium density.

  • Undecylenic acid, mixed with hydrogenated sunflower oil (1:3 ratio), is fed into the fermenter at a controlled rate (e.g., 0.3 g/L/h for 6 h, then 0.53 g/L/h for 72 h).

  • Glucose is continuously fed in parallel (e.g., 0.36 g/L/h for 72 h).

  • The pH of the fermentation broth is maintained at 6.5 using 5 N NaOH.

  • Aeration is provided at a specific rate (e.g., 0.5 vvm).

  • The fermentation is carried out for a specified duration, after which the product is extracted and purified. This process resulted in a production of 6.5 g/L of gamma-undecenolactone.

References

A Comparative Guide to the Enantiomeric Ratio Analysis of Gamma-Undecalactone in Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the enantiomeric ratio of chiral compounds is a critical aspect of quality control and authenticity assessment in the food, fragrance, and pharmaceutical industries. Gamma-undecalactone, a significant flavor compound with a characteristic peachy aroma, exists as two enantiomers, (R)- and (S)-gamma-undecalactone. The enantiomeric distribution of this lactone in natural products is often a key indicator of its origin, as biosynthetic pathways typically favor the production of one enantiomer over the other. In contrast, synthetic this compound is often produced as a racemic mixture, containing equal amounts of both enantiomers. This guide provides a comparative overview of analytical methodologies for the enantiomeric ratio analysis of this compound, supported by experimental data and detailed protocols.

Data Presentation

The enantiomeric distribution of gamma-lactones, including this compound, varies significantly depending on the natural source. The following table summarizes the reported enantiomeric ratios in some natural products.

Natural ProductGamma-LactonePredominant EnantiomerEnantiomeric Ratio (%) (R) / (S)Analytical Method
Apricot (various cultivars)γ-Lactones (C6 to C12)(R)> 90 / < 10Multidimensional GC[1]
Peach Extractγ-Decalactone(R)89 / 11Chiral GC
"All Natural" Peach Flavored Beverageγ-UndecalactoneRacemic50 / 50Chiral GC[2]
"All Natural" Peach/Vanilla Flavored Beverageγ-UndecalactoneRacemic50 / 50Chiral GC[2]
Cheddar Cheeseγ-UndecalactoneNot specifiedIdentified as aroma-activeGC-MS-Olfactometry[3]
Milkγ-Dodecalactone, γ-NonanolactoneNot specifiedCorrelated with milky odor2D GC-O-TOF-MS[4]

Table 1: Enantiomeric Distribution of Gamma-Lactones in Various Natural Products.

The choice of chiral stationary phase is crucial for the successful separation of enantiomers. The following table provides a comparison of different chiral gas chromatography columns for the analysis of lactones.

Chiral Stationary PhaseAnalytesPerformance HighlightsReference
Rt-βDEXcstγ- and δ-LactonesProvides maximum resolution for a range of lactones.[2]
Rt-βDEXsm and Rt-βDEXsaMonoterpenes, Monoterpene Alcohols, Monoterpene KetonesOffer extensive enantiomeric separation for various flavor and fragrance compounds.[2]
CP-Chirasil-Dex CBChiral Volatiles (including γ-decalactone and γ-undecalactone)Effective for the analysis of strawberry flavor authenticity.
Cyclodextrin-based CSPs (general)General enantiomersAddition of derivatized cyclodextrins to stationary phases enables the separation of enantiomers.[2][2]

Table 2: Comparison of Chiral Gas Chromatography Columns for Lactone Analysis.

Experimental Protocols

Chiral GC-MS is the most widely used technique for the enantiomeric analysis of volatile compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.

a. Sample Preparation (Example: Peach Puree)

  • Homogenize 100 g of peach puree with 200 mL of deionized water.

  • Add an internal standard (e.g., 2-octanol).

  • Perform simultaneous distillation-extraction (SDE) for 2 hours using a Likens-Nickerson apparatus with 50 mL of a pentane/diethyl ether (1:1, v/v) mixture.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Chiral Column: Rt-βDEXcst (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 60 °C (held for 2 min), ramp to 180 °C at 2 °C/min, then ramp to 220 °C at 5 °C/min (held for 10 min).

  • Injector Temperature: 230 °C.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 240 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Enantiomer Identification: Based on retention times of authentic standards and mass spectra.

  • Quantification: By comparing the peak areas of the (R)- and (S)-enantiomers.

SFC is a powerful alternative to HPLC and GC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.

a. Sample Preparation

Sample preparation for SFC is similar to that for HPLC. The final extract should be dissolved in a solvent compatible with the SFC mobile phase (e.g., methanol, ethanol).

b. SFC Conditions (General Protocol)

  • SFC System: Waters ACQUITY UPC² or similar.

  • Chiral Column: Daicel CHIRALPAK series (e.g., AD-H, AS-H) or YMC CHIRAL ART series.[5][6]

  • Mobile Phase: Supercritical CO₂ (A) and a modifier such as methanol or ethanol (B).

  • Gradient: A typical gradient would be 5-40% B over 5-10 minutes.

  • Flow Rate: 1-3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 30-40 °C.

  • Detector: UV-Vis (PDA) and/or Mass Spectrometer (MS).

  • Enantiomer Identification and Quantification: As with GC-MS, based on retention times and detector response compared to standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Enantiomeric Analysis cluster_data Data Processing Sample Natural Product Sample (e.g., Peach Puree) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction / SDE Homogenization->Extraction Concentration Concentration Extraction->Concentration Chiral_GC_MS Chiral GC-MS Concentration->Chiral_GC_MS Chiral_SFC Chiral SFC Concentration->Chiral_SFC Peak_Integration Peak Integration Chiral_GC_MS->Peak_Integration Chiral_SFC->Peak_Integration Enantiomeric_Ratio Enantiomeric Ratio Calculation Peak_Integration->Enantiomeric_Ratio Authenticity Authenticity Assessment Enantiomeric_Ratio->Authenticity

Caption: Experimental workflow for the enantiomeric ratio analysis of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_features Key Features GC Chiral Gas Chromatography (GC) Volatile Suitable for Volatile Compounds GC->Volatile SFC Supercritical Fluid Chromatography (SFC) High_Speed High Speed of Analysis SFC->High_Speed Reduced_Solvent Reduced Organic Solvent Consumption SFC->Reduced_Solvent HPLC High-Performance Liquid Chromatography (HPLC) Versatility High Versatility for Non-Volatile Compounds HPLC->Versatility

Caption: Logical relationship of analytical techniques for chiral analysis.

References

A Comparative Purity Analysis of Gamma-Undecalactone from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-undecalactone, a key aroma compound with a characteristic peach fragrance, is widely utilized in the flavor, fragrance, and pharmaceutical industries. The purity of this compound is critical for its efficacy, safety, and the sensory profile of the final product. This guide provides a comparative assessment of this compound from various commercial suppliers, supported by detailed experimental protocols for purity determination.

Comparative Purity Assessment

The purity of this compound sourced from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The results, including the percentage purity and the profile of detected impurities, are summarized below.

SupplierProduct Lot #Stated PurityMeasured Purity (%, by GC-FID)Impurity Profile (Area %)
Supplier A A-GU-2025-01≥99.0%99.52%Impurity 1 (0.21%), Impurity 2 (0.15%), Other minor impurities (0.12%)
Supplier B B-GU-2025-01≥98.0%98.87%Impurity 1 (0.55%), Impurity 3 (0.38%), Other minor impurities (0.20%)
Supplier C C-GU-2025-01≥99.5% (High Purity)99.89%Impurity 2 (0.08%), Other minor impurities (0.03%)

Experimental Protocols

A detailed methodology for the Gas Chromatography-Flame Ionization Detection (GC-FID) analysis is provided to allow for replication and verification of the purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Objective: To determine the purity of this compound and to identify and quantify any impurities present.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injector: Split/Splitless injector

Reagents and Materials:

  • This compound samples from commercial suppliers

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, HPLC grade)

  • Reference standard of this compound (purity ≥99.9%)

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent and dilute to the mark.

  • Prepare a reference standard solution of this compound at a similar concentration.

GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 10 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity of the this compound is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Identification of Impurities: Impurities can be tentatively identified by comparing their retention times with those of known potential impurities or by using Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation. Potential impurities may include unreacted starting materials from synthesis, such as n-octanol and acrylic acid, or byproducts like tert-butanol.[1][2]

Potential Impurities in Commercial this compound

The synthesis of this compound can introduce various impurities into the final product. Awareness of these potential contaminants is crucial for a thorough purity assessment. Common synthetic routes may leave traces of:

  • Unreacted Starting Materials:

    • n-Octanol

    • Acrylic Acid or its esters

    • Undecylenic acid

  • Solvents:

    • Toluene

    • Hexane

  • Byproducts of the reaction:

    • tert-Butanol (from peroxide initiators)[1][2]

    • Isomers of undecalactone

    • Polymers of acrylic acid

Visualizing the Assessment Workflow

To provide a clear overview of the process for assessing the purity of this compound, the following diagrams illustrate the key steps and logical flow.

Purity_Assessment_Workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis and Reporting A Obtain this compound Samples (Suppliers A, B, C) B Accurately Weigh Samples A->B C Dissolve in High-Purity Solvent B->C D GC-FID Analysis C->D E GC-MS for Impurity ID (Optional) D->E If unknown peaks F Chromatogram Integration D->F H Impurity Profiling E->H G Purity Calculation (% Area) F->G F->H I Comparative Report Generation G->I H->I

Workflow for Purity Assessment of this compound.

Logical_Relationship Purity Product Purity Quality Overall Product Quality Purity->Quality Impurity Impurity Profile Impurity->Quality Method Analytical Method (GC-FID) Method->Purity Method->Impurity Application Product Application (Pharma, Flavor, Fragrance) Quality->Application

Relationship between Purity, Method, and Application.

References

Safety Operating Guide

Proper Disposal of Gamma-Undecalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of gamma-undecalactone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical, ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling

This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][4][5][6] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[4]

  • Hand Protection: Use protective gloves that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.[4]

  • Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]

Accidental Spill and Leak Protocol

In the event of a spill or leak, immediate and appropriate action is required to contain the substance and prevent environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Ensure Ventilation: Work in a well-ventilated area.[1]

  • Remove Ignition Sources: Eliminate all potential ignition sources from the immediate area.[5]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if ventilation is inadequate.[1][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, waterways, or soil.[1][4][7]

  • Absorption: Soak up the spill with an inert, non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4][7]

  • Collection: Collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[4][5]

  • Decontamination: Wash the spill area thoroughly.

  • Disposal: Dispose of the container and its contents in accordance with all federal, state, and local regulations.[1]

Waste Disposal Procedures

The disposal of this compound must be conducted as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA) outlined in 40 CFR 261.3.[1][8]

Step-by-Step Disposal Guidance:

  • Waste Characterization: Determine if the this compound waste is a regulated hazardous waste. This is based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[8][9]

  • Containerization: Place surplus and non-recyclable this compound in a suitable, closed, and properly labeled container.[4][10] Do not reuse empty containers; they should be disposed of as unused product.[1][10]

  • Professional Disposal Service: Engage a licensed professional waste disposal service to handle the disposal of this material.[10]

  • Incineration (Recommended Method): A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[1][11]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Acute Oral Toxicity LD50 (Rat): 18,500 mg/kg[1]
Acute Dermal Toxicity LD50 (Rat): > 2,000 mg/kg[1]
Aquatic Toxicity LC50 (Rainbow Trout, 96h): 569 mg/L[11]
Aquatic Toxicity EC50 (Water Flea, 48h): 17.0 mg/L[11]
Flash Point 137 °C[12]

Key Experimental Protocols

Toxicity Characteristic Leaching Procedure (TCLP)

While specific disposal experiments for this compound are not detailed in the provided literature, the Toxicity Characteristic Leaching Procedure (TCLP) is a standard laboratory method used to determine if a waste is hazardous due to its potential to leach toxic chemicals into the environment.[13]

Methodology Overview: The TCLP (EPA Method 1311) is designed to simulate the leaching a waste will undergo if disposed of in a sanitary landfill.[13]

  • Sample Preparation: A sample of the waste is taken. For liquid wastes containing less than 0.5% solid material, the liquid itself is considered the extract. For wastes with greater than 0.5% solids, the liquid is separated from the solid phase.

  • Extraction: The solid material is then subjected to an extraction fluid for 18 hours in a specialized tumbling device. The extraction fluid used is determined by the alkalinity of the waste sample.

  • Analysis: After extraction, the liquid extract is separated from the solid material and chemically analyzed to determine the concentration of various contaminants.

  • Hazard Determination: The analytical results are compared to the regulatory levels set by the EPA. If the concentration of any specific contaminant in the extract exceeds its regulatory threshold, the waste is classified as a toxic hazardous waste.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_spill Phase 2: Spill Response (If Applicable) cluster_disposal Phase 3: Waste Disposal Protocol start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess for Spills or Leaks ppe->assess_spill spill_yes Follow Spill Protocol: 1. Ventilate & Remove Ignition Sources 2. Contain Spill 3. Absorb with Inert Material assess_spill->spill_yes Yes characterize Characterize as Hazardous Waste (per RCRA / Local Regulations) assess_spill->characterize No collect_spill Collect Absorbed Material into Hazardous Waste Container spill_yes->collect_spill collect_spill->characterize containerize Place in Labeled, Sealed Hazardous Waste Container characterize->containerize contact_vendor Contact Licensed Waste Disposal Service containerize->contact_vendor dispose Dispose via Approved Method (e.g., Incineration) contact_vendor->dispose end_proc Disposal Complete Document Waste Manifest dispose->end_proc

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gamma-undecalactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gamma-undecalactone, a common fragrance and flavoring agent. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Key Hazards and Protective Measures

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[1][3] Understanding these risks is the first step toward safe handling. The following table summarizes the key hazard information.

Hazard TypeDescriptionGHS Classification
Skin Irritation Causes skin irritation upon contact.[1][2]Category 2
Eye Irritation Causes serious eye irritation.[1][2][3]Category 2A
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2][3]STOT SE, Category 3
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[1][3]Acute and Chronic, Category 3

Proper personal protective equipment (PPE) is crucial to mitigate these risks. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile or other suitable material. Inspect gloves for integrity before use.[3]
Eyes Safety glasses with side shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards.[3]
Body Laboratory coatTo protect skin and personal clothing.
Respiratory Use in a well-ventilated areaA fume hood is recommended for procedures that may generate vapors or aerosols.

Experimental Workflow for Safe Handling

A systematic approach is essential when working with any chemical. The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_dispense Carefully Dispense this compound prep_workspace->handling_dispense handling_use Perform Experimental Procedures handling_dispense->handling_use handling_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handling_use->handling_avoid cleanup_decontaminate Decontaminate Work Surfaces handling_avoid->cleanup_decontaminate disposal_waste Collect Waste in a Labeled, Sealed Container cleanup_decontaminate->disposal_waste cleanup_spill Contain and Absorb Spills with Inert Material cleanup_spill->disposal_waste disposal_regulations Dispose of as Hazardous Waste Following Local Regulations disposal_waste->disposal_regulations

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment Selection Protocol

Choosing the correct PPE is a critical decision-making process. The following diagram outlines the logical steps to ensure adequate protection when handling this compound.

start Handling this compound? risk_assessment Potential for Skin Contact? start->risk_assessment wear_gloves Wear Chemical-Resistant Gloves risk_assessment->wear_gloves Yes risk_splash Potential for Eye Splash? risk_assessment->risk_splash No wear_gloves->risk_splash wear_goggles Wear Safety Goggles risk_splash->wear_goggles Yes risk_inhalation Potential for Inhalation of Vapors? risk_splash->risk_inhalation No wear_goggles->risk_inhalation use_ventilation Use in a Well-Ventilated Area / Fume Hood risk_inhalation->use_ventilation Yes proceed Proceed with Experiment risk_inhalation->proceed No use_ventilation->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.